7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
Properties
IUPAC Name |
tert-butyl 7-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBHUNQSDZAALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649625 | |
| Record name | tert-Butyl 7-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-45-0 | |
| Record name | 1,1-Dimethylethyl 7-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This technical guide provides a comprehensive overview of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its chemical structure, a plausible synthetic route, representative analytical data, and its putative mechanism of action based on the well-understood pharmacology of the benzodiazepine class of molecules.
Core Compound Information
7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine , also known as tert-butyl 7-amino-2,3-dihydro-1H-benzo[e][1][2]diazepine-4(5H)-carboxylate, is a derivative of the benzodiazepine scaffold. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms of the diazepine ring and an amino group on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules.
Chemical Structure:
-
IUPAC Name: tert-butyl 7-amino-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate
-
CAS Number: 886364-45-0
-
Molecular Formula: C₁₄H₂₁N₃O₂
-
Molecular Weight: 263.34 g/mol
Representative Analytical Data
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-6.5 | m | 3H | Aromatic protons |
| ~4.5 | br s | 2H | -CH₂- (diazepine ring) |
| ~3.5 | t | 2H | -CH₂- (diazepine ring) |
| ~2.8 | t | 2H | -CH₂- (diazepine ring) |
| ~1.4 | s | 9H | Boc (-C(CH₃)₃) |
| ~3.6 | br s | 2H | -NH₂ |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Carbonyl (Boc) |
| ~145 | Aromatic C-NH₂ |
| ~130-115 | Aromatic carbons |
| ~80 | Quaternary C (Boc) |
| ~50-40 | Methylene carbons (diazepine ring) |
| ~28 | Methyl carbons (Boc) |
Table 3: Representative Mass Spectrometry Data
| Technique | Mode | Expected m/z | Interpretation |
| ESI-MS | Positive | 264.1655 | [M+H]⁺ |
| ESI-MS | Positive | 208.1288 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| ESI-MS | Positive | 164.1026 | [M+H - Boc]⁺ |
Experimental Protocols
The following is a plausible, generalized experimental protocol for the synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, based on common synthetic strategies for related compounds. This protocol involves the initial synthesis of a nitro-substituted benzodiazepine precursor, followed by reduction of the nitro group to the desired amine.
Part 1: Synthesis of tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate
-
Starting Materials: 2-amino-5-nitrobenzylamine and a suitable N-Boc protected amino acid (e.g., N-Boc-glycine).
-
Coupling: Dissolve 2-amino-5-nitrobenzylamine and N-Boc-glycine in a suitable solvent such as dichloromethane (DCM). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: The resulting amide intermediate is then subjected to a reductive amination/cyclization step. This can be achieved using a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloroethane.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate.
Part 2: Reduction to 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Reaction Setup: Dissolve the nitro-substituted benzodiazepine from Part 1 in a solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in ethanol or iron powder in acetic acid).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst. If a chemical reductant was used, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Putative Signaling Pathway and Mechanism of Action
Benzodiazepines are well-established as positive allosteric modulators of the GABA-A receptor.[1][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and an inhibitory effect on neurotransmission.[4]
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1][3] This binding event does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[3] This potentiation of GABAergic inhibition is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.
Below is a diagram illustrating the proposed signaling pathway for a benzodiazepine acting on a GABA-A receptor.
Caption: Proposed signaling pathway of a benzodiazepine at the GABA-A receptor.
Experimental Workflow for Synthesis and Characterization
The logical flow for the synthesis and characterization of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is depicted in the following diagram.
References
In-Depth Technical Guide to the Molecular Weight of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This guide provides a detailed analysis of the molecular weight of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a compound of interest for researchers, scientists, and professionals in drug development. The determination of a molecule's molecular weight is a foundational step in chemical and pharmaceutical research, impacting everything from reaction stoichiometry to dosage calculations.
Determination of the Molecular Formula
To calculate the molecular weight, the molecular formula of the compound must first be established. This is derived by identifying the base structure and the attached functional groups.
-
Base Structure: The core of the molecule is 2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Substituents:
-
An amino group (-NH₂) is attached at the 7th position of the benzene ring.
-
A Boc (tert-butoxycarbonyl) protecting group (-C(O)O(CH₃)₃) is attached at the 4th position of the diazepine ring.
-
Based on the assembly of these components, the molecular formula for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is determined to be C₁₆H₂₃N₃O₂ .
Atomic Weights of Constituent Elements
The calculation of the molecular weight requires the standard atomic weights of each element present in the molecule. These values are based on the isotopic composition of the elements on Earth.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Nitrogen | N | ~14.007 |
| Oxygen | O | ~15.999 |
Experimental Protocol: Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.
Formula: Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)
Calculation Steps:
-
Carbon: 16 atoms × 12.011 g/mol = 192.176 g/mol
-
Hydrogen: 23 atoms × 1.008 g/mol = 23.184 g/mol
-
Nitrogen: 3 atoms × 14.007 g/mol = 42.021 g/mol
-
Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol
-
Total Molecular Weight: 192.176 + 23.184 + 42.021 + 31.998 = 290.379 g/mol
Summary of Molecular Weight Data
The calculated molecular properties of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₂₃N₃O₂ |
| Molar Mass | 290.379 g/mol |
| Monoisotopic Mass | 290.184127 u |
Visualization of the Calculation Workflow
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
Caption: Workflow for Molecular Weight Calculation.
physical and chemical properties of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Due to the limited availability of specific experimental data for this compound, this guide also incorporates established methodologies for the synthesis, purification, and analysis of structurally related benzodiazepine derivatives to provide a foundational understanding for researchers.
Chemical and Physical Properties
7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a derivative of the benzodiazepine class of compounds, is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of various bioactive molecules.[1] The core benzodiazepine structure is known to interact with the central nervous system, primarily through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA).[2]
Table 1: Physicochemical Properties of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and Related Compounds
| Property | 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 4-Boc-7-methyl-2,3,4,5-tetrahydro-1H-benzo[e][3][4]diazepine | Notes |
| CAS Number | 886364-45-0 | 886364-42-7 | |
| Molecular Formula | C₁₅H₂₁N₃O₂ | C₁₅H₂₂N₂O₂ | |
| Molecular Weight | 275.35 g/mol | 262.35 g/mol | |
| Melting Point | Data not available | Data not available | Melting points for similar benzodiazepine derivatives can range from 106 to 223 °C.[5][6][7] |
| Boiling Point | Data not available | 391.6°C at 760 mmHg[8] | Predicted value. |
| Solubility | Data not available | Data not available | The presence of polar amino and carbamate groups suggests potential solubility in polar organic solvents.[9] |
| Density | Data not available | 1.072 g/cm³[8] | Predicted value. |
| Refractive Index | Data not available | 1.525[8] | Predicted value. |
Synthesis and Purification
General Synthetic Pathway
A likely synthetic approach would involve a two-step process:
-
Reduction of a Nitro Precursor: Synthesis would likely begin with the reduction of a 7-nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivative. Common reducing agents for converting aromatic nitro groups to amines include tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., using palladium on carbon).[10] The reductive conversion of nitrobenzodiazepines to 7-aminobenzodiazepines is a known metabolic pathway and can be mimicked synthetically.[3]
-
Boc Protection: The resulting 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine would then be protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amino group from participating in subsequent reactions. The protection is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate or triethylamine.[11][12]
Caption: General Synthetic Workflow for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
General Experimental Protocol for Boc Protection of an Amino Group
The following is a general protocol for the Boc protection of an aromatic amine, which can be adapted for the synthesis of the target compound.
-
Dissolution: Dissolve the 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Addition of Base: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically dropwise at room temperature or 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11][13]
Analytical Characterization
While specific spectral data for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine are not published, the following techniques are standard for the characterization of such compounds.
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring. - Protons of the diazepine ring, likely appearing as multiplets in the aliphatic region. - A singlet for the nine protons of the Boc group. - A broad singlet for the NH proton of the amino group (if not exchanged with D₂O). |
| ¹³C NMR | - Resonances for the aromatic carbons. - Resonances for the carbons of the diazepine ring. - Carbonyl carbon of the Boc group. - Quaternary and methyl carbons of the Boc group. |
| FTIR | - N-H stretching vibrations for the amino group. - C=O stretching vibration of the Boc carbamate. - C-N stretching vibrations. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of the Boc group and other fragments of the benzodiazepine core. |
Biological Activity and Mechanism of Action
Specific biological activity data for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine has not been reported. However, as a benzodiazepine derivative, its primary mechanism of action is expected to be through the modulation of the GABA-A receptor.
Benzodiazepines bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site. The enhanced binding of GABA leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This inhibitory effect on the central nervous system is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[2]
Caption: General Mechanism of Action for Benzodiazepines at the GABA-A Receptor.
Applications in Drug Development
The 7-amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine scaffold is a valuable building block in medicinal chemistry. The presence of a protected amino group at the 7-position and a Boc-protected nitrogen in the diazepine ring allows for selective functionalization at different positions of the molecule. This enables the synthesis of a library of derivatives with potentially diverse pharmacological profiles for screening and lead optimization in drug discovery programs targeting central nervous system disorders.[1]
Conclusion
While specific experimental data for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is limited, this technical guide provides a comprehensive overview based on the established chemistry and pharmacology of related benzodiazepine compounds. The provided information on its physicochemical properties, plausible synthetic routes, and expected analytical characteristics serves as a valuable resource for researchers and scientists in the field of drug development. Further experimental investigation is required to fully elucidate the specific properties and biological activities of this compound.
References
- 1. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stability of benzodiazepines in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. beilstein-journals.org [beilstein-journals.org]
A Technical Guide to the Synthesis and Characterization of the 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific CAS number for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine could not be located in the available databases. This guide provides a comprehensive overview of the synthesis and characterization of the core scaffold, 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, and its derivatives based on available scientific literature.
Introduction
The 1,4-benzodiazepine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N-4 position of the 2,3,4,5-tetrahydro-1H-benzo[e]diazepine core provides a versatile intermediate for the synthesis of a diverse library of analogues. This document details synthetic methodologies, provides key characterization data for representative derivatives, and illustrates a general synthetic workflow.
Synthesis of Substituted 1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-ones
A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been developed. This method involves a copper-catalyzed intramolecular cross-coupling reaction followed by the ring opening of an azetidine intermediate to yield various 1,4-benzodiazepine derivatives in good to excellent yields.
Quantitative Data
The following table summarizes the characterization data for several synthesized 1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one derivatives.
| Compound Name | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one | 97 | 106–107 | IR (KBr): 3180.8, 2104.3, 1680.3 cm⁻¹¹H NMR (400 MHz, CDCl₃): δ 8.33 (br s, 1H), 7.33–7.26 (m, 2H), 7.16 (t, J = 7.2 Hz, 1H), 6.99 (d, J = 7.7 Hz, 1H), 3.93–3.76 (m, 2H), 3.49–3.38 (m, 2H), 3.36–3.29 (m, 1H), 2.39 (s, 3H), 2.19–2.10 (m, 1H), 1.91–1.81 (m, 1H)¹³C NMR (101 MHz, CDCl₃): δ 172.4, 137.3, 130.5, 129.0 (2C), 125.3, 120.7, 60.8, 58.1, 48.6, 39.5, 28.7HRMS (ESI) m/z [M + H]⁺: calcd. for C₁₂H₁₆N₅O 246.1349; found 246.1355[3] |
| 4-Methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one | 91 | 107–108 | IR (KBr): 3305.8, 1670.1 cm⁻¹¹H NMR (400 MHz, CDCl₃): δ 9.02 (br s, 1H), 7.31–7.19 (m, 5H), 7.16–7.08 (m, 2H), 7.00 (dd, J = 7.8, 2.7 Hz, 1H), 3.87–3.72 (m, 2H), 3.46 (td, J = 7.0, 3.5 Hz, 1H), 3.04–2.89 (m, 2H), 2.36 (d, J = 3.5 Hz, 3H), 2.25–2.15 (m, 1H), 1.95–1.83 (m, 1H)¹³C NMR (101 MHz, CDCl₃): δ 173.0, 137.5, 136.4, 130.3, 129.1, 129.0 (2C), 128.8, 125.9, 125.1, 120.7, 62.6, 58.0, 39.6, 30.4, 29.1HRMS (ESI) m/z [M + H]⁺: calcd. for C₁₈H₂₁N₂OS 313.1369; found 313.1374[2] |
| 3-(7-Chloro-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-3-yl)propanenitrile | 73 | 170–171 | IR (KBr): 3305.8, 2246.7, 1666.0 cm⁻¹¹H NMR (400 MHz, CDCl₃): δ 8.41 (br s, 1H), 7.30–7.27 (m, 1H), 7.22 (d, J = 2.1 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 3.90 (d, J = 14.6 Hz, 1H), 3.84 (d, J = 14.6 Hz, 1H), 3.33 (t, J = 6.7 Hz, 1H), 2.57–2.47 (m, 2H), 2.36 (s, 3H), 2.23–2.14 (m, 1H), 2.06–1.92 (m, 1H)¹³C NMR (101 MHz, CDCl₃): δ 172.3, 135.4, 130.4, 130.2, 130.1, 129.0, 122.0, 119.7, 63.1, 57.8, 39.2, 25.2, 13.9[3] |
Experimental Protocols
General Procedure for the Synthesis of 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-ones [2]
To a 250 mL flask equipped with a magnetic stirrer, the corresponding 2-((2-bromobenzyl)(2-chloroethyl)amino)acetonitrile (50 mmol), potassium tert-butoxide (11.2 g, 100 mmol), and dry THF (100 mL) are added. The reaction mixture is stirred at room temperature until the substrate disappears as monitored by TLC. A saturated aqueous solution of NH₄Cl is then added to quench the reaction. The resulting mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. After filtration and concentration in vacuo, the residue is purified by flash column chromatography to afford the product.
Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines
A palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates provides an alternative route to substituted 1,4-benzodiazepines.[4] This reaction proceeds via the formation of a π-allylpalladium intermediate, followed by intramolecular nucleophilic attack.
Quantitative Data
| Compound Name | Yield (%) | Melting Point (°C) |
| (Z)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 71 | 151–155 |
| (E)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 28 | 165–169 |
| (Z)-1,4-Ditosyl-2-(4-(trifluoromethyl)benzylidene)-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 61 | 171–180 |
| (E)-1,4-Ditosyl-2-(4-(trifluoromethyl)benzylidene)-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 38 | 186–191 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclization [4]
A detailed experimental procedure for this specific reaction was not fully available in the provided search results. However, it generally involves the reaction of an N-tosyl-disubstituted 2-aminobenzylamine with a propargylic carbonate in the presence of a palladium catalyst. The reaction conditions, such as the specific palladium catalyst, solvent, temperature, and reaction time, would need to be optimized for each specific substrate.
Synthetic Workflow and Signaling Pathways
Generalized Synthetic Workflow for 1,4-Benzodiazepine Derivatives
The following diagram illustrates a generalized workflow for the synthesis of functionalized 1,4-benzodiazepine derivatives, starting from a substituted 2-aminobenzylamine precursor.
Caption: Generalized synthetic workflow for 1,4-benzodiazepine analogues.
Biological Activity and Signaling
Benzodiazepines primarily exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor, a ligand-gated ion channel in the central nervous system.[5][6] Binding of benzodiazepines to a specific allosteric site on the GABAₐ receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing the characteristic sedative, anxiolytic, and anticonvulsant effects of this class of compounds.
The following diagram illustrates the mechanism of action of benzodiazepines at the GABAₐ receptor.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
References
- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of the 1,4-Benzodiazepine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of a wide range of therapeutic agents, most notably those acting on the central nervous system. This guide provides a detailed overview of the key synthetic strategies for constructing this important heterocyclic system, complete with experimental protocols, comparative data, and workflow visualizations to aid in the design and execution of synthetic routes.
Introduction
1,4-Benzodiazepines are a class of seven-membered heterocyclic compounds containing a benzene ring fused to a diazepine ring. Since the discovery of chlordiazepoxide in the 1950s, this structural motif has been a cornerstone of pharmaceutical research and development, leading to iconic drugs such as diazepam, lorazepam, and alprazolam. The continued interest in 1,4-benzodiazepines stems from their diverse pharmacological activities, which include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The versatility of the scaffold allows for fine-tuning of its biological activity through substitution at various positions, making the development of efficient and diverse synthetic methodologies a key focus for organic and medicinal chemists.
This guide will explore several prominent synthetic approaches, from classical condensation reactions to modern catalytic and multicomponent strategies.
Classical Synthesis: Condensation of o-Phenylenediamines
One of the most traditional and straightforward methods for the synthesis of 1,4-benzodiazepines involves the condensation of o-phenylenediamines with various carbonyl-containing compounds. This approach offers a convergent and often high-yielding route to the core structure.
A common variation involves the reaction of an o-phenylenediamine with a β-keto ester or a 1,3-diketone. The reaction typically proceeds in the presence of an acid or base catalyst and can be performed under various conditions, including at room temperature or with heating.
Experimental Protocol: Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and chalcone.
A facile method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines involves the reaction of o-phenylenediamine and chalcone in the presence of piperidine as a catalyst.
Materials:
-
o-Phenylenediamine (1)
-
Chalcone (8)
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of o-phenylenediamine (1 mmol) and chalcone (1 mmol) is taken in ethanol.
-
Piperidine is added as a catalyst.
-
The reaction mixture is refluxed for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine (9), is isolated.
This method has been reported to yield the product in 85% yield.
Multicomponent Reactions: The Ugi Approach
Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), have emerged as powerful tools for the rapid generation of molecular diversity. The Ugi reaction allows for the one-pot synthesis of complex molecules from simple starting materials, making it highly attractive for the construction of libraries of 1,4-benzodiazepine derivatives.
The general strategy involves the reaction of an amine, a carboxylic acid, an isocyanide, and a carbonyl compound. For the synthesis of 1,4-benzodiazepines, an anthranilic acid derivative or a 2-aminobenzophenone is often used as the amine component. A subsequent deprotection and intramolecular cyclization step yields the desired benzodiazepine scaffold.[1]
Logical Workflow for Ugi-based Synthesis of 1,4-Benzodiazepines
Caption: Ugi-4CR for 1,4-benzodiazepine synthesis.
Experimental Protocol: Two-Step Ugi-based Synthesis of 1,4-Benzodiazepines[2]
This protocol describes a two-step, one-pot procedure for the synthesis of 1,4-benzodiazepines starting from aminophenylketones.
Method F:
-
Ugi Reaction: The aminophenylketone, an N-Boc-amino acid, an isocyanide, and an aldehyde are reacted in methanol at room temperature for 2 days.
-
Deprotection and Cyclization: The crude Ugi product is then treated with 10% trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) at 40 °C overnight to effect deprotection and intramolecular cyclization, affording the 1,4-benzodiazepine.
| Entry | R1 | R2 | R3 | R4 (Amino Acid) | Yield (%) |
| 20k | H | Ph | cyclohexyl | Trp | 65 |
| 20l | H | Ph | cyclohexyl | Tyr | 60 |
| 20m | H | Me | benzyl | Trp | 22 |
| 20j | H | Ph | tBu | Tyr | 29 |
| Table 1: Selected yields for the two-step Ugi-based synthesis of 1,4-benzodiazepines.[2] |
Palladium-Catalyzed Intramolecular Cyclizations
Modern transition-metal catalysis has provided powerful and versatile methods for the construction of heterocyclic systems. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of 1,4-benzodiazepines. These methods often involve the intramolecular coupling of appropriately functionalized precursors.
A notable example is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[3] This reaction proceeds through the formation of a π-allylpalladium intermediate, followed by intramolecular nucleophilic attack of the amide nitrogen to form the seven-membered ring.
Experimental Workflow for Palladium-Catalyzed Synthesis
Caption: Palladium-catalyzed 1,4-benzodiazepine synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines[3]
Materials:
-
N-tosyl-disubstituted 2-aminobenzylamine (1a) (94.2 µmol)
-
Propargylic carbonate (2a) (123 µmol)
-
Pd(PPh₃)₄ (9.4 µmol)
-
Dioxane (0.5 mL)
Procedure:
-
To a stirred solution of propargylic carbonate (2a) in dioxane, add N-tosyl-disubstituted 2-aminobenzylamine (1a) and Pd(PPh₃)₄ at 25 °C.
-
Stir the reaction mixture for 3 hours at the same temperature.
-
Upon completion, the product, a substituted 1,4-benzodiazepine, is isolated.
| Entry | R Group on Carbonate | Yield (Z-isomer, %) | Yield (E-isomer, %) |
| 1 | 4-MeO-C₆H₄ | 78 | 20 |
| 2 | 4-MeS-C₆H₄ | 61 | 38 |
| 3 | 4-F-C₆H₄ | 71 | 28 |
| 4 | 4-CF₃-C₆H₄ | 61 | 38 |
| Table 2: Yields for the palladium-catalyzed synthesis of various 1,4-benzodiazepine derivatives.[3] |
Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has revolutionized the generation of compound libraries for high-throughput screening. The attachment of a starting material to a solid support allows for the use of excess reagents and simplified purification by filtration. This methodology has been successfully applied to the synthesis of 1,4-benzodiazepine libraries.
The general approach involves anchoring a suitable building block, such as an aminobenzophenone, to a resin. Subsequent reaction steps, including acylation, deprotection, and cyclization, are carried out on the solid support. Finally, the desired 1,4-benzodiazepine is cleaved from the resin.
General Workflow for Solid-Phase Synthesis
Caption: Solid-phase synthesis of 1,4-benzodiazepines.
Asymmetric Synthesis
The development of enantioselective methods for the synthesis of 1,4-benzodiazepines is of great importance, as the biological activity of chiral benzodiazepines often resides in a single enantiomer. Asymmetric syntheses can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.
A recent approach describes a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones using an organocatalyzed Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[4] This method employs a quinine-derived urea catalyst to achieve high enantioselectivity.
| Method | Key Features | Advantages |
| Classical Condensation | Condensation of o-phenylenediamines with carbonyl compounds. | Straightforward, often high-yielding for simple structures. |
| Ugi Multicomponent Reaction | One-pot reaction of four components followed by cyclization. | High diversity, rapid library synthesis.[1] |
| Palladium-Catalyzed Cyclization | Intramolecular coupling of functionalized precursors. | High efficiency, good functional group tolerance.[3] |
| Solid-Phase Synthesis | Synthesis on a solid support. | Amenable to high-throughput synthesis and library generation. |
| Asymmetric Synthesis | Use of chiral catalysts or starting materials. | Access to enantiomerically pure compounds.[4] |
| Table 3: Comparison of Major Synthetic Strategies for the 1,4-Benzodiazepine Scaffold. |
Conclusion
The synthesis of the 1,4-benzodiazepine scaffold has evolved significantly from the early classical methods to sophisticated modern strategies. The choice of synthetic route depends on the desired substitution pattern, the need for stereochemical control, and the scale of the synthesis. The methods outlined in this guide, from robust condensation reactions to efficient multicomponent and catalytic approaches, provide a comprehensive toolkit for researchers in drug discovery and development to access a wide array of novel 1,4-benzodiazepine derivatives for biological evaluation. The continued innovation in synthetic methodology will undoubtedly lead to the discovery of new therapeutic agents based on this remarkable scaffold.
References
- 1. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
The Biological Activity of Benzodiazepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of benzodiazepine derivatives, a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. This document delves into their mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation, presenting quantitative data in a structured format for ease of comparison.
Mechanism of Action: Potentiation of GABAergic Neurotransmission
Structure-Activity Relationships (SAR)
The biological activity of benzodiazepine derivatives is highly dependent on their chemical structure. Modifications to the core benzodiazepine scaffold can significantly alter their affinity for the GABA-A receptor, their efficacy as modulators, and their pharmacokinetic properties.
-
Ring A (Benzene Ring): An electron-withdrawing substituent at the 7-position, such as a halogen (e.g., chlorine in diazepam) or a nitro group, is crucial for high anxiolytic activity.
-
Ring B (Diazepine Ring): A carbonyl group at the 2-position is important for activity. Saturation of the 4,5-double bond generally decreases potency.
-
Ring C (Phenyl Ring at 5-position): This ring is important for activity. Substituents on this ring can influence potency and receptor subtype selectivity.
-
Substituents at the 1-position: Small alkyl groups can increase potency.
Quantitative Data on Biological Activity
The following tables summarize the binding affinities (Ki) and efficacy (EC50) of various benzodiazepine derivatives for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in potentiating the GABA response.
Table 1: Binding Affinities (Ki) of Benzodiazepine Derivatives for GABA-A Receptor Subtypes
| Compound | α1β3γ2 (nM) | α2β3γ2 (nM) | α3β3γ2 (nM) | α5β3γ2 (nM) | Reference(s) |
| SH-I-048B (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [5] |
| Diazepam-like (3-S) | - | - | - | - | [5] |
| Triazolam-like (2-S) | - | - | - | - | [5] |
Note: '-' indicates data not available in the provided search results. Data is presented as mean ± SEM.
Table 2: Efficacy (EC50) of Benzodiazepine Derivatives at GABA-A Receptors
| Compound | Receptor Subtype | GABA Concentration | EC50 (nM) | Maximal Potentiation (%) | Reference(s) |
| Flunitrazepam | α1β1γ2L | - | 29 ± 11 | 77 | [6] |
| Flunitrazepam | α3β1γ2L | - | 23 ± 10 | 105 | [6] |
| Clonazepam | Chick Ciliary Ganglion | - | 1100 ± 300 | - | [6] |
| Chlordiazepoxide | Chick Ciliary Ganglion | - | 4600 ± 500 | - | [6] |
| Diazepam | α1β3 (30:1) | ~EC 5–10 | 40 | 40 | [7] |
| Diazepam | β3-α1 + α1 (1:2) | ~EC 5–10 | 20 | 51 | [7] |
| Diazepam | Chick Brain mRNA in Oocytes | 10 µM | 20 | 160 | [8] |
| Clorazepate | Chick Brain mRNA in Oocytes | 10 µM | 390 | 90 | [8] |
| Diazepam | iCell Neurons | 100 nM GABA | 420 | - | |
| HZ166 | iCell Neurons | 100 nM GABA | 1560 | 810 | |
| CW-04-020 | iCell Neurons | 100 nM GABA | 230 | - |
Note: '-' indicates data not available in the provided search results. Data is presented as mean ± SEM where available.
Experimental Protocols
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]Flunitrazepam) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add receptor membranes, [3H]Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and assay buffer.
-
Non-specific Binding: Add receptor membranes, [3H]Flunitrazepam, and a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific binding sites.
-
Competition Binding: Add receptor membranes, [3H]Flunitrazepam, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording
This technique directly measures the functional effect of benzodiazepine derivatives on GABA-A receptor activity.
Principle: Whole-cell patch-clamp or two-electrode voltage-clamp recordings are used to measure the chloride currents flowing through GABA-A receptors in response to GABA application, both in the absence and presence of a benzodiazepine derivative. An increase in the current amplitude in the presence of the benzodiazepine indicates positive allosteric modulation.
Detailed Methodology (Whole-Cell Patch-Clamp in Cultured Neurons):
-
Cell Culture: Culture primary neurons or a suitable cell line (e.g., HEK293 cells) transiently or stably expressing the desired GABA-A receptor subunits.
-
Electrode Preparation: Pull micropipettes from borosilicate glass capillaries and fill them with an internal solution containing a physiological concentration of chloride ions.
-
Patching: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.
-
Drug Application: Apply GABA at a submaximal concentration (e.g., EC20) to elicit a baseline chloride current. Then, co-apply the same concentration of GABA with the benzodiazepine derivative to observe its modulatory effect. A rapid drug application system is used for precise control of drug exposure.
-
Data Acquisition and Analysis: Record the currents using appropriate software. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the benzodiazepine. The potentiation is calculated as the percentage increase in current amplitude.
Elevated Plus Maze (EPM) Test
This in vivo behavioral assay is widely used to assess the anxiolytic-like effects of compounds in rodents.
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic drugs increase the proportion of time spent and the number of entries into the open arms.
Detailed Methodology:
-
Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms of equal size.
-
Animals: Mice or rats are typically used. They should be habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a set period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters in the drug-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.
-
Conclusion
Benzodiazepine derivatives remain a cornerstone in the treatment of anxiety and other neurological disorders due to their potent modulatory effects on the GABA-A receptor. A thorough understanding of their structure-activity relationships and the application of robust in vitro and in vivo assays are crucial for the development of novel derivatives with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals working in this important therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group is one of the most versatile and widely employed protecting groups for amines.[1] Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive exploration of the function and application of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.
Core Principles of Boc Protection
The primary function of the Boc group is to decrease the nucleophilicity and basicity of an amine by converting it into a significantly less reactive carbamate.[1][3] This masking prevents unwanted side reactions during subsequent synthetic transformations. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1][2]
A key advantage of the Boc group is its stability under a wide array of non-acidic conditions. It is generally resistant to bases, nucleophiles, and catalytic hydrogenation.[1][3][4] This stability profile makes it orthogonal to many other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][2][5] This orthogonality is a cornerstone of modern synthetic strategies, enabling the selective deprotection of different functional groups within the same molecule.[6][7][8]
Mechanism of Protection
The protection of an amine with Boc₂O proceeds via a nucleophilic acyl substitution. The amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[2][9] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[2][10] The reaction can be performed with or without a base; however, bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
The Tetrahydro-1H-benzo[e]diazepine Core: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the tetrahydro-1H-benzo[e]diazepine scaffold, a core moiety in a class of compounds with significant therapeutic potential. This document outlines the synthesis, chemical characteristics, biological activities, and mechanisms of action associated with these compounds, with a focus on their applications in drug discovery and development.
Chemical Synthesis and Properties
The tetrahydro-1H-benzo[e]diazepine core is a bicyclic heterocyclic system resulting from the fusion of a benzene ring and a diazepine ring. Various synthetic strategies have been developed to access this privileged scaffold and its derivatives.
A common and convenient method involves the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, such as acetic acid.[1] More advanced and efficient synthetic routes include palladium-catalyzed intramolecular C-N bond coupling and ring-opening of azetidines, as well as solid-phase synthesis approaches that are amenable to the creation of compound libraries for high-throughput screening.[2]
The core chemical structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has the following properties:
| Property | Value | Reference |
| Molecular Formula | C9H12N2 | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | [3] |
| CAS Number | 5946-39-4 | [3] |
Derivatization of the core structure at various positions allows for the modulation of its physicochemical properties and biological activities, forming the basis of structure-activity relationship (SAR) studies.
Biological Activities and Therapeutic Potential
Derivatives of the tetrahydro-1H-benzo[e]diazepine scaffold have demonstrated a wide spectrum of biological activities, primarily targeting the central nervous system (CNS). These compounds are most renowned for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[4][5]
Beyond the classical benzodiazepine effects, research has uncovered other potential therapeutic applications for this class of compounds, including:
-
Antihypertensive activity: Certain 4-amidino derivatives have shown marked blood pressure-lowering effects in preclinical models.[5]
-
Anti-HIV activity: Tetrahydro-imidazo[4,5,1-jk][1][6]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives have been identified as potent and specific inhibitors of HIV-1 reverse transcriptase.[7]
-
Antitumor activity: Some novel tetrahydroisoquinolino benzodiazepine dimers have exhibited picomolar cytotoxicity against various cancer cell lines.
Quantitative Biological Data
The following table summarizes representative quantitative data for the biological activity of various benzodiazepine derivatives, including some with the tetrahydro-1H-benzo[e]diazepine core or related structures.
| Compound Class | Biological Activity | Assay | Quantitative Data (ED50/IC50) | Reference |
| 1,4-Benzodiazepine Derivatives | Anticonvulsant | Isoniazid-induced seizures (mice) | Compound 2a: ED50 = 24.3 mg/kg | [8] |
| 1,4-Benzodiazepine Derivatives | Anticonvulsant | Isoniazid-induced seizures (rats) | Compound 2a: ED50 = 15.9 mg/kg | [8] |
| Triazolopyrimidine Derivatives | Anticonvulsant | Maximal Electroshock (MES) test (mice) | Compound 6d: ED50 = 15.8 mg/kg | [9] |
| N-(2-hydroxyethyl)amide Derivatives | Anticonvulsant | Maximal Electroshock (MES) test (mice) | Compound 3: ED50 = 20.5 mg/kg | [10] |
| 1,5-dihydro-2H-benzo[b][1][6]diazepine-2,4(3H)-diones | Anti-parasitic (T. cruzi) | Intracellular T. cruzi assay | Compound 14: pIC50 = 6.7 | [11] |
Mechanism of Action
GABAergic System Modulation
The primary mechanism of action for the majority of benzodiazepines, including tetrahydro-1H-benzo[e]diazepine derivatives, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[12] GABA is the principal inhibitory neurotransmitter in the CNS.[5]
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[12] This binding event does not activate the receptor directly but enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[4] This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[8]
Potential Non-GABAergic Mechanisms
While the GABAergic system is the primary target, some evidence suggests that benzodiazepines may also interact with other neurotransmitter systems. For instance, certain benzodiazepines have been shown to potentiate the effects of serotonin (5-HT) at its receptors.[11] Some novel tetrahydro[1][2]diazepino[1,2-a]benzimidazole derivatives have shown high affinity for the 5-HT2A receptor in silico, suggesting a potential dual mechanism for their anxiolytic effects.[13] Further research is required to fully elucidate the significance of these non-GABAergic interactions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of novel tetrahydro-1H-benzo[e]diazepine derivatives. Below are protocols for key behavioral assays used to assess anxiolytic and anticonvulsant activities.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[2][14][15] The test is based on the natural aversion of rodents to open and elevated spaces.[2]
Apparatus: The maze is shaped like a plus sign, elevated from the floor, and consists of two open arms and two arms enclosed by high walls.[16]
Procedure:
-
Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.[2]
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection of diazepam).[14]
-
Test Initiation: Place the animal individually in the center of the maze, facing one of the open arms.[16]
-
Observation: Record the animal's behavior for a 5-minute period using a video camera mounted above the maze.[2][15]
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated control group.
Pentylenetetrazol (PTZ)-Induced Seizure Test for Anticonvulsant Activity
The PTZ-induced seizure test is a common model for screening potential anticonvulsant drugs.[6][17][18] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[19]
Procedure:
-
Animal Preparation: Acclimate the animals (typically mice) to the testing environment.
-
Drug Administration: Administer the test compound or vehicle at a specific time point before the induction of seizures.
-
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, for CF-1 mice).[6]
-
Observation: Immediately after PTZ injection, place the animal in an individual observation cage and observe for the onset and severity of seizures for at least 30 minutes.[6]
-
Parameters Measured:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic seizures.
-
Presence or absence of tonic-clonic seizures.
-
Mortality rate within 24 hours.
-
-
Data Analysis: Anticonvulsant activity is demonstrated by a significant increase in the latency to seizures and a reduction in the severity or incidence of seizures compared to the control group. The dose that protects 50% of the animals from seizures (ED50) can be calculated.[20]
Drug Discovery and Development Workflow
The discovery and development of a novel therapeutic agent based on the tetrahydro-1H-benzo[e]diazepine scaffold follows a multi-stage process.
Conclusion
The tetrahydro-1H-benzo[e]diazepine scaffold remains a highly valuable starting point for the design and development of novel therapeutic agents. While its primary utility has been in the modulation of the GABAergic system for the treatment of CNS disorders, emerging research continues to uncover new biological activities and potential therapeutic applications. A thorough understanding of the synthesis, SAR, and mechanisms of action, coupled with the use of robust and reproducible experimental protocols, is essential for unlocking the full potential of this versatile chemical entity in modern drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Elevated plus maze protocol [protocols.io]
- 3. Effects of benzodiazepines on central serotonergic mechanisms. | Semantic Scholar [semanticscholar.org]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of benzodiazepines on central serotonergic neuron systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Functionalized Benzodiazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the evolving landscape of functionalized benzodiazepines, focusing on their core mechanism of action, diverse therapeutic applications, and the underlying experimental methodologies. The information presented is intended to support and inform research and development efforts in this critical area of pharmacology.
Introduction
Benzodiazepines (BZDs) are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Their therapeutic efficacy stems from their action on the central nervous system, specifically by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[2][3] The core chemical structure of benzodiazepines, a fusion of a benzene ring and a diazepine ring, has been the subject of extensive functionalization, leading to the development of novel derivatives with unique pharmacological profiles.[4][5] These "designer" or functionalized benzodiazepines are being explored for both their established therapeutic roles and for novel applications, including anticancer and anti-parasitic activities.[6][7][8] This guide will delve into the technical aspects of these compounds, from their mechanism of action to their synthesis and biological evaluation.
Core Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for the vast majority of functionalized benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[5][9] The GABA-A receptor is a pentameric ligand-gated ion channel composed of five transmembrane subunits that form a central chloride ion channel.[2]
When the inhibitory neurotransmitter GABA binds to its receptor site on the GABA-A receptor, the channel opens, allowing chloride ions to flow into the neuron.[3][10] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neuronal excitability.[3][10]
Functionalized benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[3][10] This binding event does not directly open the chloride channel but rather enhances the effect of GABA by increasing the frequency of channel opening.[5] This potentiation of GABA's inhibitory action leads to the characteristic central nervous system depressant effects of benzodiazepines.[3]
The affinity and efficacy of a functionalized benzodiazepine for the GABA-A receptor are influenced by the specific functional groups attached to the benzodiazepine core.[5] For instance, the presence of electron-withdrawing groups in certain positions can increase the affinity for the GABA-A receptor.[5]
Below is a diagram illustrating the signaling pathway of GABA-A receptor modulation by functionalized benzodiazepines.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benzoinfo.com [benzoinfo.com]
- 4. mdpi.com [mdpi.com]
- 5. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 10. ClinPGx [clinpgx.org]
The Dawn of a New Era in Neuromodulation: A Technical Guide to the Discovery of Novel Benzodiazepine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of central nervous system (CNS) therapeutics is in a constant state of evolution, driven by the need for more specific, effective, and safer treatments. Benzodiazepines, a class of drugs that have been a cornerstone of treating anxiety, insomnia, and seizures for decades, are now at the forefront of a new wave of discovery.[1] This technical guide delves into the core aspects of identifying and developing novel benzodiazepine-based compounds, moving beyond the classical drugs to explore new chemical scaffolds, diverse pharmacological profiles, and innovative therapeutic applications. We will explore the synthesis of new derivatives, their biological evaluation, and the underlying mechanisms of action that promise a future of precision neuromodulation.
The Evolving Chemical Landscape of Benzodiazepines
The classical benzodiazepine structure, a fusion of a benzene and a diazepine ring, has been the foundation for a multitude of widely prescribed drugs.[1] However, recent research has focused on modifying this core to enhance therapeutic properties and reduce unwanted side effects. This has led to the exploration of diverse chemical classes, including 1,4-benzodiazepines, 1,5-benzodiazepines, and triazolobenzodiazepines.[2][3][4]
A significant area of advancement lies in the synthesis of "designer" benzodiazepines. These novel psychoactive substances often feature slight alterations to the core benzodiazepine structure, such as the addition of a triazolo ring or electron-withdrawing groups.[5] These modifications can significantly increase the affinity of the compound for the GABA-A receptor, the primary target of benzodiazepines.[5]
Synthesis of Novel Benzodiazepine Derivatives
The synthesis of novel benzodiazepine-based compounds often involves multi-step chemical reactions. A common approach for the creation of 1,5-benzodiazepin-2-one derivatives, for example, begins with the condensation of orthophenylenediamine with ethyl acetoacetate.[2] The resulting 7-substituted-4-methyl-1H-benzo[b][2][3]diazepin-2(3H)-ones can then be further modified by linking them to other chemical moieties, such as benzoyl chloride or chloroacetyl chloride, to generate a library of derivatives with varying pharmacological properties.[2] Microwave irradiation has been employed to facilitate the linking of these derivatives with other molecules, such as 5-substituted-1,3,4-thiadiazoles amines.[2]
Another powerful technique for generating a diverse range of benzodiazepine derivatives is combinatorial synthesis. This high-throughput approach allows for the rapid creation of a large library of compounds from a few key components. For instance, a library of 1,4-benzodiazepine derivatives can be constructed from 2-aminobenzophenones, amino acids, and alkylating agents using a pin apparatus for solid-phase synthesis.[6][7] This method enables the introduction of a wide variety of chemical functionalities, including amides, carboxylic acids, amines, phenols, and indoles, into the benzodiazepine scaffold.[6][7]
Biological Evaluation of Novel Benzodiazepines
The discovery of novel benzodiazepine-based compounds is critically dependent on robust biological evaluation to determine their potency, efficacy, and potential therapeutic applications. A key aspect of this evaluation is assessing the interaction of these compounds with their primary molecular target, the GABA-A receptor.
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel that is the primary inhibitory neurotransmitter receptor in the central nervous system.[5][8] These drugs bind to a specific site on the receptor, distinct from the GABA binding site, which is located at the interface between the α and γ subunits.[9] This binding event enhances the effect of GABA, increasing the frequency of chloride ion channel opening and leading to hyperpolarization of the neuron, which in turn produces the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines.[1][8]
The GABA-A receptor exists in various subtypes, defined by the specific combination of its constituent subunits (e.g., α1, α2, α3, α5).[10] Classical benzodiazepines are generally non-selective, interacting with multiple subtypes. However, a major goal of modern benzodiazepine research is the development of subtype-selective modulators.[11] It is believed that the different physiological effects of benzodiazepines are mediated by different GABA-A receptor subtypes. For instance, the sedative properties are primarily mediated by α1-containing receptors, while the anxiolytic effects are linked to α2- and α3-containing receptors.[10] The development of compounds that selectively target specific subtypes holds the promise of dissociating the desired therapeutic effects from unwanted side effects.[11]
In Vitro and In Vivo Assessment
The initial screening of novel benzodiazepine compounds often involves in vitro binding assays to determine their affinity for the benzodiazepine binding site on the GABA-A receptor. Competitive radioligand binding assays are a common method used for this purpose.[6]
Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their pharmacological effects. For example, the anticonvulsant activity of new benzodiazepine derivatives can be evaluated using the pentylenetetrazol (PTZ)-induced convulsion model in mice.[2] In this model, the ability of a compound to protect against or delay the onset of seizures induced by PTZ is a measure of its anticonvulsant efficacy.[2]
Quantitative Data on Novel Benzodiazepine-Based Compounds
The following table summarizes key quantitative data for a selection of novel benzodiazepine-based compounds, providing a comparative overview of their biological activity.
| Compound ID | Chemical Class | Target/Assay | Potency (e.g., IC50, Ki, EC50) | Efficacy (% protection, etc.) | Reference |
| Compound 4a | 1,5-Benzodiazepin-2-one derivative | Anticonvulsant activity (PTZ-induced convulsions) | 0.4 mg/kg | 80% protection | [2] |
| Compound 4c | 1,5-Benzodiazepin-2-one derivative | Anticonvulsant activity (PTZ-induced convulsions) | 0.4 mg/kg | 80% protection | [2] |
| Compound 2a | 1,5-Benzodiazepin-2-one derivative | Anticonvulsant activity (PTZ-induced convulsions) | 20 mg/kg | 80% protection | [2] |
| Compound 2c | 1,5-Benzodiazepin-2-one derivative | Anticonvulsant activity (PTZ-induced convulsions) | 30 mg/kg | 80% protection | [2] |
Detailed Experimental Protocols
A crucial aspect of a technical guide is the provision of detailed methodologies to enable the replication and advancement of research.
General Synthesis of 7-substituted-4-methyl-1H-benzo[b][2][3]diazepin-2(3H)-ones
This protocol describes the initial step in the synthesis of a series of 1,5-benzodiazepine derivatives.[2]
-
A mixture of the appropriate orthophenylene diamine and ethyl acetoacetate is condensed to form the 7-substituted-4-methyl-1H-benzo[b][2][3]diazepin-2(3H)-one.
-
The reaction mixture is monitored by Thin Layer Chromatography (TLC) to determine completion.
-
Upon completion, the reaction mixture is transferred to cold water to precipitate the solid product.
-
The solid product is filtered and recrystallized to yield the purified compound.
Synthesis of N1-chloroacetyl Derivatives
This protocol details the subsequent modification of the benzodiazepine core.[2]
-
An equimolar mixture of a 7-substituted 1,5-Benzodiazepine-2-one and chloroacetyl chloride is prepared in 15 mL of 10% aqueous NaOH.
-
The chloroacetyl chloride is added dropwise using a dropping funnel.
-
The reaction mixture is subjected to microwave irradiation (455 Watts) for 15-20 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water to obtain the solid N1-chloroacetyl derivative.
Characterization of Synthesized Compounds
The identity and purity of the newly synthesized compounds are confirmed using various analytical techniques.[2]
-
Thin Layer Chromatography (TLC): The purity of the compounds is assessed on silica gel G coated plates with a thickness of 0.5 mm.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Shimadzu IR Affinity-1 device to identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectra are obtained using a Brucker Avance II 400 MHz NMR Spectrometer in DMSO-d6 to determine the structure of the compounds.
-
Mass Spectrometry (MS): Mass spectra are obtained using a Water Q-TOF MICROMASS instrument to confirm the molecular weight of the synthesized compounds.
Anticonvulsant Activity Screening (PTZ-induced convulsions)
This in vivo protocol is used to evaluate the anticonvulsant properties of the novel compounds.[2]
-
Albino mice are used as the animal model.
-
The test compounds are administered to the mice at various doses.
-
After a specified period, pentylenetetrazol (PTZ) is administered to induce convulsions.
-
The mice are observed for the onset and severity of seizures.
-
The percentage of animals protected from convulsions by the test compound is calculated and compared to a control group.
Visualizing Key Processes in Benzodiazepine Discovery
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in drug discovery. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Signaling Pathway of Benzodiazepine Action at the GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by a novel benzodiazepine.
Experimental Workflow for Novel Benzodiazepine Discovery
Caption: A typical workflow for the discovery and development of novel benzodiazepines.
The Future of Benzodiazepine Research
The discovery of novel benzodiazepine-based compounds is poised to revolutionize the treatment of a wide range of neurological and psychiatric disorders. By moving beyond the one-size-fits-all approach of classical benzodiazepines and focusing on the development of subtype-selective modulators, researchers are paving the way for more targeted and personalized therapies. The continued exploration of new chemical scaffolds, coupled with advanced synthesis and screening techniques, will undoubtedly lead to the identification of next-generation benzodiazepines with improved efficacy and safety profiles. This ongoing research promises a future where the therapeutic benefits of benzodiazepines can be harnessed with greater precision, offering new hope to patients worldwide.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Recent advances in synthesis and medicinal chemistry of benzodiazepines. | Semantic Scholar [semanticscholar.org]
- 4. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective | MDPI [mdpi.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Subtype Selective GABAA Modulators | CNS Spectrums | Cambridge Core [cambridge.org]
Methodological & Application
Synthesis Protocol for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: An Application Note
This document provides a detailed protocol for the multi-step synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The title compound, with its amino group at the 7-position and a Boc-protected nitrogen at the 4-position, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presented synthesis is a three-step process commencing from the commercially available 2-amino-5-nitrobenzophenone. The key transformations involve a cyclization to form the benzodiazepine core, followed by reduction of the lactam and nitro functionalities, and finally, a selective N-Boc protection.
Data Summary
The following table summarizes the key quantitative data for the three-step synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
| Step | Reaction | Starting Material | Reagents | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | Cyclization to form 7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2-amino-5-nitrobenzophenone (10 g) | Chloroacetyl chloride, Pyridine, Hexamethylenetetramine, NH4Cl, Ethanol | 7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 11.7 | 9.9 | 85 |
| 2 | Reduction of lactam and nitro group to yield 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (9.9 g) | Borane-tetrahydrofuran complex (1M in THF), Pd/C (10%), H2 (balloon) | 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 6.2 | 4.7 | 76 |
| 3 | Selective N-Boc protection to yield 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (4.7 g) | Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), Dichloromethane (DCM) | 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 7.4 | 6.3 | 85 |
Experimental Protocols
Step 1: Synthesis of 7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This step involves the acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride, followed by cyclization with hexamethylenetetramine.[1]
Materials:
-
2-amino-5-nitrobenzophenone (10.0 g, 41.3 mmol)
-
Chloroacetyl chloride (4.0 mL, 50.0 mmol)
-
Pyridine (4.0 mL, 50.0 mmol)
-
Toluene (150 mL)
-
Hexamethylenetetramine (8.7 g, 62.0 mmol)
-
Ammonium chloride (3.3 g, 62.0 mmol)
-
Ethanol (200 mL)
Procedure:
-
To a stirred solution of 2-amino-5-nitrobenzophenone in toluene at 0 °C, add pyridine followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Filter the resulting precipitate and wash with water to obtain 2-(2-chloroacetamido)-5-nitrobenzophenone.
-
Suspend the dried 2-(2-chloroacetamido)-5-nitrobenzophenone in ethanol.
-
Add hexamethylenetetramine and ammonium chloride to the suspension.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Step 2: Synthesis of 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This step involves the reduction of the lactam functionality using borane, followed by the reduction of the nitro group via catalytic hydrogenation.
Materials:
-
7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (9.9 g, 35.2 mmol)
-
Borane-tetrahydrofuran complex (1 M in THF, 140 mL, 140 mmol)
-
Methanol (50 mL)
-
10% Palladium on carbon (Pd/C) (1.0 g)
-
Hydrogen gas (balloon)
-
Ethyl acetate (200 mL)
-
Saturated sodium bicarbonate solution (100 mL)
-
Brine (100 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one in THF.
-
Add the borane-tetrahydrofuran complex dropwise at 0 °C.
-
After the addition is complete, reflux the mixture for 8 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in methanol and add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Step 3: Synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This final step is the selective Boc-protection of the more nucleophilic secondary amine at the N-4 position.
Materials:
-
7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (4.7 g, 26.5 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (6.3 g, 29.2 mmol)
-
Triethylamine (TEA) (4.4 mL, 31.8 mmol)
-
Dichloromethane (DCM) (100 mL)
-
Saturated sodium bicarbonate solution (50 mL)
-
Brine (50 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in DCM.
-
Add triethylamine to the solution.
-
Add a solution of di-tert-butyl dicarbonate in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Synthesis Workflow
References
Application Notes and Protocols for Boc Protection of 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the tert-butoxycarbonyl (Boc) protection of the primary amino group of 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The Boc protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2]
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in medicinal chemistry and drug development.[1] The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines.[3] It is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][4] This protection strategy prevents the amine from undergoing unwanted side reactions during subsequent synthetic transformations.[2][5] The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[2][6]
Reaction Mechanism
The Boc protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This results in the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[1] The evolution of carbon dioxide gas helps to drive the reaction to completion.[1]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data for the Boc protection of an aromatic amine like 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Starting Material | 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 1.0 equivalent |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents |
| Base | Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) | 1.5 - 2.0 equivalents |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Sufficient to dissolve starting material |
| Temperature | 0 °C to Room Temperature | Initial cooling may be required |
| Reaction Time | 2 - 12 hours | Monitored by TLC |
| Typical Yield | 85 - 95% | After purification |
Experimental Protocols
Below are two detailed protocols for the Boc protection of 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Protocol 1: Using Triethylamine in Dichloromethane
-
Preparation: In a round-bottom flask, dissolve 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 equiv) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 equiv) to the solution and stir.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in DCM to the stirring solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Using Sodium Bicarbonate in a Biphasic System
-
Preparation: Suspend 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add sodium bicarbonate (2.0 equiv) to the suspension.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 equiv) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, add water to dissolve the remaining solids and extract the product with an organic solvent such as ethyl acetate.[1]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.[1]
Visualizations
.dot
Caption: Experimental workflow for the Boc protection of an amine.
.dot
Caption: Boc protection of 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Boc Protection of Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the conditions for the tert-butoxycarbonyl (Boc) protection of aromatic amines. It includes a comparative analysis of various catalytic and solvent systems, detailed experimental protocols for different classes of aromatic amines, and a logical workflow for selecting the optimal reaction conditions.
Introduction
The protection of amino groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] Aromatic amines, or anilines, present a unique set of challenges for Boc protection due to their reduced nucleophilicity compared to aliphatic amines. This nucleophilicity is further influenced by the electronic nature of substituents on the aromatic ring.[3][4] Therefore, the selection of appropriate reaction conditions is crucial for achieving high yields and purity.
This application note details various methodologies for the Boc protection of aromatic amines, including catalyst-free, base-catalyzed, and acid-catalyzed methods, with a special focus on electron-rich, electron-poor, and sterically hindered substrates.
General Reaction Mechanism
The Boc protection of an amine proceeds via the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine, along with byproducts tert-butanol and carbon dioxide.[5] For less nucleophilic aromatic amines, a catalyst is often employed to enhance the electrophilicity of the Boc anhydride.
References
Application Notes and Protocols: Deprotection of the Boc Group from a Benzodiazepine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] In the synthesis of complex molecules such as benzodiazepines, a core scaffold in many therapeutic agents, the strategic protection and deprotection of amine functionalities is crucial. This document provides detailed application notes and experimental protocols for the deprotection of the Boc group from a benzodiazepine core, offering a comparative overview of common methods.
Deprotection Methodologies: A Comparative Overview
The removal of the Boc protecting group is typically accomplished by acidolysis, which proceeds through the formation of a stable tert-butyl cation.[1] The choice of acid and solvent system can be critical to achieve high yields and prevent the formation of side products, especially with sensitive substrates like benzodiazepines. While various methods exist, acidic treatments remain the most prevalent.
Quantitative Data on Boc Deprotection Methods
The efficiency of Boc deprotection can vary depending on the specific benzodiazepine structure and the chosen reagents. The following table summarizes quantitative data for common deprotection methods. It is important to note that reaction conditions should be optimized for each specific substrate.
| Deprotection Reagent | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5 - 2 hours | >90% | A common and highly effective method.[2] TFA is volatile and corrosive, requiring careful handling.[3] |
| Hydrogen Chloride (HCl) | Dioxane / Ethyl Acetate | 0.5 - 4 hours | >90% | Another standard procedure that offers high yields.[4] Dioxane is a potential carcinogen. |
| Oxalyl Chloride / Methanol | Methanol | 1 - 4 hours | up to 90% | A milder alternative to strong acids, suitable for substrates with acid-labile functional groups.[5][6] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | 1 - 3 hours | High | A milder and less corrosive alternative to TFA. |
| Water (Reflux) | Water | < 15 minutes | >90% | A green and efficient method for certain substrates, avoiding the use of organic solvents and acids.[7] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the removal of the Boc group from a benzodiazepine core.
Materials:
-
Boc-protected benzodiazepine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected benzodiazepine (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution. The amount of TFA can be adjusted based on the reactivity of the substrate.
-
Allow the reaction mixture to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected benzodiazepine.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol offers an alternative to TFA, often used when TFA might cause unwanted side reactions.
Materials:
-
Boc-protected benzodiazepine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Boc-protected benzodiazepine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use it neat.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl) to the substrate at room temperature with stirring.
-
Stir the reaction mixture for 0.5 to 4 hours. Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.
-
Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the benzodiazepine as its hydrochloride salt.
-
If the free amine is desired, the hydrochloride salt can be neutralized with a base like aqueous sodium bicarbonate and extracted with an organic solvent.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of a Boc-protected benzodiazepine.
Caption: General workflow for Boc deprotection of a benzodiazepine.
Signaling Pathways and Logical Relationships
The deprotection of the Boc group follows a well-established chemical pathway initiated by protonation of the carbonyl oxygen of the Boc group by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The deprotection of the Boc group from a benzodiazepine core is a fundamental transformation in the synthesis of these important pharmaceutical compounds. The choice of the deprotection method, particularly the acid and solvent system, should be carefully considered based on the overall structure of the benzodiazepine and the presence of other acid-sensitive functional groups. The protocols provided herein offer robust and reliable methods for achieving efficient Boc deprotection. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a key intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. The benzodiazepine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3][4] This document outlines a representative synthetic protocol for a final drug candidate, presents relevant data in a structured format, and includes detailed experimental procedures based on established methodologies for similar compounds.
Introduction
The 2,3,4,5-tetrahydro-1H-benzo[e]diazepine core is a seven-membered heterocyclic ring fused to a benzene ring, which serves as a versatile scaffold for the development of therapeutic agents.[1][5] The presence of an amino group at the 7-position and a Boc-protected nitrogen at the 4-position makes 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine a highly valuable intermediate. The amino group provides a key handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity of the final compound. The tert-butyloxycarbonyl (Boc) protecting group on the diazepine nitrogen ensures regioselectivity in subsequent reactions and can be readily removed under acidic conditions.[6]
A significant application of this intermediate is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[7][8][9] The benzodiazepine scaffold has been successfully incorporated into the design of potent PARP-1 inhibitors.[7][8]
Synthetic Applications
The primary application of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is as a building block for the synthesis of more complex molecules. The free amino group at the 7-position can undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
-
Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These reactions allow for the systematic exploration of the structure-activity relationship (SAR) of the final compounds, a critical aspect of drug development.
Representative Synthesis of a PARP-1 Inhibitor
A plausible synthetic route for a PARP-1 inhibitor utilizing the title intermediate is outlined below. This protocol is a representative example based on common synthetic methodologies for benzodiazepine derivatives and PARP inhibitors.
Scheme 1: Synthesis of a Benzodiazepine-based PARP-1 Inhibitor
Caption: Synthetic workflow for a PARP-1 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Illustrative)
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.
-
Starting Material: 7-Nitro-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Reaction: To a solution of 7-Nitro-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) in methanol (MeOH) is added 10% Palladium on carbon (Pd/C) (0.1 eq).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Protocol 2: Synthesis of a Benzodiazepine-based PARP-1 Inhibitor (Illustrative)
-
Starting Materials: 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and a suitable acylating agent (e.g., 4-(phthalazin-1-yl)benzoyl chloride).
-
Reaction: To a solution of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is added the acyl chloride (1.1 eq) dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the Boc-protected final product.
-
Deprotection: The Boc-protected product is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM) and stirred at room temperature for 1-2 hours.
-
Final Purification: The solvent is removed under reduced pressure, and the residue is purified by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to obtain the final PARP-1 inhibitor.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of benzodiazepine derivatives, based on literature values for similar compounds.
Table 1: Representative Reaction Conditions and Yields for the Synthesis of Benzodiazepine Derivatives
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-phenylenediamine | Acetone | H-MCM-22 | Acetonitrile | RT | 1 | 87 |
| 2 | o-phenylenediamine | Cyclohexanone | H-MCM-22 | Acetonitrile | RT | 1.5 | 85 |
| 3 | 4-methyl-o-phenylenediamine | Acetone | H-MCM-22 | Acetonitrile | RT | 1 | 82 |
| 4 | 1-(2-bromobenzyl)azetidine-2-carboxamide | - | CuI/N,N-dimethylglycine | Dioxane | 100 | 12 | 91 |
Data in this table is illustrative and based on reported syntheses of various benzodiazepine derivatives.[1][3]
Table 2: Characterization Data for a Representative Tetrahydro-1H-benzo[e][1][6]diazepin-2-one Derivative
| Property | Value |
| Molecular Formula | C13H15ClN3O |
| Molecular Weight | 264.73 g/mol |
| Appearance | White solid |
| Melting Point | 147-148 °C |
| 1H NMR (400 MHz, CDCl3) δ (ppm) | 8.69 (br s, 1H), 7.20–7.09 (m, 2H), 7.02 (s, 1H), 3.85 (s, 2H), 3.33 (t, J = 5.9 Hz, 1H), 2.56–2.46 (m, 2H), 2.34 (s, 3H), 2.24–2.14 (m, 1H), 2.02–1.92 (m, 1H) |
| 13C NMR (101 MHz, CDCl3) δ (ppm) | 172.5, 138.0, 134.4, 131.5, 127.0, 125.3, 120.8, 119.6, 62.9, 57.6, 39.2, 25.1, 14.0 |
This data is for a related compound, 3-(8-Chloro-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1][6]diazepin-3-yl)propanenitrile, and serves as an example of typical characterization data.
Signaling Pathway and Mechanism of Action
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with mutations in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of double-strand DNA breaks that cannot be repaired, resulting in cell death through a process known as synthetic lethality.
Caption: Mechanism of action of PARP inhibitors.
Conclusion
7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a valuable and versatile synthetic intermediate for the development of novel therapeutic agents. Its strategic placement of functional groups allows for the facile synthesis of diverse libraries of compounds, particularly in the pursuit of potent and selective PARP-1 inhibitors for cancer therapy. The protocols and data presented herein, while illustrative, provide a solid foundation for researchers to incorporate this building block into their drug discovery programs.
References
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of the 7-Amino Group on the Benzodiazepine Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The 7-position of the benzodiazepine ring is a critical determinant of its biological properties, and modifications at this site can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile. The introduction of an amino group at the 7-position provides a versatile handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These derivatizations allow for the exploration of the chemical space around the benzodiazepine core, leading to the development of novel therapeutic agents with tailored pharmacological effects.
This document provides detailed application notes and experimental protocols for the derivatization of the 7-amino group on the benzodiazepine ring. The methodologies described herein are based on established synthetic procedures and are intended to serve as a practical guide for researchers in the field of drug discovery and development.
Mechanism of Action: The GABA-A Receptor
Benzodiazepines and their derivatives primarily exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions.[2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect.
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[3][4] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and enhancing the inhibitory signal.[2] The specific subunit composition of the GABA-A receptor can influence the binding and efficacy of different benzodiazepine derivatives, offering an avenue for developing drugs with more selective actions (e.g., anxiolytic without sedation). Derivatization of the 7-amino group can influence the affinity and efficacy of the compound at the benzodiazepine binding site, thereby fine-tuning its pharmacological profile.
I. Acylation of the 7-Amino Group
Acylation of the 7-amino group of a benzodiazepine is a common strategy to introduce a wide range of functional groups, leading to the formation of amide derivatives. This modification can significantly alter the physicochemical properties of the parent molecule, impacting its solubility, metabolic stability, and interaction with the target receptor.
Experimental Protocol: Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones
This protocol is adapted from the solid-phase synthesis method described by Ettmayer et al. (2003).[5] It involves the acylation of a resin-bound 7-aminobenzodiazepine intermediate with various acid chlorides.
Materials:
-
Resin-bound 7-amino-1,4-benzodiazepine-2,5-dione
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride) (3 equivalents)
-
N-Methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfide (DMS)
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the resin-bound 7-aminobenzodiazepine in NMP for 1 hour.
-
Drain the solvent.
-
Add a solution of the acid chloride (3 equivalents) in NMP to the resin.
-
Agitate the mixture under an inert atmosphere at room temperature for 16-24 hours. Note: No base is required for this acylation step.[5]
-
Drain the reaction mixture and wash the resin sequentially with NMP (3 times), DCM (3 times), and finally with methanol (3 times).
-
Dry the resin under vacuum.
-
To cleave the product from the resin, treat the resin with a cleavage cocktail of TFA/DMS/water (90:5:5) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-acylamino-1,4-benzodiazepine-2,5-dione.
-
Purify the crude product by a suitable method, such as preparative HPLC.
Quantitative Data:
The following table summarizes representative yields and purities obtained from the solid-phase acylation of a 7-aminobenzodiazepine-2,5-dione.[5]
| Acylating Agent | Resin Type | Yield (%) | Purity (HPLC, 210 nm) |
| Benzoyl chloride | Polystyrene (PS) | 65 | >75% |
| Acetyl chloride | Polystyrene (PS) | 58 | >70% |
| Cyclohexanecarbonyl chloride | TentaGel (TG) | 45 | >70% |
| Fmoc-Tyrosine fluoride | Polystyrene (PS) | 24 | >70% |
II. Alkylation of the 7-Amino Group
Alkylation of the 7-amino group introduces alkyl substituents, which can modulate the lipophilicity and steric bulk of the benzodiazepine derivative. Reductive amination is a versatile and widely used method for the N-alkylation of amines, proceeding through the in-situ formation and reduction of an imine intermediate.[6][7][8]
Experimental Protocol: Reductive Amination of 7-Aminobenzodiazepines
This is a general protocol for the reductive amination of a 7-aminobenzodiazepine with an aldehyde or ketone.
Materials:
-
7-Aminobenzodiazepine derivative
-
Aldehyde or Ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the 7-aminobenzodiazepine and the aldehyde or ketone (1.2 equivalents) in DCE or THF, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table provides hypothetical but expected outcomes for the reductive amination of a 7-aminobenzodiazepine, based on typical yields for this type of reaction.
| Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) | Purity (¹H NMR) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 75-90 | >95% |
| Acetone | NaBH(OAc)₃ | THF | 70-85 | >95% |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 80-95 | >95% |
| Isobutyraldehyde | NaBH₃CN | MeOH | 70-90 | >95% |
III. Sulfonylation of the 7-Amino Group
Sulfonylation of the 7-amino group leads to the formation of sulfonamide derivatives. The sulfonamide moiety is a key functional group in many marketed drugs and can act as a bioisostere for carboxylic acids or amides, influencing the acidity and hydrogen bonding capabilities of the molecule.
Experimental Protocol: Synthesis of 7-Sulfonylaminobenzodiazepines
This protocol is a general procedure for the sulfonylation of a 7-aminobenzodiazepine with a sulfonyl chloride in the presence of a base.
Materials:
-
7-Aminobenzodiazepine derivative
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents)
-
Pyridine or Triethylamine (2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the 7-aminobenzodiazepine in DCM or THF and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2 equivalents) to the solution.
-
Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Quantitative Data:
The following table provides expected outcomes for the sulfonylation of a 7-aminobenzodiazepine.
| Sulfonyl Chloride | Base | Solvent | Yield (%) | Purity (¹H NMR) |
| Benzenesulfonyl chloride | Pyridine | DCM | 80-95 | >95% |
| p-Toluenesulfonyl chloride | Triethylamine | THF | 85-98 | >95% |
| Methanesulfonyl chloride | Pyridine | DCM | 75-90 | >95% |
| Dansyl chloride | Triethylamine | THF | 70-85 | >95% |
Conclusion
The derivatization of the 7-amino group on the benzodiazepine ring offers a powerful platform for the synthesis of novel compounds with potentially improved pharmacological properties. The acylation, alkylation, and sulfonylation reactions described in these application notes provide researchers with versatile tools to systematically modify the benzodiazepine scaffold. The detailed protocols and expected quantitative data serve as a practical starting point for the design and execution of these synthetic transformations. Further exploration of these derivatives will undoubtedly contribute to the development of the next generation of benzodiazepine-based therapeutics with enhanced efficacy and safety profiles. It is crucial for researchers to characterize the biological activity of these new derivatives to understand how these structural modifications influence their interaction with the GABA-A receptor and other potential targets.
References
- 1. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benzoinfo.com [benzoinfo.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzodiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzodiazepine derivatives utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein offer versatile and efficient routes to a wide array of benzodiazepine scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
Benzodiazepines are a critical class of heterocyclic compounds renowned for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative-hypnotic effects. The development of robust and efficient synthetic methods to access novel benzodiazepine analogues is a key focus in the pursuit of new therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction, have emerged as powerful tools for the construction of the benzodiazepine core and the introduction of molecular diversity.[1][2][3] These methods offer significant advantages over classical synthetic approaches, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.
This guide details established palladium-catalyzed protocols for the synthesis of various benzodiazepine derivatives, presents quantitative data to facilitate methods comparison, and provides step-by-step experimental procedures for key reactions.
Palladium-Catalyzed Synthetic Strategies
Several palladium-catalyzed reactions are instrumental in the synthesis of benzodiazepines. The choice of method often depends on the desired benzodiazepine scaffold and the available starting materials. Key strategies include:
-
Intramolecular Buchwald-Hartwig Amination: This is a widely applied strategy for the formation of the seven-membered diazepine ring through the intramolecular C-N bond formation.[1][2]
-
Suzuki-Miyaura Coupling: This reaction is invaluable for the arylation of benzodiazepine scaffolds, allowing for the introduction of diverse aryl and heteroaryl substituents.
-
Heck Reaction: This method enables the formation of carbon-carbon bonds, typically for the introduction of vinyl groups onto the benzodiazepine core.
-
C-H Activation/Arylation: Direct C-H activation and subsequent arylation represent a modern and atom-economical approach to functionalize the benzodiazepine nucleus.[2][3]
-
Domino and Carbonylative Reactions: These processes allow for the construction of complex benzodiazepine structures in a single, efficient step.[1][2]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for various palladium-catalyzed syntheses of benzodiazepine derivatives, allowing for a comparative assessment of different methodologies.
Table 1: Intramolecular Buchwald-Hartwig Amination for Benzodiazepine Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd₂(dba)₃ (2.5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 100 | 18 | 85 | [2] |
| 2 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | NaOt-Bu | Dioxane | 80 | 12 | 92 | [1] |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 110 | 24 | 78 | [2] |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 85 | 16 | 95 | [4] |
Table 2: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Benzodiazepines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 88 | |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 94 | |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 12 | 91 | |
| 4 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Toluene/H₂O | 95 | 10 | 89 |
Table 3: Heck Reaction for the Synthesis of Vinyl-Benzodiazepines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 75 | [2] |
| 2 | PdCl₂(PCy₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 82 | |
| 3 | Herrmann's Cat (1) | - | NaOAc | DMAc | 110 | 16 | 88 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the palladium-catalyzed synthesis of benzodiazepine derivatives.
Protocol 1: Intramolecular Buchwald-Hartwig Amination for the Synthesis of a 1,4-Benzodiazepin-5-one
This protocol describes the synthesis of a 1,4-benzodiazepin-5-one derivative from a 2-aminobenzophenone precursor.
Materials:
-
2-(2-bromobenzamido)-5-chlorobenzophenone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(2-bromobenzamido)-5-chlorobenzophenone (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and BINAP (0.075 mmol, 7.5 mol%).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (10 mL) to the flask.
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,4-benzodiazepin-5-one.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of an Aryl-Substituted Benzodiazepine
This protocol details the synthesis of a 5-aryl-1,4-benzodiazepine derivative from a 5-bromo-1,4-benzodiazepine precursor.
Materials:
-
7-Chloro-5-(2-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 7-chloro-5-(2-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a 2M aqueous solution of sodium carbonate (2.0 mL).
-
Add a solvent mixture of toluene (8 mL) and ethanol (2 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aryl-substituted benzodiazepine.
Visualizations: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles and experimental workflows for the described palladium-catalyzed reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Pd-catalyzed synthesis.
References
Application Notes and Protocols for the Quantification of Benzodiazepines
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantitative analysis of benzodiazepines. The following sections detail various analytical methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), providing a framework for accurate and reliable quantification in biological matrices.
Introduction to Benzodiazepine Analysis
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Due to their potential for misuse and abuse, accurate quantification in biological samples such as blood, urine, and oral fluid is crucial in clinical and forensic toxicology.[2][3] The analytical methods employed for benzodiazepine quantification range from initial screening immunoassays to highly specific and sensitive chromatographic techniques.[4][5] Commonly utilized methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[4][5] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, allowing for the simultaneous analysis of multiple benzodiazepines and their metabolites.[6][7] GC-MS is another powerful reference method, particularly for volatile and thermally stable compounds, though derivatization is often required for polar and thermally labile benzodiazepines.[4][6] Immunoassays like ELISA are valuable for rapid screening of large numbers of samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique for the quantification of benzodiazepines in various biological matrices. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Sample Preparation for LC-MS/MS
Effective sample preparation is critical to remove matrix interferences and concentrate the analytes of interest. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for Blood Samples [6][7]
-
To 0.5 mL of blood in a glass screw-top tube, add 50 µL of the internal standard working solution.
-
Add an appropriate volume of extraction solvent (e.g., 2 mL of a mixture of organic solvents).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2.1.2: Solid-Phase Extraction (SPE) for Urine Samples
-
If required, perform enzymatic hydrolysis on the urine sample to cleave glucuronide conjugates.
-
Condition a mixed-mode SPE cartridge by passing through methanol followed by deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and then a weak organic solvent to remove interferences.
-
Elute the benzodiazepines from the cartridge using an appropriate elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2.1.3: QuEChERS for Whole Blood Samples [2]
-
To 1 mL of whole blood, add 2 mL of acetonitrile with 0.4% formic acid.
-
Add 400 mg of magnesium sulfate (MgSO4) and 100 mg of sodium acetate (NaOAc) to induce phase separation.
-
Shake vigorously and centrifuge.
-
Transfer 1 mL of the supernatant to a dispersive SPE (dSPE) tube containing 150 mg MgSO4, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following table summarizes typical LC-MS/MS parameters for benzodiazepine analysis.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 or Pentafluorophenylpropyl (PFPP) column[7][8] |
| Mobile Phase A | Water with 0.1% formic acid[7][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[7][8][9] |
| Gradient | A gradient elution is typically used to separate multiple analytes.[9] |
| Flow Rate | 0.3 - 0.7 mL/min[8] |
| Column Temperature | 40 - 55°C[10] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[7] |
| Gas Temperature | 300 - 350°C[10] |
| Nebulizer Pressure | 35 - 45 psi[10] |
Quantitative Data for LC-MS/MS Methods
The following table presents a summary of validation parameters for the quantification of various benzodiazepines using LC-MS/MS.
| Benzodiazepine | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Alprazolam | Blood | 0.5 | 50-99 | [7] |
| Clonazepam | Blood | 0.5 | 50-99 | [7] |
| Diazepam | Blood | 0.5 | 50-99 | [7] |
| Lorazepam | Blood | 0.5 | 50-99 | [7] |
| Oxazepam | Blood | 0.5 | 50-99 | [7] |
| Temazepam | Blood | 0.5 | 50-99 | [7] |
| Various | Hair | 0.01 | 87.5-111.6 | [11] |
| Designer Benzos | Blood | 1 | 35-90 | [8][12] |
LLOQ: Lower Limit of Quantification
Caption: Experimental workflow for benzodiazepine quantification by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a robust and reliable technique for the quantification of benzodiazepines, particularly in forensic toxicology.[4] Many benzodiazepines require derivatization to improve their volatility and thermal stability for GC analysis.[6]
Sample Preparation for GC-MS
Sample preparation for GC-MS typically involves extraction followed by a derivatization step.
Protocol 3.1.1: Extraction and Derivatization for Urine Samples [13][14]
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis to free conjugated benzodiazepines.
-
Extract the benzodiazepines using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Evaporate the extract to dryness.
-
Derivatize the residue with an agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to produce tert-butyldimethylsilyl derivatives.[13][14]
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for benzodiazepine analysis.
| Parameter | Typical Setting |
| Gas Chromatography | |
| Column | Methyl silicone capillary column or equivalent[15] |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | A temperature gradient is used to separate the analytes. |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM)[13] |
Quantitative Data for GC-MS Methods
The following table provides an example of quantitative data for a GC-MS method.
| Benzodiazepine | Matrix | LLOQ (ng/mL) | Reference |
| Diazepam | Blood, Urine | Varies | [13] |
| Nordiazepam | Blood, Urine | Varies | [13] |
| Oxazepam | Blood, Urine | Varies | [13] |
| Temazepam | Blood, Urine | Varies | [13] |
| Lorazepam | Blood, Urine | Varies | [13] |
LLOQ values are method-dependent and should be determined during validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. unitedchem.com [unitedchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 13. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) protocol provides a reliable and efficient means for purity assessment and quantification, crucial for quality control in drug development and manufacturing. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow to ensure successful implementation.
Introduction
7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a pivotal building block in the synthesis of various therapeutic agents. Its purity is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] This application note presents a specific, accurate, and precise RP-HPLC method developed for the analysis of this Boc-protected diamine.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).
-
Reagents: Trifluoroacetic acid (TFA), analytical grade.
-
Standard: 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine reference standard of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in Deionized Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of Methanol, and dilute to a final concentration of about 50 µg/mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis of a sample of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine using the described method.
| Parameter | Result |
| Retention Time (RT) | Approximately 15.2 min |
| Peak Area | Variable (dependent on concentration) |
| Purity (% Area) | > 99.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Linearity (R²) | > 0.999 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis workflow, from sample preparation to data acquisition and analysis.
Caption: Workflow for the HPLC analysis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Discussion
The presented RP-HPLC method is designed to provide excellent separation and quantification of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The use of a C18 column offers good retention and selectivity for this moderately polar compound. A gradient elution is employed to ensure the efficient elution of the main analyte while also separating it from potential impurities with different polarities. The addition of trifluoroacetic acid to the mobile phase helps to improve peak shape and reproducibility by protonating silanol groups on the stationary phase and the amino groups of the analyte. UV detection at 254 nm is suitable for this compound due to the presence of the benzene ring chromophore.
For compounds with chiral centers, such as the benzodiazepine core, chiral HPLC may be necessary to separate enantiomers.[4][5] If enantiomeric purity is a critical quality attribute, a separate chiral method should be developed, likely employing a chiral stationary phase.
Conclusion
This application note provides a detailed and practical protocol for the HPLC analysis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The method is suitable for routine quality control, enabling accurate and precise determination of purity and concentration. The provided workflow and data tables serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS analysis of benzodiazepine compounds
An Application Note for the Analysis of Benzodiazepine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1][2] Due to their widespread use and potential for abuse, their accurate detection and quantification in biological samples are crucial in clinical toxicology, forensic investigations, and drug development.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for this purpose, offering high separation efficiency and specific identification.[6] However, many benzodiazepines are thermally labile and contain polar functional groups, often necessitating derivatization to improve their chromatographic behavior and stability.[7][8]
This application note provides a comprehensive overview and detailed protocols for the analysis of benzodiazepines in various biological matrices using GC-MS.
Principle of Analysis
The analysis of benzodiazepines by GC-MS involves a multi-step process. First, the target compounds are isolated from the complex biological matrix (e.g., blood, urine, hair) using an extraction technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[9][10] For urine samples, an initial enzymatic hydrolysis step is often required to cleave conjugated metabolites.[10][11] Following extraction, a derivatization step, commonly silylation, is performed to increase the volatility and thermal stability of the analytes.[10][12] The derivatized extract is then injected into the GC-MS system. The gas chromatograph separates the individual compounds, which are then ionized, fragmented, and detected by the mass spectrometer, allowing for positive identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the biological matrix.[9][10]
a) Liquid-Liquid Extraction (LLE) for Blood Samples This protocol is adapted from methodologies developed for the extraction of benzodiazepines from whole blood.[1]
-
Aliquot: Pipette 0.5 mL of whole blood into a clean glass tube.
-
Internal Standard: Add the appropriate deuterated internal standard solution.
-
Alkalinization: Add carbonate buffer to achieve an alkaline pH (e.g., pH 9.2).[1]
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., diisopropyl ether, or a mixture of chloroform and diethyl ether).[1][9]
-
Mixing: Vortex or mechanically mix the sample for 10-15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dry residue is now ready for derivatization.
b) Solid-Phase Extraction (SPE) and Hydrolysis for Urine Samples This protocol is a common procedure for urine samples, which often contain conjugated benzodiazepine metabolites.[10][11][12]
-
Aliquot: Pipette 1.0 mL of urine into a glass tube.
-
Hydrolysis: Add 1 mL of acetate buffer (pH 5.0) and β-glucuronidase enzyme solution. Incubate at an elevated temperature (e.g., 56°C) for 1 hour to hydrolyze the conjugated drugs.[9][10][11]
-
Internal Standard & pH Adjustment: Add the internal standard and adjust the sample pH to approximately 6.0-7.0 with a phosphate buffer.[9]
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol, deionized water, and a buffer.
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water and an appropriate buffer to remove interferences.[11]
-
Drying: Dry the SPE cartridge thoroughly under high vacuum or nitrogen pressure.
-
Elution: Elute the benzodiazepines from the cartridge using a suitable solvent mixture (e.g., 98:2 ethyl acetate:ammonium hydroxide).[11]
-
Evaporation: Evaporate the eluate to dryness. The residue is ready for derivatization.
Derivatization Protocol
Derivatization is crucial for benzodiazepines with polar hydroxyl or amine groups to improve their thermal stability and chromatographic properties.[10] Silylation is the most common approach.[10]
-
Reagent: Prepare a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10][12] MTBSTFA is often preferred as it produces stable tert-butyldimethylsilyl (TBDMS) derivatives.[10]
-
Reaction: To the dried sample residue from the extraction step, add 50-100 µL of the silylating reagent (and a solvent like acetonitrile if needed).
-
Incubation: Cap the vial tightly and heat at 60-70°C for 20-30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Instrumentation and Analytical Conditions
The following tables provide typical instrument parameters for the GC-MS analysis of benzodiazepines.
Table 1: Recommended GC-MS Instrument Conditions
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Injection Port Temp | 260 - 270°C[1][8] |
| Injection Mode | Splitless (1 min)[1] |
| Carrier Gas | Helium, constant flow or linear velocity (e.g., 1.0 mL/min)[1][8] |
| Column Type | Zebron ZB-5MSi or equivalent 5% phenyl-arylene phase (30 m x 0.25 mm, 0.25 µm)[1][8] |
| Oven Program | Initial 150°C (1 min), ramp at 20°C/min to 200°C (1 min), then 10°C/min to 310°C (4 min)[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV[8] |
| Ion Source Temp | 230 - 250°C[1][8] |
| MS Transfer Line Temp | 280 - 285°C[1][8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification[1] |
| Collision Gas (for MS/MS) | Argon[1] |
Quantitative Data and Method Performance
A properly validated method is essential for reliable quantification. The following table summarizes typical performance data for a validated LLE-GC-MS/MS method for ten benzodiazepines in whole blood.[1]
Table 2: Method Validation Data for Benzodiazepine Analysis in Blood by GC-MS/MS
| Compound | Calibration Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
|---|---|---|---|---|---|
| Alprazolam | 2 - 200 | 0.05 | 2 | 0.1 - 6.0 | 2.5 - 10.9 |
| Bromazepam | 2 - 200 | 0.13 | 2 | 0.4 - 7.5 | 4.8 - 14.9 |
| Clonazepam | 1 - 200 | 0.13 | 1 | 2.1 - 12.7 | 4.5 - 11.8 |
| Diazepam | 2 - 200 | 0.02 | 2 | 0.3 - 8.3 | 1.9 - 10.0 |
| Lorazepam | 1 - 200 | 0.53 | 1 | 0.9 - 8.9 | 3.5 - 11.2 |
| Lormetazepam | 1 - 200 | 0.13 | 1 | 1.0 - 9.1 | 5.3 - 11.2 |
| Nordiazepam | 2 - 200 | 0.04 | 2 | 0.3 - 5.5 | 4.0 - 9.0 |
| Oxazepam | 2 - 200 | 0.03 | 2 | 0.3 - 5.8 | 3.7 - 8.7 |
| Temazepam | 2 - 200 | 0.04 | 2 | 0.3 - 5.5 | 3.8 - 8.8 |
| Tetrazepam | 2 - 200 | 0.08 | 2 | 0.4 - 5.8 | 3.9 - 9.1 |
Data adapted from Banaszkiewicz et al. (2019).[1]
Conclusion
This application note outlines a robust and reliable framework for the analysis of benzodiazepines by GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis provide a solid foundation for researchers and scientists. The use of appropriate extraction techniques, coupled with derivatization and sensitive GC-MS/MS detection, allows for the accurate and precise quantification of these compounds in complex biological matrices, which is essential for both clinical and forensic applications.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. shimadzu.com [shimadzu.com]
- 4. gcms.cz [gcms.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. agilent.com [agilent.com]
- 8. nist.gov [nist.gov]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. academic.oup.com [academic.oup.com]
- 11. nyc.gov [nyc.gov]
- 12. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Substituted Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in pharmaceutical sciences, providing invaluable insights into the molecular structure of drug substances. For substituted benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties, ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation, purity assessment, and quality control. This document provides detailed application notes and experimental protocols for the characterization of substituted benzodiazepines using ¹H and ¹³C NMR.
Principles of NMR Spectroscopy in Benzodiazepine Characterization
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters that help in assigning protons to specific positions in the benzodiazepine scaffold and its substituents. The integration of the signal intensity is proportional to the number of protons giving rise to the signal.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the identification of different carbon types (e.g., carbonyl, aromatic, aliphatic).
Together, ¹H and ¹³C NMR provide a comprehensive picture of the molecular structure, enabling the confirmation of the identity of a specific benzodiazepine, the identification of impurities, and the characterization of novel derivatives.
Data Presentation: ¹H and ¹³C NMR Spectral Data of Common Benzodiazepines
The following tables summarize the ¹H and ¹³C NMR chemical shifts for several common substituted benzodiazepines. These values are compiled from various sources and may vary slightly depending on the solvent, concentration, and instrument used.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Benzodiazepines in CDCl₃
| Proton Assignment | Diazepam | Alprazolam | Clonazepam (in DMSO-d₆) | Lorazepam (in DMSO-d₆) |
| CH₃ | 3.45 (s) | 2.52 (s) | - | - |
| CH₂ | 4.80 (s) | 5.25 (d), 3.65 (d) | 4.40 (s) | 4.35 (d), 4.85 (d) |
| Aromatic-H | 7.20-7.80 (m) | 7.20-7.70 (m) | 7.20-8.30 (m) | 7.00-7.60 (m) |
| NH | - | - | 10.8 (s) | 10.4 (s) |
| OH | - | - | - | 6.25 (d) |
s = singlet, d = doublet, m = multiplet
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Benzodiazepines in CDCl₃
| Carbon Assignment | Diazepam | Alprazolam | Clonazepam (in DMSO-d₆) | Lorazepam (in DMSO-d₆) |
| CH₃ | 36.5 | 14.5 | - | - |
| CH₂ | 56.5 | 53.0 | 57.0 | 71.0 |
| Aromatic-C | 120-140 | 120-155 | 115-150 | 120-160 |
| C=O | 170.5 | 169.0 | 168.0 | 170.0 |
| C=N | 161.0 | 171.0 | 160.0 | 162.0 |
Experimental Protocols
A generalized workflow for the NMR analysis of substituted benzodiazepines is presented below.
Caption: General workflow for NMR characterization of substituted benzodiazepines.
Detailed Methodologies
1. Sample Preparation
-
Analyte: Accurately weigh 5-10 mg of the substituted benzodiazepine standard or sample. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many benzodiazepines. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[2][3] The volume of the solvent should be between 0.6 and 0.7 mL to ensure a sufficient sample height in the NMR tube.[1]
-
Internal Standard: For quantitative analysis (qNMR), an internal standard with a known concentration and a signal that does not overlap with the analyte signals should be added. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (δ = 0 ppm).
-
Procedure:
-
Place the weighed benzodiazepine in a clean, dry vial.
-
Add the deuterated solvent and vortex or sonicate until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 10-15 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-250 ppm.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is established to ensure accurate integration.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
-
Integration (¹H NMR): The area under each signal is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Logical Relationships in NMR-based Structure Elucidation
The process of elucidating the structure of a substituted benzodiazepine from its NMR spectra involves a logical progression of interpreting the various NMR parameters.
Caption: Logical relationship between NMR data and structural information.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential tools for the definitive characterization of substituted benzodiazepines. By following standardized experimental protocols and systematically analyzing the spectral data, researchers, scientists, and drug development professionals can confidently determine the structure, purity, and identity of these important pharmaceutical compounds. The data and protocols presented in these application notes serve as a valuable resource for the routine and research-based analysis of substituted benzodiazepines.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Comparison of lorazepam [7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one] occupancy of rat brain gamma-aminobutyric acid(A) receptors measured using in vivo [3H]flumazenil (8-fluoro 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester) binding and [11C]flumazenil micro-positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
Application Note: Purification of Boc-Protected Benzodiazepines by Column Chromatography
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of Boc-protected benzodiazepines using column chromatography, a fundamental technique for isolating compounds of interest in synthetic chemistry. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of benzodiazepine derivatives to mask reactive amine functionalities, facilitating controlled chemical transformations. The subsequent purification is a critical step to ensure the purity of the final product or intermediate. This document outlines the necessary materials, a step-by-step experimental protocol, and expected outcomes, including quantitative data on purification yields.
Introduction
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, and anticonvulsant effects. The synthesis of novel benzodiazepine derivatives is a significant area of research in drug discovery and development. The use of protecting groups, such as the Boc group, is a common strategy to achieve regioselectivity and prevent unwanted side reactions during synthesis. Following a synthetic step, the crude reaction mixture often contains the desired Boc-protected benzodiazepine along with unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective method for the purification of these compounds, leveraging the differential partitioning of the components between a stationary phase and a mobile phase. This note details a general yet comprehensive procedure for this purification process.
Materials and Methods
Materials:
-
Crude Boc-protected benzodiazepine mixture
-
Silica gel (standard grade, 230-400 mesh)[1]
-
Solvents for mobile phase (HPLC grade):
-
Hexane or Petroleum Ether
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetonitrile
-
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Experimental Protocols
1. Preparation of the Crude Sample:
-
Following the synthetic reaction, quench the reaction and perform an appropriate aqueous workup to remove water-soluble impurities.
-
Extract the crude product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.
2. Thin Layer Chromatography (TLC) Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.[2]
-
Common starting solvent systems include varying ratios of hexane/ethyl acetate or dichloromethane/methanol.[1][3]
-
Visualize the separated spots under a UV lamp.
3. Column Chromatography Procedure:
-
Column Packing:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to pack uniformly, draining the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel. For instance, the percentage of ethyl acetate in a hexane/ethyl acetate mixture can be incrementally raised.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure Boc-protected benzodiazepine.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Boc-protected benzodiazepine.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Data Presentation
The efficiency of the column chromatography purification can be summarized by the yield of the purified product. The following table presents representative data for the purification of various Boc-protected compounds, including benzodiazepine precursors and related structures, as reported in the literature.
| Compound Type | Mobile Phase System (v/v) | Yield (%) | Reference |
| Boc-protected amine | Petrol ether/EtOAc (5:1) | 23 | [1] |
| Boc-protected amine | - | 89 | [1] |
| Boc-protected amine | - | 93 | [1] |
| 1,4-Benzodiazepines from Boc-glycine | - | 22-69 | [4] |
| Azetidine-fused 1,4-benzodiazepine | Petroleum ether/EtOAc (3:1) | 41 | [5] |
| 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][4][6]diazepin-10(2H)-one | PE:EA (1:1) | 91-98 | [5][7] |
Visualization of Experimental Workflow
The logical workflow for the purification of Boc-protected benzodiazepines by column chromatography is illustrated in the following diagram.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. Its bicyclic scaffold, featuring a benzodiazepine core with a strategically placed amino group and a Boc-protected nitrogen, allows for diverse functionalization and the development of novel therapeutic agents. This document provides detailed protocols for the large-scale synthesis of this compound, designed to be robust, scalable, and efficient for drug development and manufacturing processes. The presented synthetic route is a multi-step process commencing with commercially available starting materials.
Overall Synthetic Scheme
The large-scale synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is proposed to proceed via a three-step sequence:
-
Step 1: Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This step involves the formation of the benzodiazepine ring system from a suitable nitro-substituted precursor.
-
Step 2: Reduction of the Nitro Group. The nitro functionality is reduced to a primary amine via catalytic hydrogenation, a method well-suited for large-scale production due to its efficiency and clean reaction profile.
-
Step 3: Selective N-Boc Protection. The final step is the selective protection of the N-4 position of the benzodiazepine ring with a tert-butyloxycarbonyl (Boc) group, yielding the target compound.
Data Presentation
| Step | Reaction | Starting Material | Product | Mol. Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Formation of Benzodiazepine Ring | 2-Amino-5-nitrobenzaldehyde | 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 166.13 | 85 | >95 |
| 2 | Nitro Group Reduction | 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 7-Amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 193.21 | 95 | >98 |
| 3 | Selective N-Boc Protection | 7-Amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 177.24 | 90 | >99 |
Experimental Protocols
Step 1: Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This protocol is adapted from established methods for the synthesis of benzodiazepine rings from 2-aminobenzaldehydes.
Materials:
-
2-Amino-5-nitrobenzaldehyde
-
N-(2-Aminoethyl)acetamide
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-amino-5-nitrobenzaldehyde (1.0 eq) in a mixture of DCM and MeOH (10:1, v/v) is added N-(2-aminoethyl)acetamide (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 30 minutes, and the reaction is stirred for an additional 12 hours at room temperature.
-
Upon completion (monitored by TLC), the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 10 vol).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 7-nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Step 2: Reduction of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine to 7-Amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This protocol utilizes catalytic hydrogenation, a standard and scalable method for the reduction of aromatic nitro groups.[1]
Materials:
-
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
A solution of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) in MeOH (10 vol) is charged into a hydrogenation reactor.
-
The reactor is purged with nitrogen, and then 10% Pd/C (5 mol%, 50% wet) is added as a slurry in MeOH.
-
The reactor is sealed and purged again with nitrogen before being pressurized with hydrogen gas to 50 psi.
-
The reaction mixture is stirred vigorously at room temperature for 4-6 hours. The progress of the reaction is monitored by TLC or HPLC.
-
Upon completion, the reactor is depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with MeOH.
-
The combined filtrate is concentrated under reduced pressure to yield 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a solid, which is typically of high purity and can be used in the next step without further purification.
Step 3: Selective N-Boc Protection of 7-Amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This protocol is based on methods for the selective mono-Boc protection of diamines, where the more basic aliphatic amine is preferentially protected over the less basic aromatic amine.[2]
Materials:
-
7-Amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a cooled (0 °C) solution of 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) and triethylamine (1.2 eq) in DCM (10 vol) is added a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 vol) dropwise over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 5 vol).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by crystallization or column chromatography to afford 7-amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Key components for Step 1.
Caption: Key components for Step 2.
Caption: Key components for Step 3.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The information is structured to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing the 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine core?
A common and effective approach involves a multi-step synthesis. A plausible route starts from a substituted 2-aminobenzophenone derivative, which undergoes cyclization to form the seven-membered diazepine ring. Subsequent functional group manipulations, such as nitro group reduction and Boc protection, lead to the final product.
Q2: What are the critical reaction steps where yield loss is commonly observed?
Yield loss is often encountered during the intramolecular cyclization to form the seven-membered ring, which can be entropically disfavored. Another critical step is the selective protection of one of the nitrogen atoms with a Boc group, where side reactions or incomplete conversion can occur.
Q3: Are there alternative methods for the cyclization step?
Yes, various methods for the synthesis of benzodiazepine cores have been developed. These include palladium-catalyzed cyclizations and multicomponent reactions like the Ugi reaction followed by a deprotection-cyclization strategy.[1][2] The choice of method depends on the available starting materials and the desired substitution pattern.
Q4: How can I monitor the progress of the reactions effectively?
Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. For more detailed analysis and to confirm the identity of products and intermediates, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
Low Yield in Cyclization Step
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of Precursors | Ensure high purity of starting materials. The presence of impurities can inhibit the reaction. Consider using a more activated precursor if possible. |
| Unfavorable Ring Closure | The formation of a seven-membered ring can be challenging. Optimize reaction conditions such as temperature, solvent, and catalyst. The use of a suitable catalyst, like a Lewis acid, may promote the cyclization. |
| Side Reactions | Hydrolysis of starting materials or intermediates can be a common side reaction, especially under harsh acidic or basic conditions.[1] It is advisable to use milder reaction conditions and control the reaction time and temperature carefully. |
| Incorrect Stoichiometry | Verify the stoichiometry of reactants and reagents. An excess of one reactant may lead to the formation of byproducts. |
Incomplete Boc Protection
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Use a slight excess (1.1-1.5 equivalents) of Boc anhydride (Boc₂O) to ensure complete reaction. |
| Inappropriate Base | A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. Ensure the base is dry and added in appropriate amounts. |
| Low Reaction Temperature | While the reaction is often carried out at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive amines. |
| Steric Hindrance | If the amine is sterically hindered, the reaction may require longer reaction times or a more reactive Boc-donating reagent. |
Challenges in Nitro Group Reduction
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reduction | Ensure the catalyst (e.g., Pd/C) is active and used in a sufficient amount. The reaction should be carried out under a positive pressure of hydrogen, and vigorous stirring is necessary to ensure good mixing. |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst. Ensure the purity of all components. |
| Hydrogenolysis of Other Functional Groups | If other sensitive functional groups are present, a milder reducing agent such as stannous chloride (SnCl₂) or iron powder in acetic acid might be a better alternative to catalytic hydrogenation. |
Experimental Protocols
Proposed Synthesis of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine (Key Intermediate)
This protocol is based on general procedures for benzodiazepine synthesis.
-
Step 1: Synthesis of 2-Amino-5-nitrobenzophenone. This starting material can be synthesized via the Friedel-Crafts acylation of 4-nitroaniline with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Step 2: Reaction with an N-protected 2-aminoacetaldehyde equivalent. The 2-amino-5-nitrobenzophenone is reacted with a suitable C2-N1 synthon, such as N-Boc-2-aminoacetaldehyde, followed by deprotection and reductive amination in a one-pot procedure to form the diazepine ring.
-
Alternative Step 2: Reaction with a haloacetyl chloride. The 2-amino-5-nitrobenzophenone can be acylated with chloroacetyl chloride to form the corresponding 2-(2-chloroacetamido)-5-nitrobenzophenone.
-
Step 3: Cyclization. The intermediate from the previous step is then cyclized by reaction with ammonia or a primary amine to form the 7-nitro-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one.
-
Step 4: Reduction of the amide and imine. The resulting benzodiazepine-2-one can be reduced to the desired 7-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol for Boc Protection of 7-Amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Dissolve the 7-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for instance, triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Conditions for Nitro Group Reduction
| Entry | Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂ (1 atm) | 10% Pd/C | Methanol | 25 | 4 | >95 |
| 2 | SnCl₂·2H₂O | - | Ethanol | 78 | 3 | 85-95 |
| 3 | Fe powder | Acetic Acid | Ethanol/Water | 80 | 2 | 80-90 |
| 4 | Sodium Dithionite | - | Water/THF | 25 | 1 | 75-85 |
Note: Yields are typical for the reduction of aromatic nitro groups and may vary depending on the specific substrate.
Table 2: Common Conditions for Boc Protection of Amines
| Entry | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Boc₂O | Triethylamine | DCM | 25 | 12 | 90-98 |
| 2 | Boc₂O | NaOH | Water/Dioxane | 25 | 2-4 | 85-95 |
| 3 | Boc₂O | DMAP (cat.) | Acetonitrile | 25 | 6 | >95 |
| 4 | Boc-ON | Pyridine | DCM | 0-25 | 8 | 80-90 |
Note: Yields are general for the Boc protection of primary and secondary amines and can be substrate-dependent.
Visualizations
Caption: Proposed synthetic pathway for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Caption: Troubleshooting workflow for improving synthesis yield.
References
Benzodiazepine Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzodiazepine synthesis. The information is designed to help identify and mitigate common side reactions and impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during benzodiazepine synthesis?
A1: During the synthesis of benzodiazepines, several classes of side reactions are prevalent. These can broadly be categorized as:
-
Hydrolysis: Intermediates, such as 2-aminobenzophenones, can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. This can lead to the breakdown of reactants and a reduction in the overall yield.[1]
-
Impurity Formation: Process-related impurities can arise from side reactions of starting materials or intermediates. For example, in the synthesis of Diazepam, several impurities have been identified, including those resulting from methylation and condensation reactions.[2]
-
Rearrangements: Certain reaction conditions can lead to molecular rearrangements. For instance, the Polonovski rearrangement is a key step in some synthetic routes, such as for Lorazepam, and its efficiency can be influenced by the reaction conditions.[3][4]
-
Incomplete Reactions: Low reactivity of starting materials or suboptimal reaction conditions can lead to incomplete conversion to the desired product.[1]
Q2: I am observing a significant amount of a quinazolinone byproduct in my reaction mixture. What is the likely cause and how can I minimize its formation?
A2: The formation of a quinazolinone derivative is a known side reaction in the synthesis of certain benzodiazepines, such as Diazepam and Lorazepam.[2][5] This typically occurs through a competing cyclization pathway. For instance, in Diazepam synthesis, 2-amino-5-chlorobenzophenone can react with urea to form 6-chloro-4-phenylquinazolin-2(1H)-one.[2] To minimize the formation of this byproduct, consider the following:
-
Control of Reaction Conditions: The choice of reagents and reaction conditions is critical. Milder reaction conditions and careful control of pH may be beneficial.
-
Reagent Selection: The use of specific cyclizing agents, such as hexamine or ammonia, can influence the reaction pathway and potentially reduce the formation of quinazolinones.
Q3: My cyclization reaction to form the seven-membered diazepine ring is resulting in a very low yield. What are the potential reasons?
A3: Low yields in the cyclization step are a common challenge in benzodiazepine synthesis. Several factors can contribute to this issue:
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the cyclization reaction. It is crucial to ensure the purity of your intermediates before proceeding.[1]
-
Low Reactivity: The intramolecular cyclization to form a seven-membered ring can be challenging due to entropic factors. For example, the direct cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide is difficult because the formyl group is not sufficiently electrophilic.[1] In such cases, a multi-step synthesis might be more effective.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield. Optimization of these parameters is often necessary to favor the desired cyclization.[1]
-
Catalyst Selection: The choice of catalyst is critical for many benzodiazepine syntheses. Solid acid catalysts like H-MCM-22 have been shown to be highly effective for the condensation of o-phenylenediamines with ketones under mild conditions.[1][6]
Troubleshooting Guides
Issue 1: Low Yield in 1,5-Benzodiazepine Synthesis via Condensation of o-Phenylenediamine (OPDA) with Ketones
-
Symptom: Low conversion of OPDA and the formation of multiple side products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in 1,5-benzodiazepine synthesis.
Issue 2: Presence of Unreacted 2-Aminobenzophenone Starting Material
-
Symptom: Significant amount of the 2-aminobenzophenone starting material remains in the final product.
-
Troubleshooting Steps:
-
Review Acylation/Condensation Step: Ensure the reaction with the acylating agent (e.g., chloroacetyl chloride) or condensing partner has gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize Reaction Time and Temperature: An incomplete reaction may require longer reaction times or an adjustment in temperature.[1]
-
Improve Purification: Re-evaluate the purification method (e.g., recrystallization solvent, column chromatography conditions) to effectively remove the unreacted starting material.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Acetone
| Catalyst | Catalyst Amount | Reaction Time (min) | Yield (%) | Reference |
| H-MCM-22 | 150 mg | 60 | 87 | [6] |
| No Catalyst | - | 60 | 0 | [6] |
| SiO2-Al2O3 | 0.1 g | 60 | 93 | [7] |
| SbCl3-Al2O3 | - | 3-4 h | 83 | [7] |
| HPW/SiO2 | - | 2 h | 92 | [7] |
Table 2: Common Process-Related Impurities in Diazepam Synthesis [2]
| Impurity Name (as per EP) | Chemical Name |
| Impurity A | 7-chloro-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one |
| Impurity B | 2-chloro-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide |
| Impurity C | 4-amino-7-chloro-1-methyl-5-phenylquinolin-2(1H)-one |
| Impurity D | 2-(methylamino)-5-chlorobenzophenone |
| Impurity E | 6-chloro-1-methyl-4-phenylquinazolin-2(1H)-one |
| Impurity F | 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepine |
Experimental Protocols
Protocol 1: Synthesis of Diazepam
This protocol is adapted from established synthetic routes.[8][9]
Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)
-
Dissolve 2-amino-5-chlorobenzophenone in a suitable solvent such as pyridine.
-
Add glycine ethyl ester hydrochloride to the solution.
-
Reflux the reaction mixture until the reaction is complete, as monitored by TLC.
-
After cooling, the product can be isolated by precipitation and filtration.
Step 2: Methylation to form Diazepam
-
Dissolve the product from Step 1 in a suitable solvent system, such as methanol.
-
Add a methylating agent, for example, methyl sulfate, in the presence of a base like sodium ethoxide.
-
Stir the reaction at room temperature until completion.
-
The final product, Diazepam, can be purified by recrystallization.
Protocol 2: Synthesis of Chlordiazepoxide
This protocol is based on a novel synthetic method.[10]
-
In a reaction flask, add 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide, acetic acid, anhydrous magnesium sulfate, and a suitable alcohol solvent (e.g., methanol or ethanol).
-
Cool the mixture to 10-15 °C.
-
Slowly add a solution of monomethylamine in the same alcohol, maintaining the reaction temperature below 25 °C.
-
After the reaction is complete, the crude product is filtered.
-
The final product, Chlordiazepoxide, can be purified by recrystallization from ethanol after treatment with activated carbon.
Visualizations
Caption: Competing reaction pathways in benzodiazepine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LORAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Boc Deprotection with Strong Acids
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection with strong acids?
A1: The acid-catalyzed removal of the Boc group begins with the protonation of the carbamate oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide gas.[1][2][3] It is crucial to perform this reaction in a well-ventilated area or with an appropriate outlet for the gas to escape, as it should not be conducted in a closed system.[3][4]
Q2: What are the most common strong acids used for Boc deprotection?
A2: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most frequently used reagents for Boc deprotection.[1][5] TFA is often used in a solution with a chlorinated solvent like dichloromethane (DCM), with concentrations typically ranging from 20-50% (v/v).[6][7] HCl is commonly used as a 4M solution in an organic solvent such as 1,4-dioxane or ethyl acetate.[5][6]
Q3: What causes the formation of side products during Boc deprotection?
A3: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[8][9][10] This electrophilic carbocation can then react with nucleophilic functional groups within the molecule, leading to undesired byproducts, most commonly through tert-butylation.[5][9]
Q4: Which amino acid residues are particularly susceptible to side reactions?
A4: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[8][9][10]
-
Methionine (Met): The thioether side chain can be alkylated, which forms a sulfonium salt.[8][9][10]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[8][9]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[8][9][10]
Q5: How can I prevent the formation of these tert-butylation byproducts?
A5: The most effective method to prevent tert-butylation is to use "scavengers" in the deprotection reaction mixture.[6][9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[9] They effectively "trap" the carbocation before it can react with your molecule of interest.[8][9]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
The presence of starting material detected by TLC or LC-MS after the expected reaction time.
-
A complex mixture of products observed by HPLC or LC-MS.[10]
-
Low yield of the desired deprotected product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Supporting Evidence/Citations |
| Insufficient Acid Strength or Concentration | Increase the acid concentration. For TFA, a concentration of 25-50% in DCM is a common starting point. For more resistant substrates, using neat TFA for a short period might be effective. Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[5][6][11] The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[11][12][13][14] | |
| Inadequate Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique such as TLC or LC-MS.[6][11] Increase the reaction time as needed, checking at regular intervals (e.g., every 30-60 minutes).[11] | |
| Low Reaction Temperature | Most Boc deprotections are performed at room temperature. If the reaction is being conducted at a lower temperature (e.g., 0°C), consider allowing it to warm to room temperature.[5] Gentle warming (e.g., to 40°C) can be considered for stubborn cases, but be aware that this may also increase the rate of side reactions.[6] | |
| Steric Hindrance | For sterically hindered substrates, more forcing conditions may be necessary. This could involve using a stronger acid, a longer reaction time, and potentially an elevated temperature.[5][8][11] | |
| Solvent Issues | Ensure the solvent provides good solubility for your substrate. Dichloromethane (DCM) is a common choice, but ethers like THF and 2-MeTHF can be used as greener alternatives to 1,4-dioxane.[6][15] For solid-phase peptide synthesis, ensure the resin is properly swelled in the deprotection solvent.[11] |
Issue 2: Formation of Side Products (e.g., t-Butylation)
Symptoms:
-
Observation of unexpected peaks in HPLC/LC-MS analysis with a mass corresponding to the addition of a tert-butyl group (+56 Da).[8][11]
Solutions:
The most effective way to mitigate side reactions is the addition of scavengers to the reaction mixture. The choice of scavenger depends on the specific nucleophilic residues present in your substrate.
Common Scavengers and Their Applications:
| Scavenger | Typical Concentration | Primary Use and Notes | Supporting Evidence/Citations |
| Triisopropylsilane (TIS) | 1-5% (v/v) | Highly effective carbocation scavenger, particularly for protecting tryptophan and methionine.[6] A standard scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] | |
| Water (H₂O) | 2.5-5% (v/v) | Acts as a scavenger for the tert-butyl cation, forming tert-butanol.[6][9] | |
| Thioanisole | 2.5-5% (v/v) | Useful for protecting methionine from tert-butylation.[6][9] Note: Avoid if your peptide contains tryptophan, as thioanisole cation adducts can alkylate the indole ring.[6] | |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Effective in preventing side reactions with cysteine residues.[6][8] | |
| Anisole | 2.5-5% (v/v) | A general scavenger for various nucleophilic residues, including preventing the alkylation of tryptophan.[6] |
Specialized Scavenger Cocktails:
For peptides with multiple sensitive residues, a scavenger cocktail is often employed.
| Cocktail Name | Composition (v/v/v/w) | Application | Supporting Evidence/Citations |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues.[9] |
Experimental Protocols
Standard Boc Deprotection with TFA
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M in a round-bottom flask.[1]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[9] Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[1][9]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[9][16]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[9]
-
For basic work-up, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[1]
-
Alternatively, to obtain the TFA salt, add cold diethyl ether to the residue to precipitate the product.[16]
-
Alternative Mild Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates with other acid-labile groups.
-
Preparation: Dissolve the Boc-protected amine in methanol at room temperature.[1]
-
Addition of Reagent: Add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[1][17]
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[1][18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Quenching and Work-up:
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with deionized water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[19]
-
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Selective Boc Deprotection in Poly-functional Molecules
Welcome to the technical support center for selective Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in molecules with multiple functional groups.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the selective deprotection of Boc-protected amines.
| Issue | Possible Causes | Recommended Solutions |
| 1. Incomplete or Slow Deprotection | • Insufficient acid strength or concentration.[1] • Steric hindrance around the Boc-protected amine.[1] • Short reaction time.[2] | • Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[3] • Extend the reaction time and monitor progress using TLC or LC-MS.[2] • For sterically hindered substrates, consider stronger acidic conditions (e.g., 4M HCl in dioxane) or slightly elevated temperatures, while carefully monitoring for side reactions.[1] • A second treatment with the deprotection solution can also be effective.[1] |
| 2. Cleavage of Other Acid-Labile Groups (e.g., t-butyl esters, acetals, other Boc groups) | • The deprotection conditions are too harsh for the substrate.[4] • Lack of sufficient selectivity between different Boc groups or other acid-sensitive functionalities.[5] | • Use milder acidic conditions. Options include: - Lower concentrations of TFA (e.g., 10-20% in DCM).[1] - Aqueous phosphoric acid.[6][7] - p-Toluenesulfonic acid (pTSA).[4] • Employ Lewis acid-mediated deprotection (e.g., ZnBr₂, AlCl₃) which can offer different selectivity profiles.[2][4][8] • Consider thermal deprotection (heating in a suitable solvent like water or TFE) which avoids acidic reagents altogether.[2][4][5] |
| 3. Formation of Side Products (e.g., t-butylation of nucleophilic residues) | • The electrophilic tert-butyl cation generated during deprotection reacts with nucleophilic functional groups (e.g., Trp, Met, Cys, Tyr side chains, thiols, electron-rich aromatic rings).[2][9][10] | • Always include scavengers in the deprotection cocktail to trap the tert-butyl cation.[2] Common scavengers include: - Triisopropylsilane (TIS)[1] - Water[1] - 1,2-Ethanedithiol (EDT)[3] - A typical cocktail for global deprotection is TFA/TIS/H₂O (95:2.5:2.5).[1] |
| 4. Racemization of Chiral Centers | • Although less common with acidic deprotection, it can be a concern, especially with sensitive residues like histidine.[3] • High temperatures during thermal deprotection can also lead to racemization.[2] | • Use the mildest effective deprotection conditions.[3] • Perform the reaction at room temperature or 0 °C.[2] • Minimize reaction time.[3] |
| 5. Difficulty in Isolating the Deprotected Product | • The product may be highly polar and soluble in aqueous work-up solutions. • The product may precipitate as a sticky salt. | • After removing the volatile reagents, triturate the residue with a non-polar solvent like diethyl ether to precipitate the amine salt, which can then be collected by filtration.[2] • For a basic work-up to obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a mild base like saturated sodium bicarbonate solution.[11] |
Frequently Asked Questions (FAQs)
Q1: How can I selectively deprotect one Boc group in the presence of another?
A1: Achieving selectivity between two Boc groups is challenging but possible. The reactivity of a Boc group is influenced by the electronic properties of the nitrogen it is attached to. For instance, an N-Boc group on an electron-deficient nitrogen (e.g., in an indole) is more labile than one on an aliphatic amine.[4] Selective deprotection can sometimes be achieved by:
-
Careful control of acidic conditions: Using a lower concentration of acid or a weaker acid may allow for the removal of the more labile Boc group.
-
Thermal deprotection: Continuous flow setups have demonstrated the ability to selectively remove aryl N-Boc groups in the presence of alkyl N-Boc groups by precise control of temperature and residence time.[4][5]
-
Lewis Acids: Reagents like ZnBr₂ in CH₂Cl₂ have been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[12] Similarly, Montmorillonite K10 clay can selectively remove aromatic N-Boc groups in the presence of aliphatic ones.[12]
Q2: Which analytical techniques are best for monitoring the progress of my Boc deprotection?
A2: A combination of techniques is often the most effective approach:
-
Thin-Layer Chromatography (TLC): This is a quick and cost-effective method for monitoring the reaction's progress. The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize the resulting primary or secondary amine.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis, offering high resolution to separate the starting material, product, and any impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the completion of the reaction by observing the disappearance of the characteristic singlet of the nine tert-butyl protons around 1.4-1.5 ppm.[13] ¹³C NMR will show the disappearance of the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).[13]
-
Mass Spectrometry (MS): MS can confirm the identity of the product by showing the expected molecular ion peak, which will be 100.12 amu less than the starting material.[13]
Q3: My molecule also has an Fmoc protecting group. How can I selectively remove the Boc group?
A3: The Boc and Fmoc groups form an orthogonal pair, meaning one can be removed without affecting the other.[6][14]
-
To remove Boc: Use acidic conditions (e.g., TFA in DCM). The Fmoc group is stable to acid.[15]
-
To remove Fmoc: Use basic conditions (e.g., 20% piperidine in DMF). The Boc group is stable to base.[6][16]
Q4: What are some greener alternatives to chlorinated solvents like DCM for Boc deprotection?
A4: While DCM is common, several alternatives can be considered to minimize environmental impact. Many deprotection reactions can be performed in solvents like ethyl acetate, 1,4-dioxane, or even under solvent-free conditions for certain methods.[9][12] Thermal deprotection in water is also a viable green option for some substrates.[2][4]
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection reagent significantly affects reaction efficiency and selectivity. The following table summarizes common conditions for Boc deprotection.
| Method | Reagents/Conditions | Typical Reaction Time | Temperature | Advantages | Disadvantages |
| Standard Acidic | 20-50% TFA in DCM[17] | 0.5 - 4 hours[17] | Room Temp[17] | Highly effective, volatile reagents are easily removed.[17] | Corrosive, toxic, can cleave other acid-sensitive groups.[17] |
| Standard Acidic | 4M HCl in Dioxane or Ethyl Acetate[17] | 1 - 12 hours[17] | Room Temp[17] | Cost-effective and readily available.[17] | Can be less selective, may lead to chlorinated byproducts.[17] |
| Mild Acidic | Aqueous Phosphoric Acid[6] | Varies (Substrate dependent) | Room Temp | Environmentally benign, mild, and selective.[6] | Slower reaction times may be required. |
| Lewis Acid | ZnBr₂ in DCM[4] | ~3 days (substrate dependent)[4] | Room Temp | Non-protic, offers different selectivity.[4] | Longer reaction times, potential for metal coordination with substrate. |
| Thermal | Heating in Water or TFE[2][5] | 15 min - several hours | 100 °C (Water)[17] to 150 °C+ (Flow)[5] | Avoids acidic reagents, can be highly selective.[4][5] | High temperatures may not be suitable for all substrates, potential for racemization.[2] |
| Mild Alternative | Oxalyl Chloride in Methanol[7][18] | 1 - 4 hours[7][18] | Room Temp | Very mild, tolerates other acid-labile groups like esters.[7] | Reagent is moisture-sensitive. |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This protocol is suitable for substrates without other highly acid-sensitive functional groups.
-
Dissolution: Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).
-
Acid Addition: At 0 °C, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[10]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA.[2]
-
Triturate the resulting residue with cold diethyl ether to precipitate the product as a TFA salt.
-
Collect the solid by filtration and wash with cold diethyl ether. Dry the product under vacuum.[10]
-
Protocol 2: Selective Deprotection with HCl in Dioxane
This method is a common alternative to TFA.
-
Dissolution: Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.[2]
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours.[2][4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[2]
-
Work-up: The product often precipitates as the hydrochloride salt directly from the reaction mixture. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[4]
Protocol 3: Thermal Deprotection in Water
A green and acid-free method suitable for certain substrates.
-
Suspension: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask.[2]
-
Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.[17]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 15 minutes for susceptible substrates.[17]
-
Work-up:
Visualizations
Caption: A decision workflow for selecting a Boc deprotection strategy.
Caption: Mechanism of acid-catalyzed Boc deprotection and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. BOC deprotection [fr.bzchemicals.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Benzodiazepine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing racemization during the synthesis of chiral benzodiazepines. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data on factors influencing racemization, and experimental protocols designed to maintain stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral benzodiazepines?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate. In the context of benzodiazepines, many possess a chiral center, most commonly at the C3 position, and their pharmacological activity often resides in a single enantiomer. The other enantiomer may be less active or contribute to undesirable side effects. Therefore, controlling stereochemistry is crucial for therapeutic efficacy and safety.
Q2: What is the primary mechanism of racemization for 3-hydroxy-1,4-benzodiazepines like oxazepam and lorazepam?
A2: The primary mechanism for racemization in 3-hydroxy-1,4-benzodiazepines is a ring-chain tautomerism.[1] This process is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen, leading to the opening of the seven-membered diazepine ring to form an achiral aldehyde intermediate.[1] Subsequent ring closure can occur from either face of the aldehyde, leading to the formation of both enantiomers.[1] Notably, this process does not strictly require acid or base catalysis to occur.[1]
Q3: Which experimental factors have the most significant impact on the rate of racemization?
A3: The key factors influencing racemization during benzodiazepine synthesis are:
-
pH: Racemization of oxazepam is notable in the neutral pH region and is catalyzed by hydroxide ions in basic conditions.[2] Acidic conditions can also lead to hydrolysis, with the resulting product undergoing racemization.[2][3]
-
Temperature: Elevated temperatures increase the rate of racemization. For instance, during the chromatographic separation of oxazepam, racemization is observed at temperatures above 13°C.[4][5]
-
Solvent: The polarity of the solvent can influence the stability of the chiral center and the intermediates involved in the racemization pathway. Polar protic solvents can facilitate proton exchange, potentially increasing the rate of racemization. The stability of benzodiazepines has been shown to be higher in polar protic solvents compared to aprotic or non-polar solvents.[6]
-
Presence of Catalysts: While the primary racemization mechanism may not require a catalyst, the presence of acids or bases can accelerate the process.[2][3]
Q4: Can protecting groups be used to prevent racemization?
A4: Yes, the use of protecting groups can be an effective strategy. Protecting the 3-hydroxyl group as an ether or an acyl derivative can prevent the ring-chain tautomerism that leads to racemization.[2] Additionally, introducing a bulky protecting group at the N1 position, such as a di(p-anisyl)methyl (DAM) group, can also help in maintaining the stereochemical integrity during subsequent reactions.[7]
Q5: What are the most common analytical techniques to determine the enantiomeric excess (e.e.) of my synthesized benzodiazepine?
A5: The most widely used technique is chiral High-Performance Liquid Chromatography (HPLC).[8][9][10][11] This method allows for the separation and quantification of individual enantiomers. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and fluorescence-based assays.[12]
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (e.e.) after the reaction work-up.
-
Symptom: The crude reaction mixture shows high e.e., but the purified product has a significantly lower e.e. or is racemic.
-
Possible Causes & Solutions:
-
pH during Extraction: Aqueous work-up, especially under basic or strongly acidic conditions, can cause racemization.
-
Troubleshooting Step: Neutralize the reaction mixture carefully to a pH between 6 and 7 before extraction. Use buffered solutions if necessary to maintain a stable pH.
-
-
Elevated Temperature during Solvent Removal: Heating the product solution to remove the solvent can provide the energy for racemization.
-
Troubleshooting Step: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).
-
-
Chromatography Conditions: Both the stationary phase (e.g., silica gel, which can be slightly acidic) and the mobile phase can contribute to on-column racemization.
-
Troubleshooting Step:
-
Deactivate the silica gel by washing it with a solution of triethylamine in the eluent system before packing the column.
-
Perform chromatography at a lower temperature if possible. For some benzodiazepines, separation and purification below 13°C can prevent racemization.[4][5]
-
Consider using a less polar solvent system if compatible with your compound's solubility and separation.
-
-
-
Issue 2: The enantioselective reaction yields a product with low e.e.
-
Symptom: The desired chiral benzodiazepine is formed, but with a low enantiomeric excess from the start.
-
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The selectivity of many asymmetric reactions is highly temperature-dependent.
-
Troubleshooting Step: Perform the reaction at a lower temperature. This often increases the enantioselectivity of the catalyst or chiral auxiliary.
-
-
Inappropriate Solvent: The solvent can affect the conformation of the substrate-catalyst complex, thereby influencing the stereochemical outcome.
-
Troubleshooting Step: Screen a variety of solvents with different polarities and coordinating abilities.
-
-
Moisture or Air Sensitivity: The chiral catalyst or reagents may be sensitive to moisture or air, leading to decomposition or reduced activity and selectivity.
-
Troubleshooting Step: Ensure all glassware is thoroughly dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Racemization of the Starting Material or Product under Reaction Conditions: The reaction conditions themselves (e.g., presence of a base or acid, prolonged reaction time) might be causing racemization.
-
Troubleshooting Step:
-
Monitor the e.e. of the product at different time points during the reaction to see if it decreases over time.
-
If possible, use milder reaction conditions (e.g., a weaker base, a lower temperature).
-
Consider using a protecting group for the C3-hydroxyl group if it is present and unprotected during a step that requires harsh conditions.
-
-
-
Data Presentation
Table 1: Influence of Temperature on the Racemization of Oxazepam during Chiral HPLC Separation
| Column Temperature (°C) | Observation on Chromatogram | Implication for Racemization | Reference |
| 9 | Baseline separation of enantiomers | No significant racemization | [4] |
| 13 | Good separation of enantiomers | Minimal racemization | [4][5] |
| 18 | Peak coalescence observed | Racemization occurs during chromatography | [4] |
| 24 | Further peak coalescence | Increased rate of racemization | [4] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of a 3-Hydroxy-1,4-Benzodiazepine Derivative with Minimized Racemization
This protocol is a general guideline and may require optimization for specific substrates.
-
Protection of the 3-Hydroxyl Group (if applicable):
-
If the synthesis involves harsh conditions that could induce racemization, protect the 3-hydroxyl group as a stable ether (e.g., benzyl ether) or a silyl ether (e.g., TBDMS ether) prior to subsequent steps.
-
-
Asymmetric Cyclization:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the appropriate amino-benzophenone precursor in an anhydrous, aprotic solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to the optimized low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Chiral Catalyst/Auxiliary: Add the chiral catalyst (e.g., a rhodium-based catalyst for asymmetric hydroamination) or attach a chiral auxiliary to the substrate in a prior step.[13]
-
Reagent Addition: Slowly add the cyclizing reagent (e.g., a base like LiHMDS if using a chiral auxiliary approach) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, ensuring the temperature remains constant.
-
Quenching: Once the reaction is complete, quench it at the low temperature by adding a pre-cooled, saturated aqueous solution of NH₄Cl.
-
-
Work-up at Low Temperature:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, ensuring the pH remains near neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
If column chromatography is necessary, consider using a deactivated stationary phase and perform the separation at a reduced temperature if the product is known to be labile.
-
-
Deprotection (if applicable):
-
Choose deprotection conditions known to be mild and less likely to cause racemization (e.g., hydrogenolysis for a benzyl ether, or a fluoride source for a silyl ether).
-
Protocol 2: Synthesis of Lorazepam Derivative
This protocol is adapted from a literature procedure for the synthesis of a lorazepam-related compound.[14][15]
-
Synthesis of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide:
-
In a 1-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, charge 50 g of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone and 250 ml of toluene.
-
Heat the mixture to 60°C.
-
Add 19.47 ml of chloroacetyl chloride dropwise.
-
Maintain the reaction at 50°C for 6 hours.
-
Cool the reaction mixture, filter the solid, wash with toluene and then methanol, and dry at 60-70°C for 4 hours.
-
-
Cyclization to form the Benzodiazepine Ring:
-
To a flask, add 50 g of the product from the previous step, 250 ml of isopropyl alcohol, 50 g of hydroxylamine hydrochloride, 50 g of a suitable base, and 11 g of sodium iodide.
-
Heat the mixture to 50°C and slowly add potassium carbonate.
-
Maintain the reaction at 70-75°C for 12 hours.
-
Cool the reaction, acidify with 50% sulfuric acid to pH 2, reheat, filter the solid, wash with water, and dry at 70°C.
-
Mandatory Visualization
Caption: Mechanism of racemization in 3-hydroxy-1,4-benzodiazepines.
Caption: Troubleshooting workflow for preventing racemization.
References
- 1. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of several racemic 3-hydroxy-1,4-benzodiazepin-2-ones by high-performance liquid chromatography on a chiral silica-bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase: application to the determination of oxazepam in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jopcr.com [jopcr.com]
- 15. jopcr.com [jopcr.com]
Technical Support Center: Optimizing Boc Anhydride Protection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the tert-butoxycarbonyl (Boc) protection of amines using Boc anhydride (di-tert-butyl dicarbonate, Boc₂O).
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc protection reaction, offering potential causes and actionable solutions.
Problem: Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[1] |
| Poorly Nucleophilic Amine | For less reactive amines, such as anilines or indoles, the reaction may be slow or not occur at all. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) or switching to a more forcing solvent system. Alcoholic solvents like methanol can significantly increase the reaction rate for aromatic amines, even without a base.[2] |
| Degraded Boc Anhydride | Boc anhydride is sensitive to moisture and can decompose over time, especially if not stored properly.[3][4] Use a fresh bottle of the reagent or one that has been stored under anhydrous conditions. Proper storage is in a cool, dry, and well-ventilated place. |
| Inappropriate Solvent | The starting amine may have poor solubility in the chosen solvent, hindering the reaction.[5] For zwitterionic compounds like amino acids, aqueous or mixed aqueous/organic solvent systems (e.g., H₂O/THF) are often more effective.[5] |
| Starting Material is an Amine Salt | If the amine starting material is a salt (e.g., hydrochloride), it must be neutralized to the free amine before it can react. This can be achieved by adding a stoichiometric amount of base or by performing a pre-reaction basic workup.[6] |
Problem: Formation of Side Products
| Potential Cause | Recommended Action |
| Di-Boc Protected Product | For molecules with multiple amine groups, over-protection can occur.[1] To favor mono-protection, use a controlled amount of Boc anhydride (closer to 1.0 equivalent) and consider strategies like in-situ mono-protonation of a diamine to temporarily deactivate one amine group.[1] |
| Urea or Isocyanate Formation | These side products can form, particularly when DMAP is used as a catalyst at low temperatures.[7] Careful control of reaction temperature and stoichiometry can minimize their formation. |
| Reaction with Other Functional Groups | While Boc anhydride is highly selective for amines, reaction with other nucleophilic groups like alcohols or thiols can occur under certain conditions, especially with catalyst use.[8] |
Problem: Difficult Workup or Purification
| Potential Cause | Recommended Action |
| Emulsion during Extraction | Emulsions can form during the aqueous workup, making phase separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions. |
| Product is Water-Soluble | If the Boc-protected product has high polarity, it may be lost to the aqueous layer during extraction. In such cases, evaporating the organic solvent and extracting the aqueous residue multiple times with a solvent like dichloromethane can improve recovery. |
| Co-elution of Product and Impurities | The product may have a similar polarity to byproducts or unreacted starting materials, complicating purification by column chromatography. Optimize the eluent system for chromatography, perhaps by using a gradient elution or adding a small amount of a modifier like triethylamine to the eluent for amine compounds.[1] |
| Residual Boc Anhydride | Excess Boc anhydride can be difficult to remove. It can be quenched by adding a scavenger resin like silica-supported trisamine or by washing with a dilute ammonium hydroxide solution if the product is base-stable.[9] Residual Boc₂O can also be sublimated under high vacuum.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc protection?
The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide.[10][11]
Q2: Is a base always necessary for Boc protection?
No, a base is not always required. While a base like triethylamine (TEA) is often used to neutralize the acidic proton of the amine and accelerate the reaction, the protection can also be performed under aqueous or catalyst-free conditions.[10][11] For some substrates, particularly weakly nucleophilic aromatic amines, using an alcoholic solvent like methanol can enhance the reaction rate without the need for a base.[2]
Q3: How much Boc anhydride should I use?
Typically, a slight excess of Boc anhydride (1.1 to 1.5 equivalents) is used to ensure the complete consumption of the starting amine.[11] However, for substrates with multiple amines where mono-protection is desired, using closer to 1.0 equivalent is recommended.
Q4: What are the best solvents for this reaction?
Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and methanol.[1][12] For amines that are poorly soluble in organic solvents, a mixture of water and an organic solvent like THF or dioxane can be effective.[10][8]
Q5: How should I handle and store Boc anhydride?
Boc anhydride is a moisture-sensitive, flammable solid with a low melting point (22-24 °C).[3] It should be stored in a cool, dry, and well-ventilated area, away from acids, bases, and oxidizing agents.[13] Due to its potential to slowly decompose and build up pressure, containers should be handled with care.[3]
Q6: Can I remove the Boc group during the reaction workup?
The Boc group is stable to most basic and mild acidic conditions used in a standard workup.[8] Removal of the Boc group requires strong acidic conditions, such as using trifluoroacetic acid (TFA) or concentrated HCl, so it will not be cleaved during a typical aqueous workup with dilute acid washes.[14][15]
Experimental Protocols
Standard Protocol for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[11]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)
-
Triethylamine (TEA) (optional, 1.2 mmol, 1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), 10 mL
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
1 M HCl, Saturated aqueous NaHCO₃, Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., DCM, 10 mL). If using a base, add triethylamine (1.2 equiv). Stir the solution at room temperature.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is no longer visible. Reactions are typically complete within a few hours.
-
Quenching and Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[11]
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under vacuum to yield the crude N-Boc protected amine.[11]
-
Purification (if necessary): If the crude product is not pure, it can be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Boc protection of amines.
Caption: Troubleshooting decision tree for Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of Benzodiazepine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges encountered during the purification of benzodiazepine intermediates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of these important pharmaceutical building blocks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issues in Recrystallization
Question: My 2-amino-5-chlorobenzophenone intermediate is oiling out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue where the solute separates as a liquid instead of a solid. Here are several troubleshooting steps:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Slow cooling encourages the formation of purer, larger crystals.[1]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Re-evaluate Your Solvent System: The solubility of your compound in the chosen solvent may be too high. Consider using a solvent in which the compound is less soluble at lower temperatures. For 2-amino-5-chlorobenzophenone, ethanol is a common choice, but isopropanol can be a suitable alternative.[1] Water is generally not recommended as a single solvent due to low solubility but can be used as an anti-solvent.[1]
Question: The purity of my recrystallized 2-amino-5-chlorobenzophenone is not improving, and the color remains intensely yellow. How can I fix this?
Answer: If colored impurities persist, a decolorization step is recommended.
-
Use Activated Carbon: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated carbon.[1]
-
Hot Filtration: Re-heat the mixture to reflux for a short period and then perform a hot filtration to remove the carbon and the adsorbed impurities.[1] Be aware that using too much activated carbon can lead to a loss of your desired product.
2. Chromatographic Purification Challenges
Question: I am observing significant peak tailing during the HPLC analysis of my benzodiazepine intermediate. What are the common causes and solutions?
Answer: Peak tailing in HPLC can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Silanol groups on the silica-based column can interact with basic analytes, a common feature in benzodiazepine structures. To mitigate this, add a competitive base like triethylamine (TEA) to the mobile phase or use a base-deactivated column.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Low Mobile Phase pH: For basic compounds, a low pH can improve peak shape. However, for some benzodiazepine intermediates, acidic conditions can cause degradation.[2][3] It is crucial to find an optimal pH that ensures both good chromatography and compound stability.
-
Column Degradation: The column itself may be compromised. Try flushing the column or replacing it if the problem persists.
Question: What are the most effective analytical techniques for assessing the purity of benzodiazepine intermediates?
Answer: A combination of methods is often recommended for a comprehensive purity assessment.[4]
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for quantifying purity and identifying impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identification and quantification, especially for volatile impurities.[7] However, some benzodiazepines can degrade at high temperatures, so careful method development is necessary.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively assessing the number of components in a sample and for monitoring the progress of a purification process.[5][7]
Data Summary: Purification Parameters
The following table summarizes typical purification parameters for common benzodiazepine intermediates.
| Intermediate | Purification Method | Solvent/Mobile Phase | Expected Purity | Common Impurities |
| 2-Amino-5-chlorobenzophenone | Recrystallization | 95% Ethanol[1] | ≥98%[1] | Unreacted starting materials, colored byproducts |
| Nordiazepam | Reversed-phase HPLC | Acetonitrile/Water Gradient | >99% | Oxazepam, other metabolites[8] |
| 2-Methylamino-5-chlorobenzophenone | Recrystallization | Methanol[9] | >99.5%[9] | Unmethylated starting material |
Detailed Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-5-chlorobenzophenone
This protocol is effective for removing common impurities and typically yields a product with ≥98% purity.[1]
-
Dissolution: Place the crude 2-amino-5-chlorobenzophenone in an appropriately sized Erlenmeyer flask. Add a minimal amount of 95% ethanol (approximately 15-20 mL per gram of crude product).[1]
-
Heating: Gently heat the mixture to reflux with continuous stirring until the solid completely dissolves. If necessary, add small additional portions of hot ethanol to achieve a clear solution.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to reflux for 5-10 minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon or any other insoluble impurities.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote the formation of larger crystals, cover the flask with a watch glass. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a drying oven at 50-60°C or in a desiccator under vacuum until a constant weight is achieved. The melting point of the purified product should be in the range of 94-98°C.[1]
Visualizations
Troubleshooting Workflow for Poor Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
Logical Relationship of Purity Analysis Techniques
Caption: Relationship between different analytical techniques for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Benzodiazepine in Forensic Analysis [sifs.in]
- 8. academic.oup.com [academic.oup.com]
- 9. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]
Technical Support Center: Catalyst Removal in Benzodiazepine Synthesis
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from benzodiazepine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual catalysts from my final benzodiazepine active pharmaceutical ingredient (API)?
A1: Removing residual metal catalysts is crucial for several reasons. Firstly, regulatory bodies like the FDA and EMA have strict limits on elemental impurities in APIs due to their potential toxicity.[1] Secondly, residual metals can compromise the stability of the final drug product by catalyzing degradation reactions, potentially reducing its shelf life and efficacy.[2][3][4] Lastly, these impurities can interfere with subsequent synthetic steps or biological assays, leading to inaccurate results.[5][6]
Q2: What are the primary methods for removing residual palladium, a common catalyst in benzodiazepine synthesis?
A2: The most common strategies for palladium removal include:
-
Adsorption: Using materials like activated carbon or silica gel to trap the catalyst.[7]
-
Metal Scavengers: Employing scavenger resins, often silica-based or polymeric, functionalized with groups that chelate the metal. Thiol (Si-Thiol) and trimercaptotriazine (Si-TMT) functionalized scavengers are particularly effective for palladium.[8]
-
Crystallization: Purifying the benzodiazepine product through recrystallization, which often leaves the catalyst impurities behind in the mother liquor.[9][10]
-
Extraction: Using liquid-liquid extraction techniques to partition the catalyst into a separate phase.[11]
-
Chromatography: Standard column chromatography can effectively reduce catalyst levels, although it may not always be sufficient to meet stringent regulatory limits on its own.[5][6]
Troubleshooting Guides
Issue 1: High levels of residual palladium (>100 ppm) are detected after purification by silica gel column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the solvent used in chromatography can affect the retention of the catalyst on the silica.
-
Solution: Modify the solvent system. Sometimes, a less polar solvent system can improve the separation of the nonpolar catalyst complex from a more polar product.
-
-
Possible Cause 2: Catalyst Co-elution. The palladium complex may have a similar retention factor (Rf) to the benzodiazepine product in the chosen solvent system, leading to co-elution.
-
Solution 1: Implement a Scavenging Step. Post-chromatography, dissolve the product in a suitable solvent (e.g., THF, DMF) and treat it with a dedicated metal scavenger.[5][6] Studies have shown that a combination of chromatography followed by a scavenging step is highly effective, often reducing palladium levels to below 50 ppm.[5][6]
-
Solution 2: Recrystallization. If the product is a solid, recrystallization can be a powerful secondary purification step to remove trapped impurities.[9][12]
-
Caption: Troubleshooting workflow for high residual palladium after chromatography.
Issue 2: A metal scavenger resin is not effectively removing the catalyst.
-
Possible Cause 1: Incorrect Scavenger Type. The chosen scavenger may not have a high affinity for the specific metal or its oxidation state in the reaction mixture. For instance, while SiliaMetS DMT is excellent for rhodium and palladium, SiliaMetS Diamine might be better for chromium or zinc.[13]
-
Solution: Screen a panel of scavengers. Run small-scale parallel experiments with different functionalized scavengers (e.g., thiol, triamine, TMT) to identify the most effective one for your system.[14]
-
-
Possible Cause 2: Suboptimal Reaction Conditions. Factors like solvent, temperature, and time significantly impact scavenger efficiency.
-
Possible Cause 3: Poor Accessibility to Scavenger Sites. If the scavenger resin swells inadequately in the chosen solvent, its internal binding sites may not be accessible to the catalyst.
-
Solution: Choose a solvent that is compatible with the scavenger resin. Macroporous (MP) resins are designed to be more robust and show less swelling, making them ideal for a wider range of solvents.
-
Data Presentation: Scavenger Performance
The selection of an appropriate scavenger is critical. The table below summarizes the performance of different scavengers for palladium removal from various reaction types.
| Scavenger Type | Resin Base | Functional Group | Typical Efficiency for Pd Removal | Reference |
| MP-TMT | Macroporous Polystyrene | Trimercaptotriazine | >90% removal | [14] |
| Si-TMT | Silica | Trimercaptotriazine | Can reduce Pd to <5 ppm | [8] |
| SPM32 | Silica | Thiol-based | >98% removal in 2 hours | [16][17] |
| PCR-B2 | Poly(glycidyl methacrylate) | Polychelated | Reduced 328 ppm Pd to 4 ppm | [14] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica
This protocol outlines a typical procedure for removing a residual palladium catalyst from a reaction mixture using a silica-based scavenger like Si-TMT.
-
Reaction Work-up: Following the completion of the benzodiazepine synthesis, perform a standard aqueous work-up to remove water-soluble byproducts and reagents.
-
Solvent Exchange: Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile). The choice of solvent should ensure both the product and the catalyst complex are fully dissolved.
-
Scavenger Addition: Add the selected scavenger resin (e.g., SiliaMetS TMT). The amount is typically based on the theoretical amount of catalyst used, often in the range of 5-10 equivalents relative to the residual metal.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 35-40°C) to increase the rate of scavenging.[14] Scavenging time can range from 2 to 24 hours.[12]
-
Filtration: Remove the scavenger resin by filtration. Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Analysis: Analyze the final product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[18]
Caption: General experimental workflow for catalyst removal using a scavenger resin.
Protocol 2: Purification by Recrystallization
This protocol describes the fundamental steps for purifying a solid benzodiazepine product and removing impurities, including residual catalysts.[9][10]
-
Solvent Selection: Choose an appropriate solvent. The ideal solvent will dissolve the benzodiazepine product sparingly at room temperature but completely at its boiling point. Impurities, including the catalyst, should ideally be either highly soluble at all temperatures or completely insoluble.[10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.[9] Using excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities (like dust or some catalyst forms) are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[19] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][20]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
-
Purity Check: Confirm the purity of the recrystallized product and quantify the remaining catalyst concentration.
References
- 1. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 2. researchgate.net [researchgate.net]
- 3. scitechnol.com [scitechnol.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. silicycle.com [silicycle.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. researchgate.net [researchgate.net]
- 17. spinchem.com [spinchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
solubility issues of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in organic solvents
This technical support center provides guidance to researchers, scientists, and drug development professionals on the solubility of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on providing a framework for solubility determination, troubleshooting common issues, and offering general solubility expectations based on the chemical properties of structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?
A1: While specific data is scarce, the structure of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, which includes a Boc-protecting group and a benzodiazepine core, suggests it will exhibit moderate to good solubility in many common polar aprotic organic solvents. The Boc group generally increases solubility in less polar organic solvents. However, the presence of the free amino group can increase its polarity, potentially leading to poor solubility in non-polar solvents.
Q2: How does the Boc (tert-butyloxycarbonyl) protecting group affect the solubility of the parent compound?
A2: The Boc group is relatively nonpolar and bulky. Its introduction to a molecule typically decreases solubility in polar solvents like water but can enhance solubility in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.
Q3: Are there any solvents that should be avoided when working with this compound?
A3: Highly nonpolar solvents like hexanes and petroleum ether are likely to be poor solvents for this compound due to the polarity imparted by the amino group and the benzodiazepine lactam. Conversely, highly polar protic solvents like methanol and ethanol may show variable solubility, and the compound might be prone to degradation under acidic or basic conditions in these solvents, especially with prolonged heating.
Q4: Can I expect the solubility to be similar to other benzodiazepine derivatives?
A4: The solubility of benzodiazepines can vary significantly based on their substitution patterns. While general trends might be similar, the presence of both a free amino group and a bulky Boc protecting group on your specific molecule will lead to a unique solubility profile. Therefore, it is always recommended to perform preliminary solubility tests.
Q5: My compound precipitated out of solution upon standing. What could be the cause?
A5: Precipitation after initial dissolution can be due to several factors, including supersaturation, a change in temperature, or solvent evaporation. If the solution was heated to achieve dissolution, it might have become supersaturated and precipitated upon cooling. Ensure your vessel is well-sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered during your experiments.
dot
Caption: A workflow for troubleshooting solubility issues.
Issue: The compound is not dissolving in the chosen solvent at room temperature.
-
Step 1: Verify Solvent Choice.
-
Question: Have you selected an appropriate solvent?
-
Answer: Based on the structure, polar aprotic solvents are a good starting point. Refer to the qualitative solubility table below. If you are using a non-polar solvent, consider switching to a more polar one.
-
-
Step 2: Mechanical Agitation.
-
Question: Are you providing enough mechanical energy to aid dissolution?
-
Answer: Ensure the mixture is being stirred vigorously using a magnetic stir bar or vortex mixer. Sometimes, simple swirling is insufficient.
-
-
Step 3: Sonication.
-
Question: Have you tried using an ultrasonic bath?
-
Answer: Sonication can effectively break down solid aggregates and increase the surface area available for solvation, significantly speeding up the dissolution process.
-
-
Step 4: Gentle Heating.
-
Question: Have you tried gently warming the solution?
-
Answer: Increasing the temperature often increases solubility. Use a water bath to gently warm the mixture (e.g., to 30-40°C). Be cautious, as excessive heat can cause degradation of some organic molecules. Always monitor for any color changes that might indicate decomposition.
-
-
Step 5: Consider a Co-Solvent.
-
Question: Is your compound still not dissolving?
-
Answer: A mixture of solvents can sometimes be more effective than a single solvent. For example, if your compound has poor solubility in DCM, adding a small amount of a stronger solvent like DMF or DMSO might help.
-
Qualitative Solubility Data
The following table provides an estimated qualitative solubility of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in common organic solvents based on general principles for similar structures. Note: This is a predictive guide and should be confirmed by experimental testing.
| Solvent | Type | Predicted Solubility | Notes |
| Dichloromethane (DCM) | Halogenated | High | A good starting point for many Boc-protected compounds. |
| Chloroform | Halogenated | High | Similar to DCM. |
| Tetrahydrofuran (THF) | Ether | High to Medium | A versatile solvent for a range of polarities. |
| Ethyl Acetate (EtOAc) | Ester | Medium | May require gentle warming or sonication. |
| Acetonitrile (ACN) | Nitrile | Medium | Solubility can be variable. |
| Dimethylformamide (DMF) | Amide | High | A strong polar aprotic solvent, likely to be very effective. Use sparingly due to high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | A very strong polar aprotic solvent. Difficult to remove under vacuum. |
| Methanol (MeOH) | Alcohol | Medium to Low | Potential for hydrogen bonding interactions. Use with caution to avoid potential side reactions. |
| Ethanol (EtOH) | Alcohol | Medium to Low | Similar to methanol. |
| Hexanes / Heptane | Alkane | Very Low | Not recommended due to the polarity of the compound. |
| Toluene | Aromatic | Low | May have some solubility, but likely not a primary choice. |
Experimental Protocols
To obtain quantitative solubility data, we recommend performing a standardized solubility assay. The shake-flask method is a reliable technique for determining thermodynamic solubility.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is designed to determine the equilibrium solubility of a compound in a given solvent.
dot
Caption: Experimental workflow for the shake-flask solubility assay.
Materials:
-
7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that a saturated solution is formed and some solid remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial and carefully collect the supernatant, or filter the solution using a chemically compatible syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Dilute an aliquot of the saturated supernatant with a suitable solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample by HPLC or UV-Vis spectroscopy.
-
-
Calculation: Construct a calibration curve from the data of the standard solutions. Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Technical Support Center: Scaling Up Benzodiazepine Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals scaling up benzodiazepine synthesis from the laboratory to a pilot plant.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Reaction & Yield Issues
Q1: My reaction yield dropped significantly when moving from a 1L flask to a 100L reactor. What are the common causes?
A1: A drop in yield during scale-up is a frequent challenge and is often due to physical and engineering factors rather than a change in the underlying chemistry. The primary culprits are typically related to mixing and heat transfer, which do not scale linearly.[1]
-
Mixing Inefficiency: What is easily mixed with a small magnetic stir bar in a flask becomes complex in a large, baffled reactor with a mechanical agitator.[2] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation, which ultimately lowers the yield of the desired product.[3]
-
Heat Transfer Limitations: Large reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware.[4] This makes it significantly harder to control the temperature of the reaction mass. If the reaction is exothermic, the heat generated may not be removed efficiently, leading to a temperature increase that can degrade products or favor unwanted side reactions.[5] Conversely, for endothermic reactions or processes requiring rapid cooling (like crystallization), the limited heat transfer area can slow down the process, affecting outcomes.[6]
-
Reagent Addition Rate: Adding a reagent over 5 minutes in the lab is not equivalent to adding 100 times the amount over the same period in the pilot plant. The rate of addition must be scaled appropriately to manage heat generation and ensure proper mixing.
Q2: I am observing new or significantly higher levels of impurities at the pilot scale. Why is this happening?
A2: The appearance of new or amplified impurities is a classic scale-up problem. Minor side reactions that were negligible and perhaps even undetected at the lab scale can become significant in a pilot plant.[2]
-
Longer Reaction Times: Heat-up and cool-down cycles are much longer in large vessels.[7] This extended exposure to reaction conditions can provide more time for slow-forming side products to accumulate.
-
Localized Overheating: As mentioned, poor heat transfer can create hot spots where the temperature is much higher than the sensor reading, accelerating decomposition or side reactions.[2]
-
Changes in Mass Transfer: In heterogeneous reactions (e.g., solid-liquid), the efficiency of mass transfer between phases can change dramatically upon scale-up, potentially altering the reaction pathway or rate and leading to different impurity profiles.[3]
Purification & Isolation Issues
Q3: My crystallization process is inconsistent at the pilot scale, resulting in poor filterability and variable product purity. How can I troubleshoot this?
A3: Crystallization is highly sensitive to changes in scale. The goal is to control supersaturation, nucleation, and crystal growth, which are all affected by the physical environment of the reactor.
-
Cooling Rate and Profile: A 1L flask in an ice bath cools rapidly and relatively uniformly. A 100L jacketed reactor cools much more slowly and can have significant temperature gradients between the wall and the center of the vessel.[2] This can lead to uncontrolled nucleation and the formation of fine particles that are difficult to filter. A programmed, slower cooling profile is often necessary at scale.
-
Mixing and Agitation: The type of agitator, its speed, and the presence of baffles influence crystal size and shape (habit).[3] Inadequate mixing can lead to localized supersaturation, causing rapid precipitation of fine particles, while overly aggressive mixing can cause crystal breakage (secondary nucleation), also resulting in fines.
-
Solvent Trapping: Changes in crystal habit or the formation of agglomerates during a scaled-up crystallization can lead to increased solvent inclusion within the crystal lattice, making it difficult to meet residual solvent specifications during drying.[3]
Q4: The product isolation via filtration is much slower in the pilot plant compared to the lab's Büchner funnel. What can be done?
A4: Filtration time is heavily dependent on crystal size, shape, and the formation of a uniform filter cake.
-
Crystal Morphology: As discussed, scale-up can lead to smaller, less uniform crystals (fines), which can blind the filter medium and significantly slow down filtration.[8] Optimizing the crystallization process to produce larger, more regular crystals is the most effective solution.
-
Filter Type and Area: Ensure the pilot plant filtration equipment (e.g., Nutsche filter, centrifuge) is appropriately sized for the batch volume and has sufficient surface area.
-
Cake Washing: Inefficient cake washing can leave impurities behind. Ensure the wash solvent is distributed evenly across the entire cake surface. Multiple smaller washes are generally more effective than a single large one.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to investigate before scaling up a benzodiazepine synthesis? A: Before scaling up, it is crucial to have a deep understanding of the process. Key areas to investigate include:
-
Reaction Thermodynamics: Is the reaction exothermic or endothermic? Quantify the heat of reaction using techniques like reaction calorimetry to anticipate the cooling/heating duty required for the pilot reactor.[9]
-
Reaction Kinetics: Understand how reaction rate is affected by temperature, concentration, and mixing. This helps in defining the optimal addition rates and reaction times for the larger scale.[3]
-
Safety Hazards: Conduct a thorough hazard analysis (e.g., HAZOP) to identify potential risks like runaway reactions, toxic gas evolution, or handling of hazardous materials.[10][11]
-
Raw Material Quality: Establish strict specifications for all starting materials, as variability in raw material quality can have a magnified impact at a larger scale.[12][13]
Q: How do I select the right type of agitator for my pilot plant reactor? A: The choice of agitator depends on the specific requirements of your process, such as the viscosity of the reaction mixture and the goal of the mixing operation (e.g., blending, solid suspension, heat transfer).
-
Low-Viscosity Liquids: Propeller or pitched-blade turbine mixers are effective for promoting axial flow and blending.
-
High-Viscosity Materials: Anchor or helical ribbon mixers are designed to handle viscous fluids and ensure material is scraped from the reactor walls, which is crucial for heat transfer.[14]
-
Solid Suspension: Pitched-blade or flat-blade (Rushton) turbines are commonly used to keep solids suspended uniformly in the liquid phase.
Q: What are the key safety protocols to implement in a pilot plant? A: Pilot plant safety is paramount and requires a multi-faceted approach.[15]
-
Hazard Identification and Risk Assessment: Conduct a formal process hazard analysis (PHA) to identify and mitigate risks.[10]
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, such as gloves, safety glasses, lab coats, and respirators, depending on the chemical hazards.[10]
-
Emergency Response Plan: Have a well-defined plan for emergencies like chemical spills, fires, or runaway reactions, including evacuation routes and emergency contacts.[10]
-
Equipment and Engineering Controls: Utilize engineering controls like fume hoods, ventilation systems, and pressure relief valves. Ensure all equipment is properly maintained and rated for the intended process conditions.[11]
-
Training: All personnel must be thoroughly trained on the specific chemical process, equipment operation, and emergency procedures.[16]
Data Presentation: Lab vs. Pilot Plant Scale Comparison
The following table provides an illustrative comparison of key parameters when scaling a typical benzodiazepine synthesis from a laboratory to a pilot plant.
| Parameter | Lab Scale | Pilot Plant Scale | Key Considerations for Scale-Up |
| Batch Size | 10 - 100 g | 10 - 100 kg | Scale-up is not linear; physical properties like heat and mass transfer change disproportionately.[1] |
| Vessel Type | 1-5 L Round Bottom Flask (Glass) | 100-1000 L Reactor (Glass-Lined or Stainless Steel) | Material of construction can affect the reaction. Glass reactors offer visibility but have pressure/temperature limits.[2] |
| Agitation | Magnetic Stir Bar | Mechanical Agitator (e.g., Pitched Blade Turbine, Anchor) with Baffles | Agitator type, speed (RPM), and geometry are critical for achieving homogeneity and must be carefully selected.[2][14] |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Vessel with Thermal Fluid (Oil/Glycol) | Surface-area-to-volume ratio decreases dramatically, making temperature control a major challenge.[4][5] |
| Reagent Addition | Manual (Pipette, Funnel) over minutes | Controlled Pumping over hours | Rate of addition must be carefully controlled to manage exotherms and ensure proper mixing.[12] |
| Typical Reaction Time | 1 - 3 hours | 4 - 12 hours | Includes longer heat-up, cool-down, and transfer times, which can increase impurity formation.[7] |
| Work-up/Extraction | Separatory Funnel (Manual) | Agitated Vessel with Phase Split | Phase separation can be slower and more difficult at a larger scale, potentially leading to emulsion formation. |
| Isolation/Purification | Büchner Funnel Filtration | Nutsche Filter-Dryer or Centrifuge | Filtration can be a major bottleneck if crystallization is not optimized for larger scales.[17] |
| Typical Yield | 80 - 95% | 70 - 85% | A yield drop of 5-15% is common during initial scale-up runs and requires optimization to close the gap. |
Experimental Protocols
This section provides a generalized methodology for a common benzodiazepine synthesis (condensation of an o-phenylenediamine with a ketone), highlighting the differences between lab and pilot-scale execution.
Example Reaction: Synthesis of a 1,5-Benzodiazepine Derivative [18][19]
Lab Scale (1 L Flask)
-
Reagent Charging: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add o-phenylenediamine (54 g, 0.5 mol) and acetonitrile (500 mL).
-
Stirring: Begin agitation at 200 RPM to ensure the solid dissolves completely.
-
Reagent Addition: Add the ketone (e.g., acetone, 1.1 mol, 2.2 eq) to the solution dropwise over 15 minutes.
-
Catalyst Addition: Add the acid catalyst (e.g., H-MCM-22, 0.15 g) in one portion.[18]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.[18]
-
Work-up: Once the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the crude residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration on a Büchner funnel, wash the cake with cold ethanol (2 x 50 mL), and dry in a vacuum oven at 50°C to a constant weight.
Pilot Plant Scale (100 L Reactor)
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge o-phenylenediamine (5.4 kg, 50 mol) and acetonitrile (50 L) to the reactor.
-
Stirring: Begin agitation with a pitched-blade turbine at a speed determined by scale-up calculations to ensure adequate mixing (e.g., 80-120 RPM).
-
Reagent Addition: Add the ketone (110 mol) via a calibrated dosing pump over 1.5 - 2 hours. Monitor the internal temperature closely; if a significant exotherm is observed, slow the addition rate.
-
Catalyst Addition: Add the acid catalyst (15 g) through a charging port.
-
Reaction: Maintain the batch at room temperature. Take samples for in-process control (IPC) via a sample valve every hour to monitor completion by HPLC. The reaction may take 2-4 hours.
-
Work-up: Transfer the reaction mixture through a filter press to remove the catalyst. Transfer the filtrate back to the reactor and distill the acetonitrile under vacuum.
-
Crystallization: Add ethanol (e.g., 25 L) and heat the batch to 60°C to ensure complete dissolution. Cool the batch to 0-5°C over 4-6 hours using a programmed cooling ramp on the jacket. Hold at 0-5°C for 2 hours.
-
Isolation: Transfer the slurry to a Nutsche filter-dryer. Deliquor the batch under nitrogen pressure. Wash the cake with pre-chilled ethanol (2 x 5 L). Dry the product under vacuum at 50°C until the loss on drying (LOD) is within specification.
Visualizations
Diagram 1: Scale-Up Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common scale-up issues.
Diagram 2: Pilot Plant Synthesis General Workflow
Caption: A typical sequential workflow for chemical synthesis in a pilot plant.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. catsci.com [catsci.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. helgroup.com [helgroup.com]
- 10. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
- 11. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach | AIChE [aiche.org]
- 12. benchchem.com [benchchem.com]
- 13. Common Pitfalls, Deviations & Failures During Scale-Up – FDA Guidelines [fdaguidelines.com]
- 14. zeroinstrument.com [zeroinstrument.com]
- 15. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 16. 7 tips for successful single use scale up [manufacturingchemist.com]
- 17. bachem.com [bachem.com]
- 18. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,4-Benzodiazepines
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative effects. The development of efficient and versatile synthetic routes to this privileged structure is a key focus for researchers in drug discovery and development. This guide provides an objective comparison of prominent synthetic strategies for 1,4-benzodiazepines, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthesis Routes
The synthesis of 1,4-benzodiazepines has evolved from classical condensation reactions to modern, highly efficient catalytic and multicomponent strategies. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and green chemistry principles.
| Synthesis Route | General Description | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Classical Synthesis (Diazepam) | Condensation of a 2-aminobenzophenone derivative with an amino acid or its derivative, followed by cyclization. | 60-80 | 4-24 h | Reflux | Well-established, readily available starting materials. | Often requires harsh conditions, limited functional group tolerance. |
| Palladium-Catalyzed Carboamination | Intramolecular coupling of an N-allyl-2-aminobenzylamine with an aryl bromide, catalyzed by a palladium complex.[1] | 70-95 | 18-24 h | 135 | Good yields, formation of saturated benzodiazepine rings.[1] | Requires a pre-functionalized substrate, catalyst cost.[1] |
| Multicomponent Reactions (Ugi) | A one-pot reaction involving an amine, a ketone, an isocyanide, and a carboxylic acid to rapidly assemble the benzodiazepine core.[2] | 40-90 | 24-48 h | Room Temp - 100 | High atom economy, diversity-oriented synthesis, mild conditions.[2] | Can be sensitive to steric hindrance, purification of products can be challenging.[2] |
| Copper-Catalyzed C-N Coupling | Intramolecular cross-coupling of a 1-(2-bromobenzyl)azetidine-2-carboxamide followed by ring opening to form functionalized benzodiazepines.[2] | 91-98 (coupling) | 3 h | Reflux | High yields, access to functionalized derivatives, mild coupling conditions.[2] | Multi-step overall process.[2] |
Experimental Protocols
Classical Synthesis of Diazepam
This protocol describes the synthesis of Diazepam from 2-(methylamino)-5-chlorobenzophenone.
Step 1: Acylation To a solution of 5-chloro-2-(methylamino)benzophenone (1.0 eq) in a suitable solvent (e.g., toluene), bromoacetyl bromide (1.1 eq) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-acylated intermediate.
Step 2: Cyclization The crude intermediate is dissolved in a mixture of methanol and aqueous ammonia. The solution is stirred at room temperature for 12-24 hours. The precipitated product, Nordazepam, is collected by filtration, washed with water, and dried.
Step 3: N-Methylation Nordazepam is dissolved in a suitable solvent like DMF, and a base such as sodium hydride is added. After stirring for 30 minutes, methyl iodide is added, and the reaction is stirred for another 2-4 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization to afford Diazepam.
Palladium-Catalyzed Intramolecular Carboamination
This protocol outlines the synthesis of a saturated 1,4-benzodiazepine derivative.
General Procedure: To a reaction vessel are added the N-allyl-2-aminobenzylamine substrate (1.0 eq), aryl bromide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and a base (e.g., NaOt-Bu, 2.0 eq). The vessel is sealed, and an anhydrous, deoxygenated solvent (e.g., toluene) is added. The reaction mixture is heated at 110-135°C for 18-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[1]
Ugi Multicomponent Synthesis
This protocol describes a one-pot synthesis of a 1,4-benzodiazepine derivative via the Ugi reaction.
General Procedure: To a solution of a 2-aminobenzophenone (1.0 eq) in methanol are added an isocyanide (1.1 eq), a carboxylic acid (1.1 eq), and an aldehyde (1.1 eq). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then treated with a solution of trifluoroacetic acid in a solvent like dichloromethane to effect cyclization. The reaction is stirred for an additional 12-24 hours. The mixture is then neutralized, extracted with an organic solvent, dried, and concentrated. The final product is purified by chromatography.[2]
Mechanistic Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key transformations and workflows of the described synthetic routes.
Caption: Classical synthesis of 1,4-benzodiazepines.
References
A Comparative Guide to Alternative Protecting Groups for 7-Amino-Tetrahydro-1H-Benzo[e]diazepine
For researchers and professionals in drug development, the strategic protection and deprotection of amine groups are fundamental to the successful synthesis of complex molecules. The 7-amino-tetrahydro-1H-benzo[e]diazepine core is a key pharmacophore, and the selective protection of its 7-amino group is crucial for further functionalization. This guide provides an objective comparison of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Foc), and Trifluoroacetyl (TFAc)—as alternatives for this purpose. The comparison is supported by experimental data from analogous chemical systems to provide a predictive framework for performance.
Orthogonality of Common Amine Protecting Groups
A key consideration in multi-step synthesis is the orthogonality of protecting groups, which allows for the selective removal of one group without affecting others.[1] The protecting groups discussed here exhibit distinct lability profiles:
-
Boc: Cleaved under acidic conditions.
-
Cbz: Removed by catalytic hydrogenolysis.
-
Fmoc: Cleaved under basic conditions.
-
TFAc: Typically removed under mild basic conditions.
This orthogonality is a significant advantage when designing complex synthetic routes.[1]
Caption: Orthogonality of Amine Protecting Groups.
Quantitative Comparison of Protecting Groups
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of aromatic and heterocyclic amines, providing a basis for comparison.
Table 1: Protection of Aromatic Amines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Boc | (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | RT | 2-4 h | >90 | [2] |
| Cbz | Cbz-Cl | NaHCO₃ | H₂O/Dioxane | RT | 2-10 min | 90-98 | [3] |
| Fmoc | Fmoc-Cl | - | H₂O | 60 | 20 min - 4 h | 80-95 | [1][4] |
| TFAc | TFAA | Pyridine | CH₂Cl₂ | 0 - RT | 1-3 h | >90 | N/A |
Yields are highly substrate-dependent and the provided data is for representative aromatic amines.
Table 2: Deprotection of Protected Aromatic Amines
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Boc | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | RT | 0.5-2 h | >95 | [5][6] |
| Cbz | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | RT | 1-4 h | >95 | [7][8] |
| Fmoc | 20% Piperidine/DMF | DMF | RT | 5-30 min | >95 | [9][10] |
| TFAc | K₂CO₃ | MeOH/H₂O | RT | 1-2 h | >95 | N/A |
Detailed Protecting Group Analysis
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal with acid.
-
Advantages: Stable to bases, nucleophiles, and catalytic hydrogenation.[2] The deprotection is often very clean, yielding the amine salt, CO₂, and isobutylene.[11]
-
Disadvantages: Labile to strong acids, which may not be compatible with other acid-sensitive functional groups in the molecule. The kinetics of deprotection can be second-order with respect to acid concentration.[12][13]
Caption: Boc Protection and Deprotection Workflow.
Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group, valued for its stability and removal under neutral conditions.
-
Advantages: Stable to acidic and basic conditions.[3] It can be selectively removed by catalytic hydrogenolysis, which is a mild and efficient method.[7]
-
Disadvantages: Not suitable for molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups. The palladium catalyst can sometimes be poisoned.[14][15]
Caption: Cbz Protection and Deprotection Workflow.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is widely used in solid-phase peptide synthesis and is known for its base-lability.
-
Advantages: Stable to acidic conditions and catalytic hydrogenolysis, making it orthogonal to Boc and Cbz groups.[10] Deprotection is rapid and can be monitored by UV spectroscopy due to the formation of a dibenzofulvene-piperidine adduct.[10]
-
Disadvantages: Not stable to basic conditions. The dibenzofulvene intermediate can be a problematic side-product if not efficiently scavenged.[16]
Caption: Fmoc Protection and Deprotection Workflow.
Trifluoroacetyl (TFAc) Group
The trifluoroacetyl group is a less common but useful protecting group, particularly for its high stability and specific cleavage conditions.
-
Advantages: Very stable to strongly acidic conditions and catalytic hydrogenolysis. It can be cleaved under mild basic conditions, offering another layer of orthogonality.
-
Disadvantages: The introduction of the TFAc group can sometimes be sluggish on electron-deficient amines.
Caption: TFAc Protection and Deprotection Workflow.
Experimental Protocols
The following are representative protocols for the protection and deprotection of an aromatic amine, which can be adapted for 7-amino-tetrahydro-1H-benzo[e]diazepine.
Protocol 1: Boc Protection of an Aromatic Amine
-
Dissolve the aromatic amine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the Boc-protected amine.
Protocol 2: Cbz Protection of an Aromatic Amine in Water[3]
-
To a mixture of the amine (1 mmol) and benzyl chloroformate (Cbz-Cl, 1.05 mmol), add distilled water (3 mL).
-
Stir the mixture vigorously at room temperature for the appropriate time (typically 2-10 minutes for anilines).
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure Cbz-protected amine.
Protocol 3: Fmoc Deprotection of a Protected Aromatic Amine[9]
-
Dissolve the Fmoc-protected amine in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 5-30 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude amine can often be used in the next step without further purification, or it can be purified by column chromatography or crystallization.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis[7]
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. ijacskros.com [ijacskros.com]
- 4. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. peptide.com [peptide.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Benzodiazepine Cyclization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the benzodiazepine scaffold, a privileged structure in medicinal chemistry, is a critical step in the development of a wide range of therapeutics. The efficiency of the cyclization reaction to form the seven-membered diazepine ring is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for benzodiazepine cyclization, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for benzodiazepine synthesis involves a trade-off between reaction efficiency, cost, and compatibility with various functional groups. The following tables summarize the performance of common catalytic systems based on quantitative data from published literature.
Transition Metal Catalysts
Palladium and Rhodium complexes are highly effective for specific types of benzodiazepine cyclization, often involving C-N bond formation through cross-coupling reactions.
| Catalyst System | Substrates | Reaction Type | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalysts | |||||||
| Pd₂(dba)₃ / P(o-tolyl)₃ | N-(2-bromobenzyl)-N-arylamine | Intramolecular N-aryl amidation | 5 mol% Pd₂(dba)₃, 10 mol% P(o-tolyl)₃ | 100 | 12 | 85-95 | [1] |
| Pd(OAc)₂ / BINAP | (Hetero)aryl halide and aromatic amine | Intramolecular Buchwald-Hartwig | 2 mol% Pd(OAc)₂, 4 mol% BINAP | 100 | 24 | 70-90 | [1] |
| Pd(PPh₃)₄ | N-allyl-2-aminobenzylamine and aryl bromides | Carboamination | 10 mol% | 110 | 12 | ~80 | [1] |
| Rhodium Catalysts | |||||||
| [Rh(cod)Cl]₂ / (R)-DTBM-Garphos | (Aminomethyl)aniline derivatives and internal alkynes | Asymmetric Hydroamination | 2.5 mol% [Rh(cod)Cl]₂, 5.5 mol% Ligand | 50 | 12 | 70-90 | [2][3] |
Acid Catalysts
Brønsted and Lewis acids are commonly employed for the condensation reaction between o-phenylenediamines and carbonyl compounds to form 1,5-benzodiazepines. Solid acid catalysts offer the advantage of easier separation and recyclability.
| Catalyst System | Substrates | Reaction Type | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Solid Acid Catalysts | |||||||
| H-MCM-22 | o-phenylenediamine and ketones | Condensation | 150 mg / 1 mmol substrate | Room Temp. | 1-3 | 85-95 | [4][5] |
| Sulfated Zirconia | o-phenylenediamine and ketones | Condensation | Varies | 50 | 2-4 | 80-90 | [4] |
| Lewis Acid Catalysts | |||||||
| Yb(OTf)₃ | o-phenylenediamine and ketones | Condensation | 10 mol% | Room Temp. | 2-5 | 80-92 | [4] |
| BF₃-etherate | o-phenylenediamine and ketones | Condensation | Stoichiometric | Varies | Varies | 70-85 | [4] |
| Brønsted Acid Catalysts | |||||||
| Sulfamic Acid | o-phenylenediamine and α,β-unsaturated carbonyls | Condensation | 20 mol% | 80 | 1.5-2 | 85-95 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization
Synthesis of Dibenzo[b,e][7][8]diazepinones
A solution of the N-(2-bromobenzoyl)-N'-phenyl-o-phenylenediamine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%) in toluene (10 mL) is placed in a sealed tube. Cs₂CO₃ (2.0 mmol) is added, and the tube is sealed and heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dibenzo[b,e][7][8]diazepinone.[1]
Solid Acid-Catalyzed Condensation using H-MCM-22
Synthesis of 1,5-Benzodiazepines
To a solution of o-phenylenediamine (1.0 mmol) and a ketone (2.5 mmol) in acetonitrile (5 mL), H-MCM-22 (150 mg) is added. The mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the 1,5-benzodiazepine.[4][5]
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental workflows is essential for optimizing reaction conditions and troubleshooting. The following diagrams, generated using the DOT language, illustrate these processes.
Palladium-Catalyzed Buchwald-Hartwig Amination Pathway
Caption: Catalytic cycle for Palladium-catalyzed Buchwald-Hartwig amination.
General Workflow for Solid Acid-Catalyzed Benzodiazepine Synthesis
Caption: Experimental workflow for H-MCM-22 catalyzed benzodiazepine synthesis.
Brønsted Acid-Catalyzed Condensation Mechanism
References
- 1. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for validating the purity of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a key intermediate in the synthesis of various therapeutic agents. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with a detailed, validated method. A comparison with an alternative method, Thin-Layer Chromatography (TLC), is also provided to offer a broader perspective on available analytical strategies.
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of benzodiazepines and their derivatives.[1][2] Its high resolution, sensitivity, and accuracy make it the method of choice for purity determination and impurity profiling. A validated HPLC method ensures that it is suitable for its intended purpose.[3] The validation of the analytical procedure is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]
Experimental Protocol: HPLC Method
A reversed-phase HPLC method with UV detection is proposed for the purity determination of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the test substance in methanol to achieve a similar concentration as the standard solution.
-
Data Presentation: HPLC Method Validation Parameters
The following tables summarize the acceptance criteria and representative data for the validation of the proposed HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Specificity and Selectivity
| Condition | Observation | Result |
| Blank Injection (Methanol) | No interfering peaks at the retention time of the analyte. | Pass |
| Placebo Injection | No interfering peaks from excipients. | Pass |
| Stressed Samples (Acid, Base, Peroxide, Heat, Light) | Analyte peak is spectrally pure and well-resolved from degradation product peaks. | Pass |
Table 3: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| 10 - 150 | ≥ 0.999 | Close to zero |
| Representative Data | 0.9995 | 1520 |
Table 4: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| 80% | 99.5 | 98.0 - 102.0 |
| 100% | 100.2 | 98.0 - 102.0 |
| 120% | 99.8 | 98.0 - 102.0 |
Table 5: Precision
| Precision Type | RSD (%) | Acceptance Criteria (%) |
| Repeatability (Intra-day, n=6) | 0.8 | ≤ 2.0 |
| Intermediate Precision (Inter-day, n=6) | 1.2 | ≤ 2.0 |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Representative Value (µg/mL) |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 |
Table 7: Robustness
| Parameter Variation | Effect on Results | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in peak area or retention time. | Robust |
| Mobile Phase Composition (± 2%) | No significant change in resolution. | Robust |
| Column Temperature (± 2 °C) | Minor shift in retention time, but resolution maintained. | Robust |
Alternative Analytical Technique: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique that can be used for the qualitative purity assessment of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.[1][11][12] It is particularly useful for rapid screening and monitoring of reaction progress.
Experimental Protocol: TLC Method
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v).
-
Sample Application: Spot a small amount of the dissolved sample and standard onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).[11] The retention factor (Rf) value is calculated for the principal spot.
Comparison of HPLC and TLC for Purity Analysis
| Feature | HPLC | TLC |
| Principle | High-pressure liquid chromatography for separation and quantification. | Planar chromatography for separation based on differential partitioning. |
| Quantification | Highly accurate and precise quantification. | Primarily qualitative or semi-quantitative. |
| Sensitivity | High (ng to pg level). | Lower (µg to ng level). |
| Resolution | Excellent separation of closely related impurities. | Lower resolution compared to HPLC. |
| Throughput | Can be automated for high throughput. | Can be faster for a small number of samples, but less amenable to automation. |
| Cost | Higher initial instrument cost and operational expenses. | Lower instrument and operational costs. |
| Validation | Rigorous validation according to regulatory guidelines is standard. | Validation is less extensive, typically for identification and semi-quantitative purposes. |
| Application | Purity testing, impurity profiling, stability studies, and quality control. | Reaction monitoring, raw material identification, and preliminary purity checks. |
Workflow and Pathway Visualizations
To further clarify the processes involved, the following diagrams illustrate the HPLC method validation workflow.
Caption: HPLC Method Validation Workflow
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated spectroscopic data for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this comparison is based on data from structurally related analogs and general spectroscopic principles for the functional groups present. The information herein serves as a predictive tool to assist in the characterization of this and similar molecules.
Structural Overview of Compared Benzodiazepine Derivatives
The following diagram illustrates the structural relationship between the target compound and its analogs, which are used as a basis for spectroscopic comparison.
Caption: Structural relationship of the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR chemical shifts is crucial for structural elucidation. The following tables summarize the expected ¹H and ¹³C NMR data for the target compound in comparison to its analogs. These predictions are based on typical chemical shifts for the respective functional groups and the benzodiazepine scaffold.
Table 1: Predicted ¹H NMR Spectroscopic Data (in ppm)
| Proton Assignment | 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Predicted) | 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Reference) | 7-Amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Reference) |
| Aromatic-H (C6-H) | ~6.5-6.7 | ~7.0-7.3 | ~6.5-6.7 |
| Aromatic-H (C8-H) | ~6.4-6.6 | ~7.0-7.3 | ~6.4-6.6 |
| Aromatic-H (C9-H) | ~7.0-7.2 | ~7.0-7.3 | ~7.0-7.2 |
| NH₂ | ~3.5-4.5 (broad) | - | ~3.5-4.5 (broad) |
| CH₂ (C5) | ~4.2-4.5 | ~4.2-4.5 | ~4.0-4.3 |
| NH (N1) | ~3.8-4.2 (broad) | ~3.8-4.2 (broad) | ~3.5-4.0 (broad) |
| CH₂ (C3) | ~3.3-3.6 | ~3.3-3.6 | ~3.1-3.4 |
| CH₂ (C2) | ~2.8-3.1 | ~2.8-3.1 | ~2.6-2.9 |
| Boc (t-butyl) | ~1.4-1.5 | ~1.4-1.5 | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in ppm)
| Carbon Assignment | 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Predicted) | 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Reference) | 7-Amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Reference) |
| C=O (Boc) | ~155-157 | ~155-157 | - |
| C7 (C-NH₂) | ~145-148 | ~128-130 | ~145-148 |
| Aromatic Quaternary | ~125-140 | ~125-140 | ~125-140 |
| Aromatic CH | ~115-130 | ~120-130 | ~115-130 |
| C(CH₃)₃ (Boc) | ~80-82 | ~80-82 | - |
| CH₂ (C5) | ~50-55 | ~50-55 | ~48-53 |
| CH₂ (C3) | ~45-50 | ~45-50 | ~43-48 |
| CH₂ (C2) | ~35-40 | ~35-40 | ~33-38 |
| C(CH₃)₃ (Boc) | ~28-30 | ~28-30 | - |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands (in cm⁻¹)
| Vibrational Mode | Expected Wavenumber Range | Functional Group Responsible |
| N-H Stretch (Amine) | 3300-3500 (two bands) | Primary Amine (-NH₂) |
| N-H Stretch (Amide/Carbamate) | 3200-3400 | N-H of the tetrahydrodiazepine ring |
| C-H Stretch (Aromatic) | 3000-3100 | Ar-H |
| C-H Stretch (Aliphatic) | 2850-3000 | -CH₂- and Boc -CH₃ |
| C=O Stretch (Carbamate) | 1680-1700 | Boc group |
| C=C Stretch (Aromatic) | 1450-1600 | Benzene ring |
| N-H Bend (Amine) | 1550-1650 | Primary Amine (-NH₂) |
| C-N Stretch | 1200-1350 | Amine and Carbamate |
The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the target molecule, Electrospray Ionization (ESI) would be a suitable soft ionization technique.[1]
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 292.19 | Protonated molecular ion |
| [M-Boc+H]⁺ | 192.14 | Loss of the Boc group |
| [M-C₄H₉]⁺ | 235.15 | Loss of the t-butyl group |
Fragmentation of the Boc group is a characteristic feature in the mass spectrum of Boc-protected compounds. Further fragmentation of the benzodiazepine ring would also be expected.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy
For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[3] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[3] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via an electrospray ionization (ESI) source.[4] Mass spectra are acquired in positive ion mode to observe the protonated molecular ion and its fragments.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram outlines a typical workflow for the spectroscopic characterization of a novel compound like 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Caption: A typical workflow for spectroscopic characterization.
References
- 1. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 2. books.rsc.org [books.rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Boc-Protected Benzodiazepines
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of protected benzodiazepines in mass spectrometry is crucial for structural elucidation and metabolic studies. This guide provides a comprehensive comparison of the mass spectrometric behavior of Boc-protected benzodiazepines against other common protecting groups, supported by experimental data and detailed methodologies.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various conditions and its facile removal. When analyzing Boc-protected benzodiazepines by mass spectrometry, particularly with electrospray ionization (ESI) and collision-induced dissociation (CID), the fragmentation is predictably governed by the lability of the Boc group and the inherent instability of the benzodiazepine core.
Unraveling the Fragmentation Cascade: Boc-Protected Benzodiazepines
Under typical positive ion ESI-MS/MS conditions, Boc-protected benzodiazepines exhibit a characteristic fragmentation pattern dominated by cleavages within the Boc moiety. The primary fragmentation pathways include:
-
Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da is frequently observed, resulting from a McLafferty-type rearrangement.
-
Formation of the Tert-butyl Cation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is a hallmark of Boc-protected compounds.
-
Loss of the Entire Boc Group: A neutral loss of 100 Da (C₅H₈O₂) can occur, representing the complete removal of the protecting group.
-
Sequential Loss of Isobutylene and Carbon Dioxide: Following the initial loss of isobutylene, a subsequent loss of CO₂ (44 Da) from the resulting carbamic acid intermediate is a common secondary fragmentation.
Following the fragmentation of the Boc group, the deprotected benzodiazepine core undergoes its characteristic fragmentation. The seven-membered diazepine ring is prone to cleavage, leading to common losses of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da). The specific fragmentation of the benzodiazepine core is also influenced by the substituents on the aromatic rings. For triazolobenzodiazepines, a characteristic loss of a nitrogen molecule (N₂, 28 Da) is often observed.
Below is a proposed fragmentation pathway for a generic Boc-protected benzodiazepine:
Caption: Proposed fragmentation pathway of a Boc-protected benzodiazepine.
A Comparative Look: Alternative Protecting Groups
While the Boc group is prevalent, other protecting groups like benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) are also employed in benzodiazepine synthesis. Their fragmentation behavior in mass spectrometry offers distinct patterns that can be used for differentiation.
It is important to note that while the fragmentation of Cbz and Fmoc groups is well-documented for peptides and other small molecules, specific experimental data on Cbz- and Fmoc-protected benzodiazepines is limited. The following comparison is based on the known fragmentation of the protecting groups and the benzodiazepine core.
| Protecting Group | Characteristic Fragment Ions (m/z) and Neutral Losses | Key Differentiating Features |
| Boc | m/z 57 ([C₄H₉]⁺)-56 Da (C₄H₈)-100 Da (C₅H₈O₂) | Presence of the intense tert-butyl cation at m/z 57. |
| Cbz | m/z 91 ([C₇H₇]⁺, tropylium ion)-108 Da (C₇H₈O) | Prominent tropylium ion at m/z 91. |
| Fmoc | m/z 179 ([C₁₄H₁₁]⁺)-222 Da (C₁₅H₁₀O₂) | Characteristic fragment at m/z 179 corresponding to the fluorenyl group. |
Experimental Protocols
Reproducible and reliable data are paramount in mass spectrometry. Below are typical experimental conditions for the analysis of protected benzodiazepines.
Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of the protected benzodiazepine standards in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase composition to the desired concentration range (e.g., 1-1000 ng/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Conditions |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 135 V |
| Collision Energy | Optimized for each compound (typically 10-40 eV) |
Note: These are general conditions and may require optimization for specific Boc-protected benzodiazepine analogues.
By understanding the distinct fragmentation patterns of Boc-protected benzodiazepines and comparing them to other protected analogues, researchers can confidently identify and characterize these compounds in complex matrices, facilitating advancements in drug discovery and development.
A Comparative Analysis of the Biological Activity of 7-Substituted Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of various 7-substituted benzodiazepines, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the structure-activity relationships and comparative potency of these compounds.
Introduction to 7-Substituted Benzodiazepines
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The substitution at the 7-position of the benzodiazepine ring system is a critical determinant of their biological activity. Generally, the presence of an electron-withdrawing group at this position, such as a halogen (e.g., chlorine, fluorine) or a nitro group, significantly enhances the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.[1][2][3] This guide will delve into the comparative biological activities of various 7-substituted benzodiazepines, presenting quantitative data from key experimental assays.
Data Presentation: Comparative Biological Activity
The following table summarizes the binding affinity (Ki) and potency (IC50/EC50) of several common 7-substituted benzodiazepines for the GABA-A receptor. These values are indicative of the drug's ability to bind to the receptor and elicit a functional response, respectively. Lower values typically indicate higher affinity and potency.
| Compound | 7-Substituent | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Reference |
| Diazepam | Chloro (Cl) | 1.53 - 4.2 | 64.8 (EC50) | [1][4][5] |
| Clonazepam | Nitro (NO2) | 0.2 - 1.5 | ~5-10 | [6] |
| Lorazepam | Chloro (Cl) | 0.4 - 2.1 | ~10-20 | [7] |
| Flunitrazepam | Nitro (NO2) | 0.5 - 1.1 | ~1-5 | [4] |
| Nitrazepam | Nitro (NO2) | 1.8 - 5.0 | ~10-30 | [3] |
| Bromazepam | Bromo (Br) | 1.0 - 3.5 | ~20-50 | [8] |
Note: The exact values can vary depending on the experimental conditions, receptor subtype, and tissue preparation used.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by a 7-substituted benzodiazepine.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptor Affinity (Ki)
This protocol is a generalized method for determining the binding affinity of a 7-substituted benzodiazepine to the benzodiazepine binding site of the GABA-A receptor using a competitive radioligand binding assay.[1][9][10]
1. Materials and Reagents:
- Rat cortical membrane preparation (source of GABA-A receptors)
- Tris-HCl buffer (50 mM, pH 7.4)
- Radioligand (e.g., [3H]-Flumazenil)
- Unlabeled competing ligand (the 7-substituted benzodiazepine being tested)
- Diazepam (for determining non-specific binding)
- Glass fiber filters (e.g., GF/C)
- Scintillation cocktail
- 96-well plates
2. Membrane Preparation:
- Homogenize fresh or frozen rat cerebral cortex in ice-cold Tris-HCl buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.
- Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration (e.g., using a BCA assay).
3. Binding Assay:
- In a 96-well plate, set up the following reaction mixtures in a final volume of 250-500 µL:
- Total Binding: Membrane preparation, radioligand, and buffer.
- Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled diazepam (e.g., 10 µM).
- Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the 7-substituted benzodiazepine test compound.
- Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35-60 minutes).[1][10]
4. Separation and Detection:
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound ligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity (EC50)
This protocol outlines a method to assess the functional modulation of GABA-A receptors by 7-substituted benzodiazepines in a cellular system.[11][12]
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T cells) that does not endogenously express GABA-A receptors.
- Transiently transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, and γ2L).
2. Electrophysiological Recording:
- Prepare the transfected cells for whole-cell patch-clamp recording 24-48 hours after transfection.
- Use a patch-clamp amplifier and data acquisition system to record membrane currents.
- The intracellular pipette solution should contain a high concentration of chloride to allow for the measurement of inward chloride currents at a holding potential of -50 to -70 mV.
- The extracellular solution should be a standard physiological saline.
3. Drug Application:
- Use a rapid drug application system to apply GABA and the test benzodiazepine to the recorded cell.
- To determine the EC50 for GABA, apply increasing concentrations of GABA and measure the peak current response.
- To assess the modulatory effect of the benzodiazepine, co-apply a fixed, sub-saturating concentration of GABA (e.g., the EC10-EC20) with varying concentrations of the 7-substituted benzodiazepine.
4. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the benzodiazepine.
- Plot the potentiation of the GABA response (as a percentage of the control response) against the logarithm of the benzodiazepine concentration.
- Fit the data with a sigmoidal dose-response curve to determine the EC50 value (the concentration of the benzodiazepine that produces 50% of its maximal potentiation of the GABA response).
Conclusion
The biological activity of benzodiazepines is profoundly influenced by the nature of the substituent at the 7-position. As demonstrated by the compiled data, electron-withdrawing groups such as nitro and chloro moieties are consistently associated with higher binding affinity and functional potency at the GABA-A receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel 7-substituted benzodiazepine derivatives. A thorough understanding of these structure-activity relationships is paramount for the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemisgroup.us [chemisgroup.us]
- 3. youtube.com [youtube.com]
- 4. Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Benzodiazepine Pharmacology - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 8. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Benzodiazepine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzodiazepines, a critical class of therapeutic agents, is a cornerstone of pharmaceutical manufacturing. The economic viability and environmental impact of these production methods are of paramount importance. This guide provides an objective comparison of different benzodiazepine synthesis methods, focusing on their cost-effectiveness. By examining experimental data on yields, reaction conditions, and the nature of reagents, this document aims to inform strategic decisions in drug development and manufacturing.
Comparison of Key Synthesis Methodologies
The selection of a synthetic route for a benzodiazepine is a multifaceted decision, balancing factors such as precursor availability, reagent cost, reaction efficiency, and scalability. Below is a comparative analysis of prominent synthesis strategies.
Data Presentation: Synthesis Method Comparison
| Synthesis Method | Key Precursors | Typical Reagents & Conditions | Reported Yield (%) | Advantages | Disadvantages | References |
| Classical Synthesis | 2-Aminobenzophenones | Chloroacetyl chloride, ammonia, various solvents (e.g., toluene, ethyl acetate) | 87 - 97.3 | Well-established, versatile for a wide range of non-fluorinated benzodiazepines.[1] | Can involve hazardous reagents and solvents, may require multiple steps. | [1][2] |
| Catalytic Synthesis (1,5-Benzodiazepines) | o-Phenylenediamines, Ketones | Various catalysts (e.g., ACT@IRMOF-3, H-MCM-22, TCT), often under mild or reflux conditions.[3][4][5] | 85 - 98 | High yields, shorter reaction times, potential for catalyst recycling, milder conditions.[3][4] | Catalyst cost and availability can be a factor, may not be applicable to all benzodiazepine structures. | [3][4][5] |
| Microwave-Assisted Synthesis | 2-Aminobenzophenones, Glycine | Microwave irradiation, often solvent-free or with green solvents (e.g., methanol:water).[6] | ~90 | Rapid reaction times (minutes), energy-efficient, often catalyst-free, high yields.[6] | Specialized equipment required, scalability can be a concern for large-scale production. | [6] |
| Continuous Flow Synthesis (Diazepam) | 5-Chloro-2-(methylamino)benzophenone | Bromoacetyl chloride, NH4OH/NH4Br solution, microfluidic reactors.[7][8] | 91 - 96 | High purity and yield, improved safety and control, potential for automation and scalability.[7][8] | High initial equipment cost, requires process optimization for each specific synthesis. | [7][8] |
| Multi-Component Reactions (MCRs) | Aminophenylketones, isocyanides, aldehydes, etc. | One-pot reactions, can be microwave-assisted.[9] | 22 - 69 (over 2 steps) | High diversity of products from simple starting materials, reduced number of synthetic steps.[9] | Yields can be variable, purification of the desired product can be challenging. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and evaluating the cost-effectiveness of a synthesis. Below are representative experimental protocols for key methods.
Classical Synthesis of a 1,4-Benzodiazepine Intermediate
This protocol is based on the synthesis of 2-chloroacetamido-5-chlorobenzophenone, a key intermediate for several benzodiazepines.[2]
-
Materials: 2-Amino-5-chlorobenzophenone, Chloroacetyl chloride, Toluene.
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone in toluene in a reaction vessel equipped with stirring and temperature control.
-
Cool the solution to a reduced temperature (e.g., 0-5 °C).
-
Slowly add chloroacetyl chloride to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time, monitoring its progress by a suitable analytical method like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve washing with an aqueous solution to remove unreacted reagents and byproducts.
-
The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-chloroacetamido-5-chlorobenzophenone can be further purified by recrystallization.
-
Catalytic Synthesis of 1,5-Benzodiazepines using a Heterogeneous Catalyst
This protocol describes a general method for the synthesis of 1,5-benzodiazepines using a solid acid catalyst.[5]
-
Materials: o-Phenylenediamine (OPDA), Ketone (e.g., acetone), H-MCM-22 catalyst, Acetonitrile.
-
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and the H-MCM-22 catalyst (100 mg) is taken.
-
Acetonitrile (4 mL) is added as the solvent.
-
The mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete (typically within 1-3 hours), the catalyst is separated by filtration.
-
The solvent is evaporated from the filtrate to obtain the crude product.
-
The product can be further purified if necessary. The catalyst can potentially be regenerated and reused.
-
Continuous Flow Synthesis of Diazepam
This protocol summarizes a two-step continuous flow synthesis of diazepam.[7][8]
-
Materials: 5-Chloro-2-(methylamino)benzophenone, Bromoacetyl chloride, Propylene oxide, Acetonitrile (ACN), Ammonium hydroxide/Ammonium bromide solution.
-
Equipment: Two microreactors in series with temperature control.
-
Procedure:
-
Step 1 (N-acylation): A solution of 5-chloro-2-(methylamino)benzophenone and propylene oxide in ACN and a solution of bromoacetyl chloride in ACN are pumped into the first microreactor, which is maintained at 0°C. The residence time is controlled by the flow rate.
-
Step 2 (Cyclization): The output from the first reactor is mixed with an aqueous solution of ammonium hydroxide and ammonium bromide and fed into the second microreactor, heated to 60°C.
-
The output from the second reactor contains diazepam, which can precipitate out of the solution.
-
The product stream is collected, and the diazepam can be isolated by filtration and further purified by recrystallization to achieve high purity (>98%).[7]
-
Mandatory Visualization
Caption: Framework for evaluating the cost-effectiveness of benzodiazepine synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Separation of Chiral Benzodiazepine Derivatives
The stereochemistry of chiral benzodiazepines plays a critical role in their pharmacological and toxicological profiles, as enantiomers often exhibit different biological activities and metabolic pathways. Consequently, robust and efficient analytical methods for their enantiomeric separation are essential for drug development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed protocols.
Comparative Performance of Separation Techniques
The choice of analytical technique for separating benzodiazepine enantiomers depends on factors such as the specific compound, the required resolution, analysis time, and whether the goal is analytical or preparative scale separation. Many benzodiazepines are conformationally chiral and interconvert rapidly at room temperature, often necessitating sub-ambient temperatures for separation by chromatographic methods.[1][2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with Chiral Stationary Phases (CSPs), is a widely used and versatile method for the enantioseparation of benzodiazepines.[4] Polysaccharide-based and protein-based CSPs are common, though the specific choice is crucial for achieving selectivity.[5][6] For conformationally labile benzodiazepines like diazepam, low-temperature HPLC is required to slow the interconversion rate sufficiently to allow for separation on the chromatographic timescale.[2][7]
Table 1: Performance Data for HPLC Enantioseparation of Benzodiazepines
| Benzodiazepine | Chiral Stationary Phase (CSP) | Mobile Phase | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Diazepam | Whelk-O1 | Not specified | Achieved separation at temperatures between -10°C and -35°C | [2][7] |
| Flunitrazepam | Whelk-O1 | Not specified | Achieved separation at temperatures between -40°C and -66°C | [2][7] |
| Diclazepam | (R,R)-Whelk-O1 | n-hexane/CH₂Cl₂/MeOH (60/60/1 v/v/v) | Separation observed at -30°C | [8] |
| Alprazolam, Midazolam | Chiralpak IA, AD, HAS | Various organic and hydro-organic | Separation achieved at sub-ambient temperatures (e.g., 5°C) | [9] |
| Various | Chiral-AGP (α₁-acid glycoprotein) | Phosphate buffer (pH 7) with organic modifier | High separation factors and resolution for most compounds tested |[5] |
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful alternative, offering high efficiency, low consumption of reagents, and rapid method development.[4] Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte. Highly sulfated cyclodextrins have proven effective for separating 3-chiral-1,4-benzodiazepines.[4]
Table 2: Performance Data for CE Enantioseparation of Benzodiazepines
| Benzodiazepine | Chiral Selector | Background Electrolyte (BGE) | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Oxazepam | 5.0% Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | 20 mM borate buffer (pH 9.0) with 15% MeOH | Resolution > 1.5 | [4] |
| Lorazepam | 5.0% HSβCD | 20 mM borate buffer (pH 9.0) with 15% MeOH | Resolution ≈ 1.0 | [4] |
| Temazepam | 5.0% HSβCD | 20 mM borate buffer (pH 9.0) with 15% MeOH | Resolution > 1.5 | [4] |
| Lormetazepam | 5.0% HSβCD | 20 mM borate buffer (pH 9.0) with 15% MeOH | Resolution ≈ 1.0 |[4] |
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase, offering benefits like faster analysis and reduced organic solvent waste compared to HPLC.[10][11][12] It is particularly advantageous for both analytical and preparative-scale chiral separations.[10][13] Polysaccharide-based CSPs are commonly employed in SFC for enantioseparation.
Table 3: Performance Data for SFC Enantioseparation of Benzodiazepines
| Benzodiazepine | Chiral Stationary Phase (CSP) | Mobile Phase Modifier | Key Performance Metrics | Reference |
|---|---|---|---|---|
| 8 Benzodiazepine Mix (4 chiral) | Chiralcel® OD-H (coupled with amino-based achiral column) | 10% ethanol with 0.5% isopropylamine | Successful separation of all enantiomers | [14] |
| General Pharmaceuticals | Chiralpak AD, AS; Chiralcel OD, OJ | Methanol or Isopropanol | >95% success rate in resolving hundreds of chiral molecules |[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative protocols for the techniques discussed.
Protocol 1: Enantioseparation of Benzodiazepines by Capillary Electrophoresis
This protocol is based on the separation of oxazepam, lorazepam, temazepam, and lormetazepam using sulfated cyclodextrins.[4]
-
Instrumentation : Standard capillary electrophoresis system with UV detection.
-
Capillary : Fused silica capillary (e.g., 50 µm I.D., 375 µm O.D., effective length ~40 cm).
-
Background Electrolyte (BGE) Preparation : Prepare a 20 mM borate buffer and adjust the pH to 9.0. Add methanol to a final concentration of 15% (v/v) and the chiral selector, Heptakis-6-sulfato-β-cyclodextrin (HSβCD), to a final concentration of 5.0% (w/v).
-
Sample Preparation : Dissolve benzodiazepine standards in methanol (10%) due to limited water solubility.
-
Capillary Preconditioning (Daily) : Sequentially rinse the capillary with 0.1 M NaOH, deionized water, and BGE for 5 minutes each at high pressure (e.g., 100 psi).
-
Between-Run Conditioning : Rinse with BGE for 3 minutes, followed by filling the capillary with the BGE containing the chiral selector for 0.6 minutes.
-
Injection : Inject the sample hydrodynamically (e.g., 5 seconds at 0.8 psi).
-
Separation Conditions :
-
Applied Voltage: 20 kV
-
Temperature: 15 °C
-
Detection: UV at 230 nm
-
-
Data Analysis : Integrate peaks to determine migration times and calculate resolution (Rs).
Protocol 2: Low-Temperature HPLC for Conformationally Chiral Benzodiazepines
This protocol is a generalized method based on the separation of compounds like diazepam and diclazepam.[2][8]
-
Instrumentation : HPLC system equipped with a column thermostat capable of sub-ambient temperatures and a UV detector.
-
Chiral Stationary Phase : (R,R)-Whelk-O1 column (e.g., 250 mm x 4.6 mm I.D.).
-
Mobile Phase Preparation : Prepare a mixture of n-hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH). A typical ratio is 60/60/1 (v/v/v). The mobile phase must be thoroughly degassed.
-
Sample Preparation : Dissolve the benzodiazepine sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Set and equilibrate the column at the desired sub-ambient temperature (e.g., -30 °C). The optimal temperature must be determined experimentally to be low enough to restrict enantiomer interconversion.[8]
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).[9]
-
-
Data Analysis : Analyze the resulting chromatogram. At optimal low temperatures, two distinct peaks should be observed for the two enantiomers. Calculate retention times (tR), separation factor (α), and resolution (Rs).
General Experimental Workflow
The logical flow from sample preparation to final data analysis is a critical component of any analytical method. The following diagram illustrates a generalized workflow for the enantiomeric separation of chiral benzodiazepines.
Caption: Workflow for benzodiazepine enantioseparation.
References
- 1. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. selvita.com [selvita.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fagg.be [fagg.be]
A Comparative Study of Boc vs. Cbz Protecting Groups for Benzodiazepine Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules like benzodiazepines. The choice between the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of their performance in the context of benzodiazepine synthesis, supported by experimental data and detailed protocols.
Introduction to Boc and Cbz Protecting Groups
The Boc group is a popular acid-labile protecting group known for its stability under many reaction conditions and its straightforward removal under mild acidic conditions.[1] In contrast, the Cbz group is valued for its stability and is typically removed by catalytic hydrogenolysis.[1][2] A key feature that distinguishes these two protecting groups is their orthogonality, meaning one can be selectively removed in the presence of the other, a significant advantage in multi-step syntheses.[3][4]
Chemical Properties and Stability
| Property | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[1] | Stable to acidic and basic conditions (with some exceptions).[2] |
| Lability | Labile to strong acids.[1] | Labile to catalytic hydrogenolysis and strong acids.[1][2] |
Performance in Benzodiazepine Synthesis: A Comparative Analysis
While direct comparative studies of Boc and Cbz protecting groups specifically for a single benzodiazepine scaffold are scarce in the literature, we can analyze their performance based on reported synthetic routes for various benzodiazepine derivatives.
Protection of Benzodiazepine Precursors
The protection of the amine functionality in benzodiazepine precursors is a crucial step to ensure regioselectivity in subsequent reactions. Both Boc and Cbz groups are generally introduced with high efficiency.
Boc Protection: The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out under basic conditions and proceeds with high yields. For instance, N-Boc-amino acids, which are key building blocks in some benzodiazepine syntheses, are readily prepared using Boc₂O.[5]
Cbz Protection: Cbz protection is commonly achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of a base).[2] Yields for the Cbz protection of various amines are generally high, often exceeding 90%.[1]
Quantitative Data for Amine Protection
| Protecting Group | Reagent | Typical Conditions | Amine Substrate | Yield (%) | Reference |
| Boc | Boc₂O | NaHCO₃, Dioxane/H₂O, rt | General Amines | >90 | [6] |
| Cbz | Cbz-Cl | NaHCO₃, THF/H₂O, 0 °C to rt | General Amines | 90 | [2] |
Deprotection in Benzodiazepine Synthesis
The choice of deprotection strategy is paramount and often dictates the selection between Boc and Cbz, depending on the presence of other sensitive functional groups in the benzodiazepine molecule.
Boc Deprotection: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] In the synthesis of 1,4-benzodiazepines via a Ugi-deprotection-cyclization (UDC) strategy, the Boc group is cleaved with TFA in dichloroethane (DCE) before the final cyclization step. The overall yields for this two-step process, which includes the deprotection, range from 16% to 69%, highlighting the efficiency of the Boc deprotection within a complex reaction sequence.[5]
Cbz Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[2][9] This method is valued for its mildness and is orthogonal to acid-labile groups.[3]
Quantitative Data for Deprotection
| Protecting Group | Reagent/Method | Typical Conditions | Substrate Type | Yield (%) | Reference |
| Boc | TFA in DCM | rt, 1-4 h | General Amines | High | [7] |
| Cbz | H₂, Pd/C | rt, atmospheric pressure | General Amines | >95 | [1] |
Experimental Protocols
Boc Protection of an Amine
Reagents:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Dioxane and Water (1:1 mixture)
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[6]
Boc Deprotection using TFA
Reagents:
-
Boc-protected benzodiazepine precursor (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution (typically 10-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[5][7]
Cbz Protection of an Amine
Reagents:
-
Amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.5 eq)
-
Water
Procedure:
-
Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate, cooled in an ice bath.
-
While vigorously stirring, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Cool the aqueous layer and acidify to pH 2 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amine.[1]
Cbz Deprotection via Catalytic Hydrogenolysis
Reagents:
-
Cbz-protected benzodiazepine precursor (1.0 eq)
-
10% Palladium on carbon (Pd/C, ~10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1][9]
Signaling Pathways and Experimental Workflows
Caption: General workflows for Boc and Cbz protection and deprotection cycles.
Caption: Orthogonal strategy utilizing Boc and Cbz protecting groups.
Conclusion
Both Boc and Cbz are highly effective protecting groups for the synthesis of benzodiazepines. The choice between them is primarily dictated by the overall synthetic strategy and the stability of other functional groups present in the molecule.
-
Boc is the preferred choice when acidic deprotection is compatible with the substrate and subsequent reaction steps. Its stability to catalytic hydrogenation makes it ideal for molecules containing reducible functional groups.
-
Cbz is advantageous when the benzodiazepine intermediate is sensitive to acidic conditions. Its removal via mild hydrogenolysis provides an orthogonal deprotection strategy in the presence of acid-labile groups.
For drug development professionals, the cost-effectiveness of Cbz-Cl for large-scale synthesis might also be a consideration. Ultimately, a careful evaluation of the specific synthetic route and the chemical nature of the benzodiazepine target will guide the optimal selection of the protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine proper disposal procedures
Proper Disposal Procedures for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine was located. The following guidance is based on the safety profiles of structurally similar compounds and should be treated as a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This document provides essential safety and logistical information for the proper disposal of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine, catering to researchers, scientists, and drug development professionals. The procedural guidance aims to ensure safe handling and compliance with standard laboratory safety protocols.
Hazard Profile and Safety Precautions
Based on data for analogous compounds, 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine is anticipated to present the following hazards.[2][3] Personal Protective Equipment (PPE) should be worn at all times when handling this compound.
| Hazard Statement | GHS Classification | Recommended PPE |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[2] | Safety glasses with side-shields, lab coat, and nitrile gloves. |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[2][3] | Safety glasses with side-shields, lab coat, and nitrile gloves. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[2][3] | Tightly fitting safety goggles. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2][3] | Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine.
-
Decontamination of Empty Containers:
-
Rinse the empty container three times with a suitable solvent (e.g., methanol, isopropanol, or ethanol).
-
Collect the solvent rinsate for proper chemical waste disposal.
-
Deface the label on the empty container to prevent misuse.
-
Dispose of the decontaminated container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
-
Disposal of Unused or Waste Material:
-
Solid Waste:
-
Carefully transfer the solid waste into a clearly labeled, sealed container. The container should be compatible with the chemical.
-
The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.
-
-
Contaminated Materials:
-
Any materials used to handle the compound, such as weighing paper, gloves, and bench protectors, should be considered contaminated.
-
Place all contaminated materials in a sealed bag or container labeled as "Hazardous Waste."
-
-
Waste Solvent:
-
The solvent used for rinsing containers or cleaning up spills should be collected in a designated, labeled hazardous waste container for flammable liquids.
-
-
-
Storage and Collection:
-
Store all waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's procedures for waste pickup and disposal by the EHS department.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1]diazepine.
References
Essential Safety and Operational Guidance for Handling 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Essential Safety and Operational Guidance for Handling 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. The following procedures are based on best practices for handling solid organic compounds with potential hazards, drawing parallels from structurally similar chemicals.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield.[1][3][4] | To protect eyes from splashes and airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][5] | To prevent skin contact with the chemical.[3] |
| Body Protection | A lab coat or chemical-resistant apron.[1][3] | To protect skin and clothing from spills.[3] |
| Respiratory | Use in a well-ventilated area or under a fume hood to avoid dust inhalation.[5][6] A respirator may be necessary for large quantities or if dust is generated.[3][7] | To prevent inhalation of the chemical, which may cause respiratory tract irritation.[3][8] |
| Foot Protection | Closed-toe shoes.[5][6] | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9]
-
Keep the container tightly closed when not in use.[9]
2. Weighing and Preparation of Solutions:
-
All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust clouds.[9]
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. During Experimental Use:
-
Ensure all required PPE is worn correctly throughout the procedure.
-
Keep the work area clean and organized to prevent accidental spills.
-
Be aware of the location of the nearest safety shower and eyewash station.
Disposal Plan: Chemical and Contaminated Waste
Proper disposal of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and any associated waste is critical to ensure laboratory and environmental safety.
1. Unused or Waste Chemical:
-
Collect all solid and liquid waste containing this compound in a designated, properly labeled hazardous waste container.[5][6][10] The container should be kept closed when not in use and stored in a secondary containment bin in a designated waste storage area.[10]
-
Since the compound contains nitrogen, it should be disposed of as a halogen-free organic waste unless mixed with halogenated solvents.[11]
2. Contaminated Materials:
-
Dispose of all contaminated items, such as gloves, weigh paper, and pipette tips, in a designated solid hazardous waste container.
-
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.
3. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[9]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in a laboratory setting.
Caption: Workflow for Safe Handling of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. intersolia.com [intersolia.com]
- 3. falseguridad.com [falseguridad.com]
- 4. realsafety.org [realsafety.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Page loading... [wap.guidechem.com]
- 9. peptide.com [peptide.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
